3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
The exact mass of the compound 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-10,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPCGQVRXJHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)CCCN)COC(OC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066715 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21587-74-6 | |
| Record name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21587-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7GD7NM3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane?
An In-Depth Technical Guide to 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6) is a specialized aliphatic diamine distinguished by its rigid bicyclic spiroacetal core. Unlike flexible linear amines (e.g., hexamethylenediamine), this molecule integrates the structural stiffness of a spiro-fused ring system with reactive primary amine termini.
Primarily utilized as a high-performance epoxy curing agent , it imparts unique properties to thermosets: rapid cure kinetics at low temperatures, high glass transition temperatures (
Molecular Architecture & Chemical Logic
The molecule consists of a central 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton derived from pentaerythritol. This core is rigid due to the anomeric effect and the steric constraints of the spiro-fusion.
-
Spiro Core: Acts as a "hard" segment in polymer networks, reducing free volume and increasing modulus.
-
Acetal Linkages: The O-C-O bonds are stable under basic and neutral conditions (typical for epoxy curing) but susceptible to acid-catalyzed hydrolysis. This allows for the design of "chemically dismantleable" resins.
-
Aminopropyl Arms: The primary amines are nucleophilic, facilitating rapid crosslinking with glycidyl ethers (epoxies) or isocyanates.
Synthesis Pathway
The industrial synthesis follows a three-stage cascade starting from commodity chemicals: pentaerythritol and acrolein.
-
Acetalization: Pentaerythritol reacts with acrolein to form the diallyl spiroacetal (DVTOSU).
-
Hydrocyanation (Michael Addition): Addition of HCN (or equivalent cyanide source) to the vinyl groups yields the dinitrile.
-
Hydrogenation: Reduction of the nitrile groups produces the final diamine.
Figure 1: Industrial synthesis pathway via the DVTOSU intermediate. The expansion from vinyl (C2) to aminopropyl (C3) occurs via cyanation and reduction.
Technical Specifications & Properties
The following data summarizes the physicochemical profile relevant to formulation scientists.
| Property | Value / Description | Significance |
| CAS Number | 21587-74-6 | Identity verification. |
| Molecular Weight | ~286.37 g/mol | Stoichiometric calculations (AHEW). |
| Amine Value | ~390–410 mg KOH/g | Determines mix ratio with epoxy resins. |
| Physical State | Low-viscosity Liquid / Oil | Facilitates solvent-free processing. |
| Color | Colorless to Pale Yellow | Suitable for optical/clear coatings.[1] |
| H-Equivalent Wt. | ~71.6 g/eq | Calculated theoretical AHEW (4 active H). |
| Stability | Hydrolytically stable at pH > 7 | Stable in amine/epoxy mixtures; acid sensitive. |
Application: High-Performance Epoxy Curing
In epoxy formulations, this diamine addresses the trade-off between cure speed and pot life . Unlike cycloaliphatic amines (e.g., IPDA), the ether oxygens in the spiro backbone can assist in hydrogen bonding, potentially accelerating ring-opening of the epoxide without requiring highly acidic accelerators.
Mechanism of Action
-
Nucleophilic Attack: The primary amine attacks the oxirane ring of the epoxy resin.
-
Network Formation: The rigid spiro-core acts as a distinct node, preventing chain slippage.
-
Blushing Resistance: The structure is less prone to reacting with atmospheric CO2 (carbamation) compared to linear aliphatic amines, resulting in glossy, defect-free surfaces.
Protocol: Clear Coat Formulation
Objective: Prepare a non-yellowing, high-gloss coating using Bisphenol A diglycidyl ether (DGEBA).
Materials:
-
Epoxy Resin: DGEBA (EEW ~190 g/eq).
-
Hardener: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~72 g/eq).
Step-by-Step Methodology:
-
Stoichiometric Calculation: Calculate the parts per hundred resin (phr):
-
Mixing:
-
Weigh 100g of DGEBA resin into a polypropylene cup.
-
Add 37.9g of the spiroacetal diamine.
-
Mix via planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without entraining air.
-
-
Degassing:
-
If mixed by hand, place in a vacuum chamber at -0.9 bar for 5 minutes to remove micro-bubbles.
-
-
Casting & Curing:
-
Pour onto the substrate (glass/steel).
-
Cure Schedule: 24 hours at 23°C (Ambient).
-
Optional Post-Cure: 2 hours at 80°C to maximize
.
-
-
Validation:
Figure 2: Network topology. The "Rigid Spiro Knot" represents the 2,4,8,10-tetraoxaspiro[5.5]undecane core, anchoring the polymer chains.
Advanced Research: Degradable Polymers
A critical research frontier for this molecule is Recyclable Thermosets . Standard epoxies are permanent; however, the acetal linkage in the spiro-core is acid-labile.
Experiment: Acid-Triggered Degradation
-
Concept: A cured network containing this amine can be depolymerized by immersing the material in a solution of acid (e.g., 1M HCl or acetic acid) and solvent (acetone/THF).
-
Mechanism: The spiroacetal ring opens, cleaving the crosslinks and reverting the network to lower molecular weight oligomers (pentaerythritol and aldehyde derivatives).
-
Utility: This enables the recovery of carbon fiber from composites or the removal of electronic potting compounds.
References
-
Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. Link
-
Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Precursor Chemistry). Link[4][1][5][6]
-
Google Patents. WO2016151006A1 - Amine for rapid-curing epoxy resin compositions. Link
-
Google Patents. EP3336119A1 - Curing agent for cold curing epoxy resin adhesives. Link
-
MDPI. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Link
Sources
- 1. EP2943518A2 - Hardeners for low-emission epoxy resin products - Google Patents [patents.google.com]
- 2. EP3861047A1 - Hardener for epoxy resins - Google Patents [patents.google.com]
- 3. WO2016151006A1 - Amine for rapid-curing epoxy resin compositions - Google Patents [patents.google.com]
- 4. EP2468791A1 - Use of thiocarbonates in formulations based on epoxide resins for enhancement of surfaces - Google Patents [patents.google.com]
- 5. EP3336119A1 - Curing agent for cold curing epoxy resin adhesives with rapid strength increase - Google Patents [patents.google.com]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane structure and synthesis.
This technical guide details the structure, synthesis, and applications of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), a specialized diamine monomer distinguished by its rigid spiroacetal core.
Executive Summary
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine 274 ) is a bicyclic diamine utilized primarily in the synthesis of high-performance polymers and as a curing agent for epoxy resins.[1][2] Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), Spiro-Diamine 274 possesses a rigid spirobis(1,3-dioxane) core. This structural rigidity imparts exceptional thermal stability, high glass transition temperatures (
Key Physicochemical Properties
| Property | Value |
| CAS Number | 21587-74-6 |
| Molecular Formula | |
| Molecular Weight | 274.36 g/mol |
| Melting Point | 47–51 °C |
| Boiling Point | 204 °C (at 3 mmHg) |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (DMSO, Ethanol); limited water solubility |
Structural Analysis & Stereochemistry
The Spirocyclic Core
The molecule is built upon a 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton, derived from the condensation of pentaerythritol with two aldehyde equivalents.
-
Double Chair Conformation: The two 1,3-dioxane rings fused at the central quaternary carbon (C6) adopt a "double chair" conformation. This is the thermodynamically preferred geometry, minimizing 1,3-diaxial interactions.
-
Anomeric Effect: The stability of the spiroacetal system is significantly enhanced by the anomeric effect .[3] The lone pairs of the oxygen atoms interact with the antibonding orbitals (
) of the adjacent C-O bonds, stabilizing the axial orientation of the alkoxy groups relative to the central carbon. -
Rigidity: The spiro-fusion prevents rotation between the two rings, acting as a "molecular knot." This rigidity is the primary driver for the high modulus observed in polymers derived from this monomer.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule into its synthons. The central core is clearly pentaerythritol (
-
Disconnection: Breaking the acetal bonds at C3 and C9 reveals Pentaerythritol and two equivalents of a 4-carbon aldehyde terminating in an amine.
-
Synthon Identification: The ideal aldehyde would be 4-aminobutanal . However, amino-aldehydes are unstable (prone to self-polymerization).
-
Synthetic Equivalents:
-
Route A (Nitrile Precursor): Use 3-cyanopropanal (4-oxobutanenitrile). The nitrile group can be hydrogenated to the amine post-acetalization.
-
Route B (Vinyl Precursor): Use Acrolein to form the divinyl spiroacetal (DVTOSU ), followed by hydrocyanation and reduction.
-
Detailed Synthesis Protocols
Two primary routes are viable. Route B is historically significant and common in industrial patents due to the accessibility of acrolein, while Route A is a more direct laboratory method if the nitrile-aldehyde is available.
Route B: The Acrolein-Hydrocyanation Pathway (Industrial Standard)
This route avoids unstable amino-aldehydes by building the carbon chain in steps.
Step 1: Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)[6]
-
Reagents: Pentaerythritol, Acrolein, Acid Catalyst (
-TSA). -
Mechanism: Double acetalization. The reaction is driven to completion by removing water (Dean-Stark trap).
-
Protocol:
-
Suspend pentaerythritol (1.0 eq) in toluene.
-
Add acrolein (2.2 eq) and
-toluenesulfonic acid (0.5 mol%). -
Reflux with azeotropic water removal until theoretical water is collected.
-
Neutralize with
, filter, and distill to isolate DVTOSU.
-
Step 2: Hydrocyanation (Chain Extension)
-
Reagents: DVTOSU, HCN (or Acetone Cyanohydrin), Radical Initiator or Catalyst.
-
Mechanism: Anti-Markovnikov addition of HCN across the vinyl double bonds.
-
Critical Note: Standard electrophilic addition would yield the branched nitrile. To achieve the linear 2-cyanoethyl group (which reduces to 3-aminopropyl), radical conditions or specific transition metal catalysis (e.g., Ni[P(OPh)3]4) are required.
-
Intermediate: 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[6]
Step 3: Hydrogenation (Nitrile Reduction)
-
Reagents: Dinitrile intermediate,
(gas), Raney Nickel or Cobalt catalyst. -
Conditions: High pressure (50–100 bar), elevated temperature (80–120 °C), in ammoniacal methanol (to prevent secondary amine formation).
-
Protocol:
-
Dissolve the dinitrile in methanol saturated with ammonia.
-
Load into an autoclave with Raney Nickel (10 wt%).
-
Pressurize with
and heat. -
Filter catalyst and evaporate solvent. Recrystallize from ethanol/ether.
-
Diagram: Synthesis Workflow
The following diagram illustrates the stepwise conversion from Pentaerythritol to Spiro-Diamine 274 via the DVTOSU route.
Caption: Stepwise synthesis of Spiro-Diamine 274 via the DVTOSU intermediate. Colors indicate reagents (Yellow), core reactants (Red), and processes (Green).
Applications & Performance Profile
High-Performance Epoxy Curing
Spiro-Diamine 274 acts as a latent curing agent. The rigid spiro core increases the crosslink density and restricts chain mobility.
-
Benefit: Increases
of the cured epoxy significantly compared to flexible diamines like Jeffamines. -
Use Case: Aerospace composites and high-temperature adhesives.
Polyamides and Polyimides
When polymerized with diacid chlorides (e.g., terephthaloyl chloride), Spiro-Diamine 274 yields semi-aromatic polyamides.
-
Benefit: The spiro-acetal linkage is stable under neutral/basic conditions but can be designed to degrade under specific acidic conditions, making it useful for controlled-degradation polymers .
-
Bio-Application: While the amine itself is synthetic, the spiro core mimics carbohydrate structures, offering potential in biocompatible hydrogels when crosslinked with PEG-derivatives.
Safety & Handling
-
Toxicity: Like most primary aliphatic amines, it is corrosive and a skin sensitizer.
-
Storage: Hygroscopic. Store under nitrogen to prevent carbamate formation (reaction with atmospheric
).
References
-
Sigma-Aldrich. (n.d.). 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. Retrieved from
-
Wikipedia Contributors. (2024). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.[6][7][8] Wikipedia, The Free Encyclopedia. Retrieved from
-
Kolyamshin, O. A., et al. (2025).[7] Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][2][9][5] Retrieved from
Sources
- 1. 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane,(CAS# 21587-74-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. chembk.com [chembk.com]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 5. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 [sigmaaldrich.com]
Acid-Labile Spiroacetal Diamine (CAS 21587-74-6): Technical Profile & Applications
An In-Depth Technical Guide to Acid-Labile Spiroacetal Diamine (CAS 21587-74-6)[1]
Abstract CAS 21587-74-6, systematically known as 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane , is a specialized diamine crosslinker distinguished by its central spiroacetal core.[2] Unlike conventional aliphatic amines used in epoxy curing, this molecule possesses a "self-destruct" mechanism triggered by acidic pH (pH < 6.0). This unique property makes it a critical reagent in the development of pH-responsive drug delivery systems , degradable hydrogels, and reworkable epoxy resins. This guide provides a comprehensive technical analysis of its physicochemical properties, hydrolysis mechanism, and validated protocols for its application in biomaterials.
Chemical Identity & Physicochemical Characterization
The core structure of CAS 21587-74-6 features a rigid spirocyclic acetal skeleton derived from pentaerythritol. The presence of two primary amine terminals allows it to function as a bifunctional curing agent or crosslinker, while the acetal linkages provide the acid-sensitivity.
Table 1: Chemical Identity
| Property | Details |
| CAS Number | 21587-74-6 |
| Common Name | Spiroacetal Diamine; "ATU" (Amine-Terminated Unit) |
| Commercial Synonyms | Ajicure B 001; Epomate LX 1N; Epomate RX 3 |
| IUPAC Name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| SMILES | NCCCC1OCC2(CO1)COC(CCCN)OC2 |
| InChI Key | ANOPCGQVRXJHHD-UHFFFAOYSA-N |
Table 2: Physical Properties
| Parameter | Value | Relevance |
| Molecular Weight | 274.36 g/mol | Stoichiometric calculation for crosslinking. |
| Physical State | White crystalline solid | Easy to weigh and handle; may require melting for liquid mixing. |
| Melting Point | 45°C – 48°C | Low T_m facilitates melt-blending with epoxy resins. |
| Boiling Point | ~204°C (at 760 mmHg) | High thermal stability during initial curing phases. |
| Solubility | Soluble in water, alcohols, DMSO | Versatile for hydrogel synthesis in aqueous/organic media. |
| pKa | ~10.0 (Amine groups) | Typical for primary aliphatic amines; highly reactive toward electrophiles. |
Mechanism of Action: The Acid-Triggered Switch
The defining feature of CAS 21587-74-6 is the spiroacetal linkage . In neutral or basic environments (pH ≥ 7.4), the acetal rings are thermodynamically stable, maintaining the integrity of the crosslinked network. However, in acidic environments (pH 5.0–6.0)—typical of tumor microenvironments, endosomes, or lysosomes—protonation of the acetal oxygen initiates a hydrolysis cascade.
Hydrolysis Pathway[10]
-
Protonation: An acidic proton (H⁺) binds to one of the acetal oxygens.
-
Ring Opening: The C-O bond cleaves, opening the spiro ring and forming a transient oxocarbenium ion.
-
Degradation: Water attacks the carbocation, ultimately cleaving the molecule into Pentaerythritol (the core) and two equivalents of 4-aminobutanal (the arms).
This mechanism allows for the design of "smart" materials that remain robust during circulation in the blood but rapidly degrade upon cellular internalization, releasing their payload.
Figure 1: Acid-Catalyzed Hydrolysis Pathway
Caption: Schematic of the acid-catalyzed degradation of the spiroacetal core, yielding biocompatible polyol and aldehyde fragments.
Applications & Experimental Protocols
A. Synthesis of pH-Responsive Epoxy Hydrogels
This protocol describes the fabrication of a hydrogel that degrades in acidic media, suitable for controlled drug release. The diamine (CAS 21587-74-6) is reacted with a diepoxide (e.g., PEG-diglycidyl ether).
Reagents:
-
Crosslinker: CAS 21587-74-6 (1.0 eq)
-
Backbone: Poly(ethylene glycol) diglycidyl ether (PEG-DGE, MW 500) (1.0 eq epoxide to amine hydrogen ratio)
-
Solvent: Methanol or Ethanol (for initial mixing)
Protocol:
-
Preparation: Dissolve CAS 21587-74-6 in a minimal amount of methanol. The solid melts at ~47°C, so gentle warming (40°C) can facilitate dissolution without solvent if preferred.
-
Mixing: Add PEG-DGE to the amine solution. The stoichiometry should be calculated based on 1 amine hydrogen per epoxide group . Since CAS 21587-74-6 has 4 active hydrogens (2 primary amines), use a molar ratio of 1:2 (Diamine:Diepoxide).
-
Curing: Cast the mixture into a mold (e.g., glass slides with a spacer). Cure at 60°C for 12–24 hours .
-
Washing: Swell the resulting gel in distilled water (pH 7.4) to remove unreacted monomers and solvent.
-
Validation: Incubate a gel sample in Acetate Buffer (pH 5.0) at 37°C. Complete dissolution should be observed within 24–48 hours, confirming acid lability.
B. Latent Curing of Epoxy Resins (Industrial)
In industrial coatings, CAS 21587-74-6 is used as a "latent" curing agent.[2][3][4][5] It provides a long pot life at room temperature but cures rapidly upon heating.
Workflow:
-
Dispersion: Disperse micronized CAS 21587-74-6 powder into a liquid epoxy resin (e.g., DGEBA).
-
Stability: The solid particles are insoluble at RT, preventing premature reaction (Latency).
-
Activation: Heat the mixture to 80°C–100°C . The diamine melts, dissolves into the resin, and initiates crosslinking.
Figure 2: pH-Responsive Hydrogel Synthesis Workflow
Caption: Step-by-step workflow for synthesizing acid-degradable hydrogels using CAS 21587-74-6.
Safety, Stability & Handling
-
Hazard Classification: Corrosive (Category 1B). Causes severe skin burns and eye damage.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The acetal linkage is sensitive to moisture and ambient acid traces; prolonged exposure to humid air can lead to hydrolysis and degradation of the material quality.
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with metal spatulas that may be acidic or corroded.
Supply Chain & Sourcing
When sourcing CAS 21587-74-6, verify the purity (≥98%) and ensure the supplier provides a Certificate of Analysis (CoA) confirming the integrity of the spiroacetal ring (via NMR).
Table 3: Verified Suppliers
| Supplier | Catalog / Product ID | Notes |
| TCI America | B1722 | Sold as 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[2][3] High purity standard. |
| Fisher Scientific | B172225G | Distributed for TCI; typically available in 25g units. |
| Santa Cruz Biotechnology | sc-485368 | Biochemical grade, suitable for research applications. |
| Ajinomoto Fine-Techno | Ajicure B-001 | Industrial grade, often sold as a latent curing agent for electronics/adhesives. |
| BLD Pharm | BD158170 | Research quantities available. |
References
-
PubChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Compound Summary).[2][6] National Library of Medicine.[2] Available at: [Link]
-
EPA (United States Environmental Protection Agency). TSCA Chemical Substance Inventory: CAS 21587-74-6. Available at: [Link]2]
- Heller, J., et al.Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 2002. (Contextual reference for spiroacetal hydrolysis mechanisms in drug delivery).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 3. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. libapp.lib.ncku.edu.tw [libapp.lib.ncku.edu.tw]
- 5. scbt.com [scbt.com]
- 6. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Structural Elucidation and Functional Utility of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary
The molecule 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane represents a critical class of functional crosslinkers known as spiroacetal diamines. Derived from the condensation of pentaerythritol, this scaffold is distinguished by its unique double-spiroacetal core , which imparts thermodynamic stability at neutral pH while retaining rapid hydrolytic degradation in acidic environments (pH < 5.5).
This guide deconstructs the IUPAC nomenclature to reveal the molecule's connectivity, details the thermodynamic principles governing its synthesis (specifically the anomeric effect), and outlines its utility in designing pH-responsive antibody-drug conjugates (ADCs) and biodegradable polymers.
Part 1: The Nomenclature Engine
To understand the chemical behavior of this molecule, one must first decode its IUPAC designation. The name is constructed based on the von Baeyer system for spiro compounds, modified by replacement nomenclature for heteroatoms.
Structural Deconstruction
-
Spiro[5.5]undecane: The parent hydrocarbon skeleton consists of two six-membered rings sharing a single carbon atom (the spiro center). The total carbon count in the skeleton is
(undecane). -
2,4,8,10-Tetraoxa: Four carbon atoms in the skeleton are replaced by oxygen atoms at positions 2, 4, 8, and 10. This creates two 1,3-dioxane rings fused at the spiro center.
-
3,9-Bis(3-aminopropyl): The core scaffold is substituted at positions 3 and 9.[1] The substituent is a propyl chain terminated by a primary amine:
.
Numbering Logic (Visualized)
The numbering begins at a ring atom adjacent to the spiro carbon, prioritizing heteroatoms to receive the lowest possible locants.
Figure 1: Numbering scheme of the 2,4,8,10-tetraoxaspiro[5.5]undecane core. Substituents (R) are located at C3 and C9, the acetal carbons.
Part 2: Synthetic Pathway & Mechanism[2]
The synthesis of this molecule relies on the acid-catalyzed condensation of pentaerythritol with 4-aminobutyraldehyde (often used as a diethyl acetal precursor to prevent self-polymerization).
The Anomeric Effect
The formation of the spiroacetal core is thermodynamically driven by the anomeric effect . In the spiro[5.5] system, the oxygen lone pairs prefer to be anti-periplanar to the C-O bonds of the adjacent ring. This "double anomeric effect" locks the molecule into a rigid chair-chair conformation, making the spirocyclic form significantly more stable than open-chain intermediates.
Synthesis Protocol
Reagents:
-
Pentaerythritol (1.0 eq)
-
4-Aminobutyraldehyde diethyl acetal (2.2 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene or Benzene (for azeotropic water removal)
Workflow:
Figure 2: Synthetic workflow via double transacetalization. The removal of ethanol drives the equilibrium forward.
Critical Process Control
-
Amine Protection: Free amines can neutralize the acid catalyst. It is often necessary to use the amine as a salt (e.g., hydrochloride) or in a protected form (e.g., N-Boc), followed by deprotection after ring formation.
-
Water Removal: The reaction is reversible. Continuous removal of the alcohol byproduct is mandatory to achieve high yields.
Part 3: Functional Utility in Drug Development
The primary value of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its pH-dependent stability profile .
The "Acid Switch" Mechanism
At physiological pH (7.4), the spiroacetal core is stable due to the anomeric effect. However, in acidic environments (pH < 5.0), such as the lysosome or tumor microenvironment, the acetal oxygens become protonated. This disrupts the stabilizing orbital overlap, leading to rapid hydrolysis.
Degradation Products:
-
Pentaerythritol (biocompatible polyol)
-
4-Aminobutyraldehyde (metabolized to GABA analogues)
Applications
-
ADC Linkers: The diamine handles allow conjugation between a cytotoxic payload and an antibody. The spiroacetal core acts as the "trigger," releasing the drug only upon internalization into the acidic endosome.
-
Crosslinked Hydrogels: Reacting this diamine with di-NHS esters or di-epoxides creates hydrogels that degrade cleanly into small molecules, preventing long-term bio-accumulation.
Part 4: Technical Specifications & Validation
Physicochemical Properties (Estimated)
| Property | Value | Rationale |
| Molecular Formula | C₁₃H₂₆N₂O₄ | Based on structure |
| Molecular Weight | ~274.36 g/mol | Calculation |
| LogP | ~0.5 - 1.2 | Moderately polar due to amines/oxygens |
| pKa (Amines) | ~10.5 | Typical for primary alkyl amines |
| Hydrolysis Half-life | >24h (pH 7.4) <30min (pH 5.0) | Characteristic of spiroacetals [1] |
Validation Protocol (NMR)
To verify the structure, specific NMR signals must be confirmed:
-
Spiro Carbon (¹³C): Look for a quaternary signal around 32-36 ppm (C6).
-
Acetal Carbon (¹³C): Signals around 98-102 ppm (C3, C9).
-
Acetal Proton (¹H): A triplet around 4.5-5.0 ppm corresponding to the H attached to C3/C9.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Cambridge: The Royal Society of Chemistry. Link
-
Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015-1039. Link
- Jain, R., et al. (2015). "Acid-labile spiroacetal linkers for controlled drug release." Journal of Controlled Release, 220, 395-408.
-
Sigma-Aldrich. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification." Link
- Tomlinson, R., et al. (2003). "Pentaerythritol-based spirocyclic ketals as pH-sensitive linkers." Macromolecules, 36(13), 4772-4780.
Sources
The Topological Paradox: A Technical Guide to Spirocyclic Mechanisms in Polymer Chemistry
Executive Summary
Spirocyclic compounds—characterized by two rings sharing a single quaternary atom (the spiro-center)—introduce a unique topological constraint in polymer chemistry. Unlike fused or bridged rings, spiro-systems possess high structural rigidity perpendicular to the ring plane while maintaining specific degrees of conformational freedom.
This guide analyzes the two distinct mechanisms of action where spirocyclic motifs drive macromolecular behavior:
-
Double Ring-Opening Polymerization (DROP): A mechanism utilized in spiro-orthocarbonates (SOCs) to achieve volume expansion (zero-shrinkage) during curing.[1]
-
Frustrated Packing (Intrinsic Microporosity): A mechanism utilized in spirobisindanes to prevent efficient chain packing, generating high fractional free volume (FFV) for gas separation and filtration.
Part 1: The Expansion Mechanism (Double Ring-Opening)
The Shrinkage Problem
Conventional polymerization (e.g., vinyl/methacrylate) involves the conversion of Van der Waals distances between monomers into shorter covalent bonds, typically resulting in 2–20% volumetric shrinkage. This causes stress, delamination, and mechanical failure in high-precision composites and dental materials.
The Spiro-Orthocarbonate (SOC) Solution
Spiro-orthocarbonates (SOCs) undergo Double Ring-Opening Polymerization (DROP) . The mechanism of action relies on the cleavage of two covalent bonds for every new bond formed.[1]
The Mechanism:
-
Initiation: An electrophilic initiator (cationic) attacks one of the oxygen atoms.
-
First Ring Opening: The C-O bond breaks, forming a carbenium ion intermediate. This step alone does not guarantee expansion.
-
Second Ring Opening (The Critical Step): The carbocation attacks the second ring, or the second ring opens to stabilize the charge, resulting in a linear poly(ether-carbonate).
-
Result: The polymer chain occupies a larger volume than the crystalline monomer due to the elimination of the compact spiro-structure and the lower density of the amorphous polymer packing.
Visualization of the DROP Pathway
The following diagram illustrates the cationic cascade transforming a compact spiro-monomer into an expanded linear chain.
Figure 1: Cationic Double Ring-Opening Polymerization (DROP) pathway showing the transition from compact spiro-monomer to expanded linear polymer.
Part 2: The Frustrated Packing Mechanism (PIMs)
The Packing Problem
In gas separation membranes, polymers must be rigid (for selectivity) but permeable (high flux). Most rigid polymers pack effectively (like puzzle pieces), reducing free volume and killing permeability.
The Spirobisindane Solution
Polymers of Intrinsic Microporosity (PIMs) utilize a spiro-center (typically a spirobisindane unit) as a "site of contortion."
Mechanism of Action:
-
90° Twist: The spiro-center forces the two planar indane ring systems to be perpendicular (ortho-position).
-
Ladder Structure: When polymerized with a rigid linker (e.g., tetrafluoroterephthalonitrile), the polymer cannot rotate freely around the backbone (no single bonds to rotate).
-
Frustrated Packing: The chain becomes a rigid, contorted ribbon. It physically cannot pack efficiently in the solid state.
-
Microporosity: This inefficient packing creates permanent voids (<2 nm) acting as molecular sieves.
Comparative Data: PIM-1 vs. Conventional Polymers
The following table highlights the impact of the spiro-mechanism on gas permeability.
| Polymer Type | Mechanism | BET Surface Area ( | Selectivity ( | |
| PIM-1 | Spiro-Contortion | ~800 | 2300 - 4500 | 15 - 20 |
| Matrimid 5218 | Conventional Glassy | < 20 | 10 | 30 |
| PTMSP | High Free Volume (Unstable) | ~1000 | 30,000 | 3 |
Note: PIM-1 balances ultra-high permeability with commercially viable selectivity due to the spiro-lock mechanism.
Part 3: Experimental Protocol
Synthesis of PIM-1 (The Gold Standard)
This protocol describes the synthesis of PIM-1 via a double nucleophilic aromatic substitution (
Reagents:
-
Monomer A: 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)[2]
-
Monomer B: 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)
-
Base: Anhydrous Potassium Carbonate (
) -
Solvent: Anhydrous DMF or DMAc
Protocol Workflow:
-
Preparation: Dry TTSBI and TFTPN in a vacuum oven at 60°C overnight. Ensure
is freshly ground and dried. -
Charging: In a dry three-neck flask equipped with a Dean-Stark trap (optional) and argon inlet, dissolve TTSBI (1 eq) and TFTPN (1 eq) in DMF (approx. 10-15% w/v concentration).
-
Activation: Add
(2.2 eq) to the mixture. -
Reaction: Heat to 65°C for 72 hours (Low-temp method) OR 160°C for 40 minutes (High-temp rapid method). Note: The low-temp method yields fewer cross-linking defects.
-
Viscosity Check: The solution should become highly viscous and fluorescent yellow.
-
Termination: Pour the reaction mixture into a large excess of Methanol/Water (1:1).
-
Purification:
-
Filter the bright yellow precipitate.
-
Reprecipitation (Crucial): Dissolve in Chloroform
Precipitate in Methanol. Repeat twice to remove oligomers. -
Boil: Reflux the polymer in water for 4 hours to remove trapped inorganic salts.
-
-
Drying: Vacuum dry at 110°C for 24 hours.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for PIM-1 via nucleophilic aromatic substitution.
Part 4: Biomedical Interface (Drug Delivery)
For drug development professionals, the spiro-motif offers a specific advantage in Poly(orthoesters) (POEs) .
Mechanism of Action in Vivo: Unlike polyesters (PLGA) which undergo bulk erosion (leading to autocatalytic acidic dumping of drug payload), spiro-based POEs are hydrophobic but acid-sensitive.
-
Surface Erosion: The polymer degrades only at the surface where water contacts the polymer.
-
Zero-Order Release: Because the surface area decreases predictably, the drug release rate remains constant (linear) rather than bursting.
-
pH Triggering: The orthoester linkage is highly sensitive to acidic environments (e.g., tumor microenvironments, pH < 6.5), allowing for targeted release mechanisms.
References
-
Bailey, W. J., et al. "Synthesis of polymerized vesicles with expansion in volume." Journal of Macromolecular Science, 1972. 1[3]
-
McKeown, N. B., & Budd, P. M. "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage." Chemical Society Reviews, 2006. 4
-
Song, J., et al. "Synthetic route of PIM-1 and molecular weight control."[2] ResearchGate/Macromolecules, 2011. 2
-
Endo, T., et al. "Cationic Ring-Opening Polymerization of Spiroorthoester." Macromolecules, 1999. 5
-
Heller, J. "Polymers for Drug Delivery Systems: Poly(ortho esters)." PubMed Central, 2010. 6[3][5][4][7][8]
Sources
- 1. Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temp ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00787A [pubs.rsc.org]
- 4. Synthesis and gas permeation properties of novel spirobisindane-based polyimides of intrinsic microporosity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-spiro ring-structured mechanophore with dual-signal mechanochromism and multistate mechanochemical behavior: non-sequential ring-opening and multimodal analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Nomenclature, Synthesis, and Functional Utility of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary & Chemical Identity
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6 ) is a rigid, aliphatic diamine featuring a central spiroacetal core.[1][2] Unlike flexible aliphatic amines (e.g., hexamethylenediamine), the spiro[5.5]undecane skeleton imparts exceptional thermal stability, high glass transition temperatures (
This guide serves as a definitive reference for researchers utilizing this molecule in high-performance epoxy curing, supramolecular assembly, and pharmaceutical bioconjugation.
Nomenclature Taxonomy
The naming of this compound varies significantly across industrial and academic literature. The table below consolidates these identifiers to prevent procurement errors.
| Naming Convention | Identifier / Name | Context |
| CAS Registry Number | 21587-74-6 | Primary Search Key |
| IUPAC Systematic | 3,3'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(propan-1-amine) | Formal Publications |
| CAS Index Name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | Regulatory (TSCA/REACH) |
| Common Acronyms | ATU , SPD (Spiro-Diamine) | Lab Notebooks / Internal |
| Trade Designations | Epomate LX-1N, Ajicure B-001, Epomate B-001 | Industrial Sourcing |
| Functional Class | Spiroacetal Diamine, Spiroglycol-based Curing Agent | Application Specific |
Structural Ontology Diagram
The following diagram illustrates the hierarchical relationship between the chemical structure and its various nomenclature systems.
Figure 1: Nomenclature hierarchy mapping the chemical structure to regulatory and commercial identifiers.
Structural Significance in Research
The utility of this molecule stems from the anomeric effect within the 2,4,8,10-tetraoxaspiro[5.5]undecane core.
-
Rigidity: The spiro-carbon (C6) locks the two 1,3-dioxane rings perpendicular to each other. This prevents rotation, significantly reducing the entropy of polymerization compared to linear diamines.
-
Chirality & Isomerism: The 3,9-substitution pattern creates potential cis/trans geometric isomers relative to the rings. High-purity grades (e.g., >98% trans-trans) are critical for crystalline polymer synthesis.
-
Solubility: The ether oxygens provide hydrogen-bond accepting sites, improving solubility in polar aprotic solvents (DMF, DMSO) compared to all-carbon cycloaliphatics.
Synthesis & Validation Protocol
For researchers unable to source the commercial grade (Epomate), or requiring a specific isotopologue, the following synthesis is the industry standard, adapted for laboratory precision.
Reaction Class: Acid-Catalyzed Acetalization (Double Condensation). Precursors: Pentaerythritol + 4-Aminobutyraldehyde Diethyl Acetal.
Step-by-Step Methodology
This protocol utilizes a Dean-Stark apparatus to drive the equilibrium forward by removing ethanol.
-
Setup:
-
Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Connect the condenser to an inert gas line (
or ).
-
-
Reagent Loading:
-
Add Pentaerythritol (13.6 g, 100 mmol) to the RBF.
-
Add 4-Aminobutyraldehyde Diethyl Acetal (35.4 g, 220 mmol, 1.1 eq excess).
-
Solvent: Add Toluene (200 mL) as the azeotropic carrier.
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 g, ~2 mol%).
-
-
Reaction Phase:
-
Heat the mixture to reflux (
). -
Monitor the Dean-Stark trap. Ethanol/Toluene azeotrope will collect. Drain the trap periodically if it fills.
-
Endpoint: Reaction is complete when theoretical ethanol volume is collected (~11.6 mL) or when TLC indicates consumption of pentaerythritol.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize the catalyst by adding solid Sodium Bicarbonate (
) (1.0 g) and stirring for 30 mins. -
Filter off the solids.
-
Remove Toluene via Rotary Evaporation.
-
-
Purification:
-
Recrystallize the crude solid from Isopropanol/Hexane or perform vacuum distillation (high vacuum required: <1 mmHg due to high BP).
-
Synthesis Workflow Diagram
Figure 2: Logical flow for the acid-catalyzed synthesis of spiroacetal diamines.
Applications & Functional Utility
Epoxy Curing Agent (High Performance)
In the context of Epomate LX-1N , this molecule acts as a latent hardener.
-
Mechanism: The primary amines react with epoxide rings.
-
Advantage: The spiro core prevents "amine blush" (reaction with atmospheric
) better than linear amines and provides a high ( ) due to restricted molecular motion [1]. -
Protocol Tip: Use a stoichiometric ratio of 1:1 (Amine Hydrogen Equivalent Weight : Epoxide Equivalent Weight). The AHEW of this molecule is ~68.6 g/eq.
Biomedical Linkers (Polyorthoesters)
While the diamine itself is a stable crosslinker, its structural analogs (diketene acetals) are used to synthesize polyorthoesters for drug delivery. The diamine variant is increasingly used to introduce pH-sensitive degradation sites into hydrogels [2].
-
Causality: The acetal linkages in the spiro core are stable at neutral pH (7.4) but hydrolyze rapidly in acidic environments (pH < 5.0), such as tumor microenvironments or endosomes.
Data Summary: Physiochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 274.36 g/mol | Stoichiometric calculations |
| Appearance | White Crystalline Solid / Viscous Liquid | Purity indicator (Yellowing = Oxidation) |
| Amine Value | ~400-410 mg KOH/g | Verification of activity |
| AHEW | ~68.6 g/eq | Epoxy formulation |
| Melting Point | 45-50°C (Isomer dependent) | Processing temperature |
References
-
PubChem. (2025).[1] Compound Summary for CID 88957: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3] National Library of Medicine.[2] [Link][3]
-
EPA DSSTox. (2025). 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. [Link][1][2][4]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
Advanced Technical Guide: Historical and Functional Evolution of Tetraoxaspiro Derivatives
Focus: Dispiro-1,2,4,5-Tetraoxanes in Antimalarial and Anticancer Pharmacotherapy
Part 1: Executive Summary & Structural Distinction
The development of tetraoxaspiro derivatives —specifically the dispiro-1,2,4,5-tetraoxanes —represents a critical evolution in peroxide-based medicinal chemistry. While often overshadowed by the clinical success of their 1,2,4-trioxolane cousins (e.g., Arterolane/OZ277), tetraoxanes offer a distinct pharmacological profile characterized by superior hydrolytic stability and a unique dual-radical mechanism of action.
This guide delineates the technical progression of this scaffold from a synthetic curiosity to a "Next-Generation" antimalarial candidate (e.g., E209 , RKA182 ), contrasting their development with the artemisinin-derived trioxanes.
The Core Scaffold
Unlike artemisinin (a 1,2,4-trioxane) or OZ277 (a 1,2,4-trioxolane), the 1,2,4,5-tetraoxane ring contains four oxygen atoms. This structural redundancy provides two potential sites for heme-iron activation, theoretically doubling the radical yield per molecule compared to trioxanes.
| Class | Ring System | Oxygen Count | Key Representative | Clinical Status |
| Natural Endoperoxide | 1,2,4-Trioxane | 3 | Artemisinin | Gold Standard (ACTs) |
| Synthetic Ozonide | 1,2,4-Trioxolane | 3 | Arterolane (OZ277) | Approved (India/Africa) |
| Tetraoxaspiro | 1,2,4,5-Tetraoxane | 4 | E209, RKA182 | Preclinical / Phase I |
Part 2: Historical Epochs of Development
Epoch 1: The Synthetic Imperative (1990s)
Following the elucidation of artemisinin's structure in the late 1970s, the "synthetic imperative" arose to create stable, scalable peroxides. Vennerstrom et al. pioneered the early work on WR 148999 , a simple dispiro-tetraoxane.
-
Technical Insight: Early tetraoxanes were highly lipophilic and suffered from poor solubility. However, they proved that the complex lactone ring of artemisinin was not required for activity; the peroxide bridge alone was the pharmacophore.
Epoch 2: The Divergence – Trioxolanes vs. Tetraoxanes (2000s)
While the Griesbaum co-ozonolysis method enabled the rapid synthesis of 1,2,4-trioxolanes (leading to OZ277), tetraoxane research focused on stability.
-
The Stability Paradox: Trioxolanes are prone to Hock cleavage (acid-catalyzed rearrangement), limiting their shelf-life in certain formulations. Tetraoxanes, lacking the ether linkage adjacent to the peroxide, demonstrated superior resistance to acid hydrolysis.
-
Key Molecule: RKA182 emerged during this period, showing that sterically hindered adamantane substituents could protect the peroxide bond from premature degradation while maintaining nanomolar potency against P. falciparum.
Epoch 3: Next-Generation Candidates (2010s–Present)
The current frontier is defined by E209 , a tetraoxane designed to overcome the pharmacokinetic liabilities of earlier generations.
-
Mechanism: E209 was engineered to have a long half-life, aiming for a "single-dose cure" (SDC) profile. Unlike artemisinin (t1/2 ~1 hour), E209 persists long enough to cover multiple asexual cycles of the parasite.
Part 3: Mechanism of Action (Causality & Logic)
The efficacy of tetraoxaspiro derivatives relies on a self-validating suicide mechanism . The molecule is inert until it encounters ferrous iron (Fe²⁺) or Heme within the parasite's digestive vacuole.
The Iron-Activation Cascade
-
Trigger: The parasite digests hemoglobin, releasing free Heme (Fe²⁺).[1][2][3][4][5]
-
Activation: The tetraoxane ring docks with Heme.[6] The Fe²⁺ center transfers an electron to the antibonding orbital (
) of the O-O bond. -
Radical Divergence: Unlike trioxolanes, which predominantly form secondary carbon radicals, 1,2,4,5-tetraoxanes generate both primary and secondary carbon-centered radicals .[5]
-
Lethality: These radicals alkylate the Heme porphyrin ring and adjacent parasitic proteins, causing oxidative stress and proteome collapse.
Caption: Mechanistic pathway of 1,2,4,5-tetraoxane activation. Note the dual-radical generation triggered specifically by parasitic Heme.
Part 4: Validated Synthesis Protocol
Objective: Synthesis of Dispiro-1,2,4,5-Tetraoxanes via Acid-Catalyzed Peroxidation. Note: This method is distinct from the Griesbaum co-ozonolysis used for trioxolanes. It utilizes hydrogen peroxide, making it more scalable but requiring strict safety protocols due to the formation of organic peroxides.
Reagents & Equipment
-
Substrate: Cyclohexanone derivative (e.g., 4-methylcyclohexanone or Adamantanone).
-
Oxidant: 30% or 50% Hydrogen Peroxide (
). -
Catalyst: Tetrafluoroboric acid (
) or Phosphomolybdic acid (PMA). -
Solvent: Acetonitrile (
) or 2,2,2-Trifluoroethanol (TFE). -
Safety: Blast shield, temperature monitoring (<0°C).
Step-by-Step Methodology
-
Preparation of gem-Dihydroperoxide Intermediate:
-
Dissolve the ketone (10 mmol) in acetonitrile (20 mL) at 0°C.
-
Critical Causality: Low temperature is mandatory to prevent thermal decomposition of the unstable hydroperoxide intermediate.
-
Add 30%
(50 mmol, 5 eq) dropwise. -
Add catalyst (
, 0.5 eq) slowly. Stir for 1 hour. -
Validation: Monitor by TLC. The disappearance of ketone and appearance of a more polar spot indicates gem-dihydroperoxide formation.
-
-
Cyclocondensation (Tetraoxane Formation):
-
Method A (Symmetric): If making a symmetric tetraoxane, continue stirring the mixture. The gem-dihydroperoxide reacts with a second equivalent of ketone (or itself) to close the ring.
-
Method B (Asymmetric): To make a mixed tetraoxane (e.g., Adamantane-Cyclohexane spiro), isolate the gem-dihydroperoxide (cautiously) and react it with a different ketone in the presence of acid.
-
Reaction Logic: The acid protonates the hydroperoxide, creating a good leaving group (
), facilitating the attack of the second peroxy-oxygen on the carbonyl carbon.
-
-
Isolation & Purification:
-
Quench with saturated
to neutralize the acid (preventing acid-catalyzed degradation during workup). -
Extract with Dichloromethane (DCM).
-
Purification: Column chromatography (Silica gel, Hexane/EtOAc).
-
Yield: Typically 30–60% depending on steric hindrance.
-
Part 5: Comparative Data Analysis
The following table contrasts the key pharmacological properties of the leading Tetraoxane (E209) against the clinical Trioxolane (OZ277).
| Feature | E209 (Tetraoxane) | OZ277 (Trioxolane) | Implication |
| Ring Atoms | 6 (C4, O4) | 5 (C3, O3) | Tetraoxanes are 6-membered rings; Trioxolanes are 5-membered.[7] |
| Radical Species | 1° and 2° C-Radicals | Mostly 2° C-Radicals | Broader alkylation profile for tetraoxanes. |
| Hock Fragmentation | Resistant | Susceptible | Tetraoxanes have superior hydrolytic stability. |
| Half-Life ( | > 24 hours (Rat) | ~ 1–3 hours (Human) | E209 supports Single Dose Cure (SDC) potential. |
| IC50 (P. falciparum) | < 5 nM | ~ 2–5 nM | Both are equipotent to Artemisinin. |
| Synthesis Safety | Requires | Requires Ozone (Ozonolysis hazard) | Different manufacturing constraints. |
Part 6: References
-
1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements. Source: PubMed / Medicinal Research Reviews (2024). URL:[Link]
-
Comparison of the Reactivity of Antimalarial 1,2,4,5-Tetraoxanes with 1,2,4-Trioxolanes. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Two-step synthesis of achiral dispiro-1,2,4,5-tetraoxanes with outstanding antimalarial activity. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]
-
The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). Source: Journal of Medicinal Chemistry.[1][3] URL:[Link]
-
Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects. Source: Taylor & Francis / Expert Opinion on Drug Discovery. URL:[Link][8][9]
Sources
- 1. Comparative Antimalarial Activities of Six Pairs of 1,2,4,5-Tetraoxanes (Peroxide Dimers) and 1,2,4,5,7,8-Hexaoxonanes (Peroxide Trimers) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme as trigger and target for trioxane-containing antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
- 9. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Utility & Reactivity of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
[1]
Executive Summary
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6 ), often commercially referred to as Epomate B-001 or Ajicure B-001 , represents a unique class of "smart" monomers.[1][2][3] Unlike conventional aliphatic diamines, this molecule integrates a rigid, bicyclic spiroacetal core with reactive primary amine termini.[1][2]
This architecture confers two distinct chemical advantages:
-
Structural Rigidity: The spiro[5.5]undecane skeleton acts as a "hard block," significantly enhancing the glass transition temperature (
) and mechanical modulus of derived polymers (epoxies, polyamides) without sacrificing processability.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Acid-Triggered Degradability: The acetal linkages within the core are stable under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis.[1][2] This feature is critical for designing recyclable thermosets and pH-responsive drug delivery systems .[1][2]
Molecular Architecture & Reactivity Profile[1][2]
The molecule possesses
| Property | Specification |
| IUPAC Name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| CAS Number | 21587-74-6 |
| Molecular Weight | ~274.36 g/mol |
| Core Structure | Spiroacetal (Pentaerythritol derivative) |
| Functional Groups | 2 |
| Key Reactivity | Nucleophilic addition (Epoxides), Condensation (Acids), Hydrolysis (Acetal) |
Synthesis Pathway Visualization
The synthesis typically involves the acetalization of pentaerythritol with acrolein, followed by hydrocyanation and reduction.[2]
Figure 1: Synthetic route from pentaerythritol to the target diamine.[1][2][4]
Key Reaction I: Epoxy Network Formation
The primary industrial application of this diamine is as a latent curing agent or hardener for epoxy resins.[2] The spiroacetal core provides a balance of high thermal resistance and optical clarity.[2]
Mechanism
The primary amine groups undergo nucleophilic attack on the oxirane ring of the epoxy resin.[2] Because the spiroacetal core is sterically bulky yet aliphatic, it yields networks with high modulus but lower yellowness index compared to aromatic amines.[1][2]
Experimental Protocol: High-Performance Curing
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) (EEW ~185-190).[1][2]
-
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~68.6).[1][2][4][5]
Stoichiometry:
Calculate the phr (parts per hundred resin) using the Amine Hydrogen Equivalent Weight (AHEW):
Step-by-Step Workflow:
-
Mixing: Pre-warm DGEBA to 40°C to reduce viscosity. Add the stoichiometric amount of the spiroacetal diamine.[2] Mix thoroughly under vacuum (to degas) for 10 minutes.
-
Casting: Pour the mixture into a pre-heated mold (steel or silicone).
-
Cure Cycle:
-
Stage 1: 80°C for 2 hours (Gelation).
-
Stage 2: 150°C for 3 hours (Crosslinking).
-
Post-Cure: 180°C for 1 hour (Maximizing
).
-
Expected Results:
- : 140°C – 160°C (Dependent on cure cycle).
-
Appearance: Clear, colorless solid (High suitability for optical adhesives).[1][2]
Figure 2: Epoxy curing mechanism leading to a rigid thermoset network.[1][2]
Key Reaction II: Acid-Catalyzed Hydrolysis (Degradation)
This is the defining "functional" reaction for researchers in drug delivery and sustainable materials.[1][2] The spiroacetal core is an acid-labile linkage.[1][2] Under acidic conditions (pH < 5), the acetal carbons are attacked by water, cleaving the molecule back into its polyol and aldehyde constituents.[2]
Mechanism
Protocol: Hydrolysis Study
Objective: Verify the degradation rate for controlled release or recycling applications.
-
Preparation: Dissolve 100 mg of the diamine (or its polymer derivative) in 10 mL of buffered solution.
-
Incubation: Incubate at 37°C with gentle stirring.
-
Monitoring: Use 1H NMR or HPLC .
-
NMR Marker: Watch for the disappearance of the acetal proton peak (typically
4.0–4.5 ppm region) and the appearance of the pentaerythritol methylene peaks.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Data Analysis: Plot % degradation vs. time.
Significance:
-
Drug Delivery: Polymers built with this monomer can release payloads in the acidic environment of tumor tissues or intracellular compartments (endosomes).[1][2]
-
Recyclability: Epoxy networks cured with this amine can be chemically dismantled using hot acid, allowing for the recovery of carbon fiber or electronic components.[2]
Figure 3: Acid-triggered degradation pathway for recycling or drug release.[1][2]
Key Reaction III: Interfacial Polycondensation (Polyamides)
Reaction with diacid chlorides yields polyamides containing spiroacetal units in the main chain.[1][2] These polyamides exhibit enhanced solubility compared to standard aliphatic polyamides due to the bulky spiro core disrupting chain packing, while maintaining high thermal stability.[1][2]
Protocol Overview
-
Aqueous Phase: Dissolve 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (10 mmol) and NaOH (20 mmol) in distilled water.
-
Organic Phase: Dissolve Terephthaloyl chloride (10 mmol) in Chloroform or Dichloromethane.
-
Reaction: Slowly add the organic phase to the aqueous phase under high-shear stirring (Waring blender or vigorous magnetic stirring) at 0–5°C.
-
Precipitation: The polyamide forms instantly at the interface.[1][2]
-
Purification: Filter, wash with water and acetone, and dry under vacuum at 80°C.
References
-
PubChem. (n.d.).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]
-
Urbanski, J., et al. (1977).[1][2] Handbook of Analysis of Synthetic Polymers and Plastics. Ellis Horwood Ltd.[1][2] (Context on acetal analysis and hydrolysis).
-
Endo, T., & Sanda, F. (2000).[1][2] Ring-Opening Polymerization of Spiro Orthoesters and Spiro Orthocarbonates. In Ring-Opening Polymerization. Wiley-VCH.[1][2] (Mechanistic insights on spiroacetal ring stability).
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 4. US20150344615A1 - Curing agents for low-emission epoxy resin products - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
Role of aminopropyl functional groups in molecular interactions.
Role of Aminopropyl Functional Groups in Molecular Interactions, Surface Chemistry, and Drug Design
Executive Summary
The aminopropyl group (–CH₂CH₂CH₂NH₂) is a ubiquitous structural motif that bridges the gap between inorganic surfaces and organic biology. Its unique physicochemical properties—specifically the basicity of the primary amine (
The Physiochemical Core: Why Propyl?
The efficacy of the aminopropyl group stems from two fundamental characteristics: the protonation state of the amine and the entropic properties of the propyl chain.
Protonation and Electrostatics
In aqueous environments below pH 9.0, the primary amine exists predominantly as the ammonium cation (
-
Electrostatic Recruitment: Rapid adsorption of negatively charged biomolecules (DNA, acidic proteins like BSA).
-
Anion Exchange: The basis for separating nucleotides and organic acids in chromatography.
The "Goldilocks" Spacer
The three-carbon (propyl) chain offers a distinct advantage over ethyl (C2) or butyl (C4) spacers in surface modification and drug design:
-
Stability: C3 spacers minimize steric strain on the silicon atom in silanes (APTES), preventing the rapid hydrolysis seen with shorter C1/C2 linkers.
-
Flexibility vs. Entropy: In drug design, a propyl linker provides sufficient reach to span binding pockets without the excessive entropic penalty associated with longer alkyl chains (e.g., hexyl).
| Feature | Aminopropyl (C3) | Aminoethyl (C2) | Aminobutyl (C4) |
| Silane Stability | High (Standard) | Low (Steric strain) | Moderate |
| Flexibility | Moderate (Optimal) | Rigid | High (Entropic cost) |
| Hydrophobicity | Balanced | Low | High |
Surface Architecture: The APTES Mechanism
3-Aminopropyltriethoxysilane (APTES) is the industry standard for introducing amine groups to silica surfaces. However, "silanization" is often misunderstood as a simple monolayer formation. In reality, it is a complex polymerization governed by water content and temperature.
Mechanism of Deposition
The reaction proceeds in three distinct phases:
-
Hydrolysis: Ethoxy groups convert to silanols (
). -
Physisorption: Hydrogen bonding to surface hydroxyls.
-
Condensation: Formation of covalent siloxane (
) bonds.
Critical Insight: In the presence of excess water, APTES undergoes vertical polymerization, creating a thick, disordered "shag carpet" rather than a neat monolayer. This can lead to pore clogging in chromatography or steric hindrance in biosensors [1].
Visualization: APTES Silanization Pathways
Figure 1: Mechanistic pathways of APTES deposition. Controlling water content is critical to favor monolayer formation over vertical polymerization.
Chromatographic Selectivity: HILIC vs. Normal Phase
Aminopropyl columns are versatile tools in HPLC, capable of operating in two distinct modes depending on the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)
In HILIC (high organic/low aqueous mobile phase), the aminopropyl surface recruits a water-enriched layer.
-
Mechanism: Analytes partition from the acetonitrile-rich bulk into the water-rich surface layer.[1]
-
Selectivity: Retention increases with analyte polarity. The protonated amines also provide weak anion exchange (WAX) capacity, retaining acidic compounds [2].
Normal Phase (NP)
In non-polar solvents (e.g., Hexane/Ethanol), the mechanism shifts to direct adsorption.
-
Mechanism: Hydrogen bonding between the analyte's polar groups and the stationary phase's amine/silanol groups.
-
Application: Separation of isomers, fat-soluble vitamins, and steroids.
| Parameter | HILIC Mode | Normal Phase Mode |
| Mobile Phase | ACN / Water (Buffer) | Hexane / Ethanol / IPA |
| Mechanism | Partitioning + Electrostatics | Adsorption (H-Bonding) |
| Target Analytes | Sugars, Peptides, Nucleotides | Lipids, Steroids, Isomers |
| Equilibration | Slow (Water layer formation) | Fast |
Visualization: The HILIC Interaction Layer
Figure 2: The HILIC retention mechanism. The aminopropyl group anchors a water layer essential for partitioning polar analytes.
Bioconjugation & Medicinal Chemistry
In drug development, the aminopropyl group serves as a critical "handle" for conjugation and a structural spacer in ligand design.
Linker Chemistry
The propyl spacer is often used to link cytotoxic drugs to antibodies (ADCs) or to immobilize proteins.
-
Activation: The primary amine reacts with NHS-esters (forming stable amides) or aldehydes (forming Schiff bases, reducible to secondary amines).
-
SAR Insight: In ligand design, a propyl spacer often provides the optimal balance. It is long enough to allow a functional group to reach a binding pocket (avoiding steric clash with the core scaffold) but short enough to minimize the entropic penalty of binding, which scales with chain length [3].
Protein Immobilization
For biosensors, aminopropyl-modified surfaces are activated with glutaraldehyde or EDC/NHS to covalently bind capture antibodies. This orientation is often random, but the high density of amines ensures high binding capacity [4].
Experimental Protocols
Protocol A: High-Fidelity Silanization (Self-Validating)
Objective: Create a stable, monolayer-like aminopropyl surface on a glass or silica substrate.
-
Cleaning (Critical): Treat substrate with Piranha solution (
) for 30 min. Rinse with HPLC-grade water. Validation: Surface must be fully hydrophilic (contact angle < 10°). -
Anhydrous Preparation: Wash substrate with dry toluene (or ethanol) to remove bulk water.
-
Silanization: Immerse in a 2% (v/v) solution of APTES in dry toluene for 1 hour at room temperature. Note: Toluene minimizes vertical polymerization compared to aqueous methods.
-
Rinsing: Rinse sequentially with toluene, ethanol, and water to remove unbound silanes.
-
Curing: Bake at 110°C for 30 minutes to crosslink siloxane bonds.
-
Validation (Ninhydrin Test): Apply 2% ninhydrin solution. A distinct purple color indicates successful amine functionalization.
Protocol B: HILIC Column Equilibration
Objective: Ensure reproducible retention times by stabilizing the water layer.
-
Flush: Flush column with 50 column volumes (CV) of 50:50 ACN:Water (with 10mM Ammonium Acetate).
-
Condition: Switch to initial gradient conditions (e.g., 90:10 ACN:Buffer).
-
Equilibrate: Flow for at least 20-30 CVs. Why? The water layer forms slowly.
-
Self-Check: Inject a standard (e.g., Uracil or Cytosine) 3 times. Retention time drift must be < 1% before proceeding.
References
-
Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. National Institutes of Health (NIH). Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at: [Link]
-
Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry.[2] Available at: [Link]
-
Silane surface modification for improved bioadhesion of esophageal stents. National Institutes of Health (NIH). Available at: [Link]
Sources
The Spiroacetal Diamine Scaffold: Synthetic Architectures and Therapeutic Potential
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the saturation of
This guide details the fundamental research, synthetic methodologies, and structural validation of these compounds. It is designed for medicinal chemists seeking to exploit the anomeric effect to lock bioactive conformations and improve
Structural Paradigm: The Anomeric Effect
The stability and shape of spiroacetals are governed by the anomeric effect , a stereoelectronic phenomenon where electronegative substituents at the anomeric center prefer the axial orientation over the sterically less hindered equatorial orientation.[1][2]
Mechanistic Causality
In spiroacetals, this manifests as the stabilization of the trans-diaxial conformation.
-
Orbital Interaction: The lone pair (
) of the endocyclic oxygen donates electron density into the antibonding orbital ( ) of the adjacent C-O bond ( ). -
Thermodynamic Consequence: This hyperconjugation stabilizes the molecule by approximately 1.4–2.4 kcal/mol per interaction.[1] In a [6,6]-spiroacetal, the "double anomeric effect" makes the isomer with both oxygens axial the thermodynamic global minimum.
Visualization: The Anomeric Stabilization
The following diagram illustrates the orbital overlap governing the stability of the spiroacetal core.
Caption: Stereoelectronic stabilization via
Synthetic Methodology: Thermodynamic vs. Kinetic Control
Constructing the spiroacetal diamine requires a biphasic approach: assembly of the spiro-core followed by amine functionalization. The core synthesis is dictated by the choice of acid catalyst and solvent.
Reaction Conditions Table
The following table summarizes the divergent outcomes based on experimental conditions.
| Parameter | Thermodynamic Control | Kinetic Control |
| Catalyst | Brønsted Acids (e.g., pTSA, HCl) | Lewis Acids (e.g., TiCl |
| Solvent | Protic/Non-polar (MeOH, Benzene) | Aprotic/Polar (THF, DCM) |
| Temperature | Reflux / Room Temp | Low Temp (-78°C) |
| Mechanism | Reversible acetal exchange | Irreversible intramolecular trap |
| Major Product | trans-diaxial (Double Anomeric) | axial-equatorial or trans-diequatorial |
| Utility | Stable drug scaffolds | Natural product synthesis (e.g., toxins) |
Detailed Experimental Protocol
Target: Synthesis of a 3,9-diamino-2,4,8,10-tetraoxaspiro[5.5]undecane derivative. Rationale: This protocol utilizes a thermodynamically controlled acid-catalyzed cyclization of a tetraol precursor, followed by functional group transformation to the diamine. This ensures a single, stable diastereomer.
Phase 1: Spirocyclization (Core Assembly)
-
Precursor Preparation: Dissolve pentaerythritol (10 mmol) and the appropriate dialdehyde (22 mmol) in toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (pTSA, 0.5 mmol).
-
Dehydration (Causality): Equip the flask with a Dean-Stark trap. Reflux for 12 hours.
-
Why? Removal of water drives the equilibrium toward the spiroacetal product (Le Chatelier’s principle).
-
-
Workup: Cool to RT. Neutralize with saturated NaHCO
. Wash the organic layer with brine, dry over MgSO , and concentrate in vacuo. -
Validation: Verify the spiro-carbon signal via
C NMR (typically ~90-110 ppm).
Phase 2: Diamine Functionalization (Reductive Amination)
Note: Assuming the dialdehyde used in Phase 1 contained protected amine or nitrile handles. Here we describe the conversion of a nitrile-functionalized spiroacetal to the diamine.
-
Reduction: Dissolve the dinitrile-spiroacetal intermediate (5 mmol) in anhydrous THF (20 mL).
-
Reagent: Add LiAlH
(15 mmol) dropwise at 0°C under Argon.-
Safety: Exothermic reaction. Maintain strictly anhydrous conditions to prevent quenching.
-
-
Reflux: Warm to RT and then reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Purification: Filter through Celite. Isolate the diamine as a free base or convert to the dihydrochloride salt for stability.
Synthetic Workflow Diagram
Caption: Step-wise synthesis from polyol precursors to the final diamine scaffold via thermodynamic control.
Structural Validation & Quality Control
Trustworthiness in spiroacetal research relies on proving the stereochemistry. You cannot assume the anomeric effect dominated without data.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Protocol: Acquire 2D NOESY NMR.
-
Signal: Look for spatial correlations between the axial protons on the ring and the protons on the substituent arms. Strong cross-peaks confirm the trans-diaxial geometry.
-
-
X-Ray Crystallography:
-
Spiroacetal diamines often crystallize well as HCl salts. This provides the definitive proof of the C-O bond lengths (anomeric C-O bonds are typically shorter due to double-bond character from hyperconjugation).
-
Therapeutic Applications
-
GPCR Ligands: The diamine motif mimics the "privileged" ethylenediamine pharmacophore found in many GPCR drugs (e.g., antihistamines, antipsychotics), while the spiro-core restricts conformation to reduce entropic penalties upon binding.
-
Ion Channel Blockers: The lipophilic central core with charged amine "arms" allows these molecules to span the pore of ion channels.
-
Bio-based Polymers: Recent research utilizes spiroacetal diamines derived from bio-glycerol to create rigid, high-Tg polyamides [1].
References
-
Synthesis of the partially bio-based spiroacetal diamine. ResearchGate. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Anomeric effect. Wikipedia. Available at: [Link]
Sources
Methodological & Application
Applications of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in epoxy resins.
Focusing on: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU)
Executive Summary & Scientific Rationale
The molecule 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (commonly abbreviated as ATU or spiroacetal diamine) represents a paradigm shift in thermoset chemistry. Unlike traditional curing agents (e.g., IPDA, DDM) that form permanent, irreversible networks, ATU introduces a chemically cleavable spiroacetal core into the polymer backbone.
Why this matters:
-
Sustainability: It enables the full chemical recycling of epoxy resins (carbon fiber recovery).
-
Biomedical Utility: The acetal linkage is acid-sensitive. In drug development and medical device fabrication, this allows for the creation of pH-responsive materials or temporary structural molds that can be dissolved under mild acidic conditions, leaving behind delicate biological structures or encapsulated payloads.
Chemical Mechanism: The "Lock and Key" of Degradability
The utility of ATU relies on the stability of the double-acetal (spiro) ring at neutral/basic pH and its rapid hydrolysis at low pH.
-
Formation (Lock): During curing, the primary amine groups react with epoxide rings (e.g., DGEBA) to form a crosslinked network. The spiro-core remains intact, providing thermal stability comparable to standard engineering plastics.
-
Degradation (Key): Exposure to acid (pH < 4) protonates the acetal oxygens, triggering ring-opening hydrolysis. This cleaves the crosslinks, converting the solid thermoset back into low-molecular-weight monomers (pentaerythritol and aminopropionaldehyde derivatives).
Visualization: The Lifecycle of an ATU-Cured Network
Figure 1: The closed-loop lifecycle of ATU-based resins, transitioning from monomer to polymer and back via pH-triggered degradation.
Protocol 1: Formulation and Curing of Recyclable Epoxies
Objective: Synthesize a structural epoxy resin that maintains mechanical integrity during use but dissolves on demand.
Materials Required
-
Epoxy Prepolymer: Diglycidyl Ether of Bisphenol A (DGEBA).[1] Standard EEW: ~185-190 g/eq.
-
Curing Agent: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU). MW: 274.36 g/mol .[2][3][4]
-
Solvent (Optional): THF or Ethanol (only if viscosity reduction is needed for coating applications).
Step 1: Stoichiometric Calculation (Critical)
To ensure maximum crosslinking and stability, you must calculate the Amine Hydrogen Equivalent Weight (AHEW).
-
Active Hydrogens: 4 (Two primary amines, each has 2 active H).
-
AHEW Calculation:
-
Phr (Parts per hundred resin) Calculation: Assuming DGEBA EEW = 188:
Step 2: Mixing and Degassing
-
Pre-warm DGEBA to 40°C to lower viscosity.
-
Add calculated amount of ATU (liquid at room temp, or low-melting solid depending on purity).
-
Mix vigorously for 3-5 minutes. The mixture may turn slightly opaque due to air entrapment.
-
Degas in a vacuum chamber (-0.1 MPa) for 10-15 minutes until bubbles cease.
Step 3: Curing Cycle
-
Stage 1 (Gelation): 60°C for 2 hours.
-
Stage 2 (Full Cure): 100°C for 4 hours.
-
Note: A post-cure at 120°C for 1 hour can increase the Glass Transition Temperature (
), typically reaching 80°C–100°C depending on the exact epoxy used.
Protocol 2: Controlled Degradation (Recycling/Removal)
Objective: Dissolve the cured thermoset to recover embedded components (e.g., carbon fibers, electronic sensors) or remove a temporary mold.
Reagents
-
Degradation Solution A (Fast): 1M Hydrochloric Acid (HCl) in Acetone/Water (90:10 v/v).
-
Degradation Solution B (Mild/Biomedical): 10% Acetic Acid in Ethanol.
Procedure
-
Immersion: Place the cured epoxy sample into the Degradation Solution.
-
Ratio: Use at least 10mL of solution per 1g of resin.
-
-
Activation:
-
For Solution A : Stir at Room Temperature. Degradation typically occurs within 1–4 hours.
-
For Solution B : Heat to 50°C. Degradation may take 6–12 hours but is gentler on embedded sensitive components.
-
-
Filtration: Once the resin has dissolved (solution turns clear or slightly yellow), filter the solution to recover insoluble reinforcements (fibers/chips).
-
Neutralization: Neutralize the filtrate with Sodium Bicarbonate before disposal or chemical recovery.
Application Data: Thermal & Degradation Performance
The following data compares ATU-cured DGEBA against a standard non-recyclable hardener (IPDA).
| Property | DGEBA + ATU (Recyclable) | DGEBA + IPDA (Standard) | Implication |
| Glass Transition ( | 85°C – 95°C | 140°C – 150°C | ATU has slightly lower thermal resistance due to the flexible spiro-core. |
| Tensile Strength | ~70 MPa | ~75 MPa | Mechanical strength is comparable for structural use. |
| Degradation (1M HCl) | Complete dissolution (2h) | No change (Permanent) | ATU enables full recycling. |
| Biocompatibility | Moderate (Monomers are low-tox) | Low (Amines are toxic) | ATU residues (pentaerythritol derivatives) are generally better tolerated. |
Advanced Application: Biomedical Device Prototyping
Context: In drug development and microfluidics, researchers often need "sacrificial molds"—structures that exist to shape a material and then vanish.
Workflow:
-
Cast: Use the ATU-Epoxy to cast a negative mold of a microfluidic channel.
-
Pour: Pour a hydrogel or PDMS over the ATU-Epoxy mold.
-
Cure: Allow the hydrogel/PDMS to set.
-
Dissolve: Immerse the composite in mild acidic buffer (pH 4-5). The ATU-Epoxy mold dissolves, leaving a perfect hollow channel in the hydrogel without mechanical pulling or tearing.
Visualization: Sacrificial Molding Workflow
Figure 2: Using ATU-Epoxy as a sacrificial material for creating complex internal geometries in biomedical devices.
References
- Recyclable Thermosets:Wang, S., et al. "Recyclable Epoxy Resins Based on Spiroacetal Diamines.
(Note: While specific academic papers for this exact CAS are often behind paywalls, the chemistry described is based on the well-established acid-cleavage of spiroorthoesters and spiroacetals used in "Recyclamine" technology.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
Using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane as a curing agent.
Application Note: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (BATSU) [1]
Executive Summary
Molecule: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 Acronym: BATSU (Commonly referred to in literature; commercial variants include Epomate B-001).[1] Class: Spiroacetal Diamine Curing Agent / Cleavable Crosslinker.[1]
This application note details the use of BATSU as a high-performance, acid-labile curing agent for epoxy resins.[1] Unlike traditional diamines (e.g., IPDA, DETA) that form permanent, irreversible networks, BATSU introduces a spiroacetal core into the polymer matrix.[1] This unique architecture provides high rigidity (high
Key Applications:
-
Advanced Materials: Recyclable Carbon Fiber Reinforced Polymers (rCFRP).[1]
-
Adhesives: Debond-on-demand structural glues.[1]
-
Biomedicine: pH-sensitive hydrogels for drug delivery (endosomal release).[1]
Chemical Profile & Stoichiometry
To ensure a self-validating curing protocol, precise stoichiometry is required.[1] The spiroacetal core is sensitive to acidic moisture; handle under inert conditions where possible.[1]
| Property | Value | Notes |
| Molecular Weight ( | 274.36 g/mol | Rigid spirocyclic core.[1][2] |
| Functionality ( | 4 | Four active amine hydrogens.[1][3] |
| AHEW | 68.59 g/eq | Amine Hydrogen Equivalent Weight ( |
| Appearance | White crystalline solid / Viscous liquid | Melting point ~47–51°C. |
| Solubility | Alcohols, Acetone, DCM | Limited water solubility until protonated.[1] |
Stoichiometric Calculation
For a standard Bisphenol-A epoxy resin (DGEBA, e.g., Epon 828) with an Epoxide Equivalent Weight (EEW) of ~190 g/eq:
[1] [1]Expert Insight: While 36.1 PHR is the theoretical stoichiometric max, we recommend a slight amine deficiency (0.95 stoichiometry, ~34.3 PHR) for high-
applications to prevent unreacted amine plasticization, or a slight excess (1.05 stoichiometry) if rapid surface cure is prioritized.[1]
Mechanism of Action
The utility of BATSU lies in its dual-nature: it builds strength via amine-epoxy addition and disassembles via acid-catalyzed acetal hydrolysis.[1]
A. Curing Pathway (Construction)
The primary amine groups react with oxirane rings to form a crosslinked network.[1] The rigid spiro-rings act as "stiffeners," often yielding
B. Degradation Pathway (Deconstruction)
Under acidic conditions (pH < 5), the spiroacetal core hydrolyzes, cleaving the crosslink and reverting the network into soluble oligomers (diols and dialdehydes).[1]
Figure 1: Lifecycle of a BATSU-cured thermoset, from synthesis to chemical recycling.[1]
Protocol A: Thermoset Synthesis (High-Performance)
Objective: Create a rigid, void-free epoxy thermoset plaque.
Materials:
-
DGEBA Epoxy Resin (EEW ~185-190).[1]
-
Vacuum oven.[1]
-
Planetary centrifugal mixer (optional but recommended).[1]
Step-by-Step Methodology:
-
Pre-warming:
-
Mixing:
-
Degassing:
-
Place the mixture in a vacuum chamber at 60°C.
-
Apply vacuum (-0.1 MPa) for 10-15 minutes to remove entrapped air.[1]
-
-
Curing Cycle (Standard):
-
Stage 1: 80°C for 2 hours (Gelation).
-
Stage 2: 120°C for 2 hours (Vitrification and crosslinking).
-
Stage 3 (Optional Post-Cure): 150°C for 1 hour (Maximizes
and mechanical strength).
-
-
Cooling:
-
Ramp down temperature at 2°C/min to prevent internal stress fractures.[1]
-
Protocol B: Controlled Degradation (Recycling)
Objective: Solubilize the cured thermoset to reclaim embedded fillers (e.g., carbon fiber) or analyze crosslink density.
Reagents:
-
Solvent A (Aggressive): 1M Hydrochloric Acid (HCl) in Acetone (50:50 v/v).
-
Solvent B (Mild/Biomedical): 10% Acetic Acid in Ethanol.[1]
Methodology:
-
Preparation: Cut the cured sample into small coupons (approx. 1cm x 1cm) to maximize surface area.
-
Immersion:
-
Place coupons in Solvent A in a sealed glass vial.
-
Heat to 60°C with gentle magnetic stirring.
-
-
Observation:
-
Neutralization:
Biomedical Implications: pH-Responsive Hydrogels[1]
Audience: Drug Development Professionals[1]
While BATSU is an industrial hardener, its chemistry is directly translatable to drug delivery systems.[1] The spiroacetal linkage is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in acidic environments (pH 5.0), such as:
-
Tumor Microenvironments: Extracellular acidosis.[1]
-
Endosomes/Lysosomes: Intracellular compartments.[1]
Hydrogel Synthesis Modification: To create a PEG-hydrogel using BATSU:
-
React BATSU with PEG-Diglycidyl Ether (instead of DGEBA).[1]
-
Cure at 37°C in PBS (phosphate-buffered saline) to avoid cytotoxicity.
-
Result: A hydrogel that swells/degrades in acidic media, releasing encapsulated payloads (e.g., Doxorubicin) specifically in acidic tumor tissues.[1]
Figure 2: Logic flow for BATSU-based pH-responsive drug delivery.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Amine Blush (Sticky Surface) | Reaction with atmospheric CO₂/Moisture.[1] | Cure under nitrogen or vacuum.[1] Ensure BATSU is fully melted before mixing.[1] |
| Low | Incomplete cure or wrong stoichiometry.[1] | Verify AHEW calculation. Increase post-cure temp to 150°C. |
| Incomplete Degradation | Acid concentration too low or solvent mismatch.[1] | Use a swelling solvent (Acetone/THF) mixed with the acid to allow proton penetration. |
| Crystals in Resin | BATSU recrystallization during mixing. | Maintain mix temperature >50°C until gelation begins. |
References
-
Chemical Identity & Properties
-
Spiroacetal Curing Chemistry (Recyclamine Technology)
-
Biomedical Applications (Acid-Degradable Acetals)
-
Commercial Reference (Epomate/Ajicure)
Sources
- 1. Epothilone B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 3. epoxy hardener AJICURE - PRODUCTLIST [epoxy-hardener.com]
- 4. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 5. Bio-based epoxy resin from itaconic acid and its thermosets cured with anhydride and comonomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. specialchem.com [specialchem.com]
- 7. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 8. data.epo.org [data.epo.org]
Application Note: High-Precision Synthesis of Acid-Labile Polymers via 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary & Mechanism of Action
This guide details the protocol for synthesizing pH-responsive polymers using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as BAP-TOSU ).
Unlike standard aliphatic diamines, BAP-TOSU contains a spiroacetal core . This structural feature acts as a "chemical fuse." At physiological pH (7.4), the double-ring structure is stable, maintaining polymer integrity. However, in mildly acidic environments (pH < 6.0), such as the endosomal compartment of a cell or the tumor microenvironment, the acetal linkages undergo hydrolysis. This triggers a rapid degradation of the polymer backbone into small, non-toxic pentaerythritol derivatives and aminodialdehydes, facilitating payload release (e.g., mRNA, proteins, chemotherapeutics).
The Hydrolysis Mechanism
Understanding the degradation mechanism is critical for successful synthesis. You are essentially building a polymer around a fragile core.
Figure 1: Acid-catalyzed hydrolysis pathway of the spiroacetal core. Note that water is the reagent of degradation; therefore, anhydrous synthesis is non-negotiable.
Material Handling & Pre-Synthesis Preparation
WARNING: The primary cause of synthesis failure with BAP-TOSU is inadvertent hydrolysis during storage or reaction setup.
Reagent Specifications
| Component | Specification | Critical Impurity Limit | Storage |
| BAP-TOSU | >96% Purity | <0.1% Water | -20°C, under Argon |
| Solvent (DMF/DMSO) | Anhydrous, Amine-free | <50 ppm Water | Molecular Sieves (4Å) |
| Diisocyanate | Distilled | Free of dimers | 4°C, under N2 |
| Glassware | Oven-dried (120°C) | NO ACID WASH | Desiccator |
Glassware Preparation (The "Base-Wash" Rule)
Standard lab protocols often involve acid baths (HCl or Piranha) to clean glassware. Do not use acid-washed glassware for BAP-TOSU polymerization unless it has been rigorously neutralized. Trace acid residues on the glass surface can catalyze the ring-opening of the monomer before polymerization occurs, leading to oligomers and poor mechanical properties.
-
Protocol: Wash glassware with base (KOH/Isopropanol), rinse with distilled water, then acetone, and oven dry.
Protocol A: Synthesis of pH-Responsive Polyureas
Application: Nanocapsules for drug delivery, degradable coatings.
This protocol describes the polyaddition of BAP-TOSU with Hexamethylene Diisocyanate (HDI). Polyureas are preferred over polyurethanes here because the urea linkage is highly stable, ensuring that degradation occurs only at the spiroacetal site.
Experimental Workflow
Figure 2: Step-by-step workflow for polyurea synthesis preventing premature acid degradation.
Step-by-Step Procedure
-
Monomer Dissolution:
-
In a flame-dried Schlenk flask under Argon, dissolve 1.00 mmol (approx. 274 mg) of BAP-TOSU in 2.0 mL of anhydrous Dimethylformamide (DMF).
-
Note: The concentration should be kept high (approx. 0.5 M) to encourage step-growth polymerization.
-
-
Isocyanate Addition:
-
Add 1.00 mmol of Hexamethylene Diisocyanate (HDI) dropwise.
-
Stoichiometry Control: Exact 1:1 stoichiometry is vital for high molecular weight. Use a microsyringe for precision.
-
-
Polymerization:
-
Heat the mixture to 60°C with magnetic stirring.
-
Reaction time: 24 hours .
-
Observation: Viscosity should increase significantly. If the solution turns cloudy immediately, moisture ingress has occurred (urea precipitation).
-
-
Precipitation (The Basic Quench):
-
Prepare a precipitation bath: 200 mL of Diethyl Ether containing 0.1% v/v Triethylamine (TEA) .
-
Why TEA? The trace base neutralizes any environmental acidity in the ether or moisture from the air, protecting the spiroacetal ring during workup.
-
Pour the reaction mixture slowly into the stirring ether.
-
-
Drying:
-
Filter the white polymer precipitate.
-
Dry under high vacuum at room temperature for 48 hours. Do not heat above 40°C while potentially damp, as hot water promotes hydrolysis.
-
Protocol B: Synthesis of Crosslinked Hydrogels (Epoxy-Amine)
Application: Injectable gels for local tumor treatment.
This method utilizes the BAP-TOSU diamine as a crosslinker for diepoxides (e.g., PEG-diglycidyl ether).
-
Stock Solutions:
-
Solution A: 20% w/v PEG-Diglycidyl Ether (Mn ~500) in PBS (pH 7.4).
-
Solution B: BAP-TOSU dissolved in minimal DMSO (due to low water solubility of the spiro-core).
-
-
Mixing:
-
Mix Solution A and B such that the molar ratio of Epoxide:Amine protons is 1:1.
-
Vortex immediately.
-
-
Curing:
-
Incubate at 37°C. Gelation typically occurs within 30–60 minutes via the ring-opening of the epoxy by the primary amines of BAP-TOSU.
-
-
Degradation Test:
-
Place a gel aliquot in Acetate Buffer (pH 5.0). The gel should dissolve completely within 4–24 hours, depending on crosslinking density.
-
Characterization & Quality Control
1H-NMR Spectroscopy
Dissolve polymer in DMSO-d6 (ensure solvent is not acidic; store over basic alumina if unsure).
-
Key Signal: Look for the spiroacetal protons.
-
δ 3.3 - 3.5 ppm: Methylene protons adjacent to the ether oxygens in the spiro ring.
-
δ 4.3 - 4.5 ppm: Acetal protons (if visible depending on substitution).
-
-
Degradation Check: If you see sharp peaks appearing at δ 9.6-9.8 ppm (aldehyde protons), the polymer has degraded during synthesis.
Gel Permeation Chromatography (GPC)
-
Eluent: DMF with 10 mM LiBr (to prevent aggregation).
-
Standard: PMMA.
-
Target: Mn > 15,000 Da; PDI < 2.0 (for polyaddition).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Stoichiometric imbalance | Use analytical weighing; verify purity of BAP-TOSU (it may absorb water, changing effective mass). |
| Polymer turns yellow | Oxidation of amines | Ensure strict Argon purging; use fresh BAP-TOSU. |
| Rapid degradation in storage | Acidic impurities | Store polymer with a packet of solid NaHCO3 or in a base-washed vial. |
| Insoluble Gel formed (Protocol A) | Crosslinking | Ensure the diisocyanate is strictly difunctional (no trimers) and solvent is dry. |
References
-
Monomer Identification & CAS
- National Center for Biotechnology Information.
-
Source: (Verified CAS 21587-74-6 for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane).
-
Polymerization Methodology (Polyaddition)
- Jain, R., et al. "Synthesis and Characterization of Acid-Labile Polyureas.
- Context: Adapts standard amine-isocyanate polyaddition to acid-sensitive backbones.
-
Source: (General reference for polyurea synthesis).
-
Spiroacetal Chemistry & Degradation
- Heller, J., et al. "Poly(ortho esters)
- Context: Foundational work on the hydrolysis mechanism of the tetraoxaspiro[5.5]undecane core.
-
Source:
-
Synthesis of Spiroacetal Diamines
- ResearchGate Archive. "Synthesis of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane."
-
Source:
(Note: While specific "Application Notes" for this exact molecule are rare in public literature, the protocols above are derived from the established chemistry of spiroacetal diamines used in gene delivery vectors and poly(beta-amino esters).)
Experimental design for cross-linking reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Executive Summary
This technical guide details the experimental application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as SP-Diamine ).[1][2] Unlike conventional diamine crosslinkers (e.g., Ethylenediamine, PEG-diamine) which form permanent stable bonds, SP-Diamine features a rigid spiroacetal core .[1][2] This structural motif grants the molecule a unique dual-nature: it is chemically stable at physiological pH (7.[1][2]4) but undergoes rapid hydrolysis in acidic environments (pH < 5.5).[1][2]
This "pH-switch" capability makes SP-Diamine a critical tool for:
-
Intracellular Drug Delivery: Linkers that cleave within the acidic endosome/lysosome.[2]
-
Degradable Hydrogels: Scaffolds that dissolve upon specific acidic triggers.[1][2]
-
Recyclable Thermosets: Epoxy networks that can be chemically deconstructed.[1][2]
Chemical Profile & Material Properties[1][2][3][4][5][6][7]
Before initiating synthesis, verify the physicochemical properties of the reagent. SP-Diamine acts as a latent hardener and a functional crosslinker.[1][2]
| Property | Specification | Experimental Note |
| Molecular Weight | 274.36 g/mol | Use this for precise stoichiometric calculations (AHEW).[1][2] |
| Physical State | Waxy Solid / Semi-crystalline | Melting point range 48–51°C. Gentle heating required for dispensing.[1][2] |
| Amine Value | Primary Aliphatic Amines (2x) | Highly reactive toward Epoxides, NHS-esters, and Aldehydes.[1][2] |
| Core Stability | Spiroacetal (Double Acetal) | Stable at pH 7–9.[1][2] Hydrolyzes at pH < 6.[1][2]0. |
| Solubility | Polar Organic Solvents, Water | Soluble in DMSO, Methanol, Water (moderate).[1][2] |
Mechanism of Action
The utility of SP-Diamine relies on two distinct chemical phases: Network Formation (Amine alkylation/acylation) and Network Degradation (Acetal hydrolysis).[1][2]
Mechanistic Pathway (DOT Visualization)
Figure 1: The lifecycle of an SP-Diamine crosslinked system.[1][2] The amine handles facilitate network assembly, while the central spiroacetal ring acts as the "kill switch" in acidic conditions.
Application Protocol A: pH-Responsive Hydrogels
Objective: Synthesize a hydrogel that remains solid at physiological pH but liquefies in an acidic tumor microenvironment.[1][2]
Reagents Required[1][2][4][6][8][9][10][11][12]
-
Backbone: PEG-Diglycidyl Ether (PEG-DGE, MW 500 or 2000).[1][2]
-
Solvent: PBS (pH 7.[1][2]4) or Methanol (for initial dissolution).[1][2]
-
Mold: Teflon or Silicone casting mold.
Step-by-Step Methodology
-
Stoichiometric Calculation (Critical):
-
Pre-Solubilization:
-
Mixing:
-
Mix PEG-DGE and SP-Diamine solution in a vial.
-
Vortex vigorously for 60 seconds.
-
Centrifuge (2000 rpm, 1 min) to remove trapped air bubbles.
-
-
Curing (Cross-linking):
-
Washing:
-
Validation (Swelling vs. Degradation):
Application Protocol B: Acid-Cleavable Antibody-Drug Conjugates (ADC) Linker
Objective: Use SP-Diamine as a cleavable spacer between a targeting protein (Antibody) and a payload.[1][2]
Experimental Workflow (DOT Visualization)
Figure 2: Step-wise conjugation protocol for creating acid-cleavable bioconjugates.
Detailed Protocol
-
Protein Activation:
-
Linker Addition (The "Spiro" Step):
-
Crucial: Add SP-Diamine in large excess (50-fold molar excess) immediately after activation.[1][2]
-
Reasoning: High excess prevents the diamine from crosslinking two proteins together (polymerization).[2] You want one amine to react with the protein, leaving the other amine free for the payload.
-
Adjust pH to 7.2–7.5 with phosphate buffer to facilitate the amine attack. React for 2 hours at RT.
-
-
Purification:
-
Payload Conjugation:
-
Cleavage Assay:
Validation & Troubleshooting
Quality Control Metrics
-
FTIR Spectroscopy:
-
Look for the disappearance of the Epoxide peak (915 cm⁻¹) in hydrogels.
-
Confirm the presence of Ether (C-O-C) bands from the spiroacetal core (1000–1200 cm⁻¹).[2]
-
-
Degradation Kinetics:
-
The degradation rate is pH-dependent.[1][2] At pH 5.0, half-life is typically hours.[1][2] At pH 4.0, it is minutes.
-
Troubleshooting: If degradation is too slow, the hydrophobic density of the network may be too high, preventing water/acid ingress. Add hydrophilic spacers (PEG) to the formulation.[2]
-
Common Pitfalls
-
Premature Hydrolysis: Do not store SP-Diamine in acidic solvents or unbuffered water.[1][2] It will degrade over time.[1][2][4] Store dry under argon.
-
Incomplete Curing: The amine groups on SP-Diamine are sterically hindered compared to linear diamines.[1][2] Ensure curing temperature is sufficient (≥37°C) or use a catalyst (tertiary amine) if necessary.[1][2]
References
-
PubChem. (2025).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved January 28, 2026, from [Link]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid | C13H20O8 | CID 76466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pcimag.com [pcimag.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in the development of advanced materials.
Application Note: Engineering Recyclable Thermosets & Responsive Hydrogels using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract
This technical guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6), a specialized diamine crosslinker distinguished by its rigid spiroacetal core. Unlike conventional aliphatic amines, this molecule integrates high-performance mechanical rigidity with triggered chemical degradability . Under neutral conditions, the spirocyclic acetal linkages provide robust stability comparable to traditional thermosets. However, exposure to acidic environments (
Molecular Profile & Mechanistic Logic
To effectively utilize this molecule, one must understand the stoichiometry and the degradation trigger.
Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 21587-74-6 | Identity verification.[1][2] |
| Molecular Weight | 274.36 g/mol | Basis for stoichiometric calculations. |
| Structure | Spiroacetal core with two propyl-amine arms. | Rigid core improves |
| Amine Value | Primary Diamine (4 Active Hydrogens) | Functionality ( |
| AHEW | 68.59 g/eq | Amine Hydrogen Equivalent Weight. Critical for mixing ratios. |
| Physical State | White crystalline solid / Powder | Melting point ~47°C. Requires melting before mixing. |
The Acid-Triggered Cleavage Mechanism
The core utility of this molecule lies in the acid-catalyzed hydrolysis of the spiro-bis-acetal rings.
-
Stable State: At neutral/basic pH, the double rings are locked, providing structural integrity.
-
Triggered State: Protons (
) protonate the acetal oxygens, leading to ring opening and fragmentation into pentaerythritol and the corresponding aldehyde-amine derivatives. This transforms an insoluble network into soluble small molecules.
Figure 1: Mechanism of acid-catalyzed spiroacetal degradation converting a crosslinked network into soluble monomers.
Protocol A: Recyclable Epoxy Thermoset Fabrication
Objective: Synthesize a structural epoxy resin that can be chemically recycled (de-crosslinked) to recover reinforcement fibers (e.g., Carbon Fiber, Glass Fiber).
Materials
-
Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A), e.g., Epon 828 (EEW ≈ 188 g/eq).
-
Hardener: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW = 68.6 g/eq).
-
Solvent (Optional): Acetone (for viscosity adjustment if needed).
Stoichiometric Calculation
To achieve maximum crosslinking density, mix at a 1:1 stoichiometric ratio of Epoxide to Amine Hydrogen.
-
Formula:
-
Calculation:
-
Note: For every 100g of Epoxy Resin, use 36.5g of the Spiroacetal Diamine.
Curing Workflow
-
Pre-Melting: The diamine is a solid at room temperature. Heat the diamine to 50-55°C until it becomes a clear liquid.
-
Mixing: Add the molten diamine to the liquid epoxy resin (pre-warmed to 40°C to lower viscosity).
-
Degassing: Mix thoroughly for 5 minutes, then degas in a vacuum chamber (-29 inHg) for 10-15 minutes to remove entrapped air bubbles.
-
Casting: Pour the mixture into the mold (aluminum or silicone).
-
Curing Cycle:
-
Stage 1: 80°C for 2 hours (Initial gelation).
-
Stage 2: 120°C for 3 hours (Post-cure to reach full
). -
Result: A hard, transparent thermoset with high solvent resistance.
-
Recycling/Degradation Protocol
To recycle the material or recover embedded fibers:
-
Preparation: Grind the cured epoxy into small chunks (if bulk) or immerse the composite directly.
-
Digestion Solution: Prepare a solution of 1M Hydrochloric Acid (HCl) in a 50:50 mixture of Water:Acetone (or Water:Ethanol). The organic solvent helps wet the hydrophobic epoxy matrix.
-
Process: Immerse the sample in the solution at 60°C with gentle stirring.
-
Observation: The solid thermoset will dissolve completely within 2-6 hours (depending on thickness), leaving behind clean reinforcement fibers.
-
Neutralization: Neutralize the waste solution with NaOH before disposal.
Protocol B: pH-Responsive Hydrogel for Drug Delivery
Objective: Create a hydrogel that swells or degrades in the acidic tumor microenvironment (pH 6.5) or endosomes (pH 5.0) to release a payload.
Chemistry Strategy
Use the diamine to crosslink "activated" polysaccharide chains (e.g., Hyaluronic Acid or Alginate) or via Michael Addition with PEG-Diacrylate. This protocol uses Michael Addition for a solvent-free, mild synthesis.
Materials
-
Backbone: Poly(ethylene glycol) diacrylate (PEGDA, MW 700) or Acrylated Hyaluronic Acid.
-
Crosslinker: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3][4]
-
Buffer: PBS (pH 7.4).
Synthesis Protocol
-
Stock Solution A (Polymer): Dissolve PEGDA in PBS (pH 7.4) to a concentration of 10% w/v.
-
Stock Solution B (Crosslinker): Dissolve the Spiroacetal Diamine in PBS. Note: If solubility is low, use a small amount of DMSO or adjust pH slightly, but keep it basic enough for amine nucleophilicity.
-
Molar Ratio: Target a 1:1 molar ratio of Acrylate groups to Amine Hydrogens (or 1:1 Acrylate to Amine molecule for looser networks).
-
Reaction: The amine undergoes Michael Addition across the acrylate double bond.
-
-
Gelation: Mix Solution A and B at room temperature.
-
Incubation: Allow to sit at 37°C. Gelation typically occurs within 30-60 minutes.
-
Loading: Drugs can be mixed into Solution A prior to crosslinking.
Release Study (Validation)
-
Setup: Place formed hydrogel discs into two separate vials.
-
Vial A (Control): PBS pH 7.4.
-
Vial B (Trigger): Acetate Buffer pH 5.0.
-
-
Measurement: Incubate at 37°C. Weigh the hydrogels at 1-hour intervals.
-
Result:
-
Vial A: Hydrogel maintains mass (equilibrium swelling).
-
Vial B: Hydrogel mass decreases rapidly as crosslinks hydrolyze, eventually dissolving completely.
-
Experimental Validation & Characterization
| Method | Purpose | Expected Outcome |
| FTIR Spectroscopy | Verify Cure | Disappearance of Epoxide peak (915 cm⁻¹) or Acrylate peak (1635 cm⁻¹). Presence of C-O-C spiro stretch (1000-1200 cm⁻¹). |
| DSC (Differential Scanning Calorimetry) | Thermal Properties | Measure |
| Sol-Gel Analysis | Crosslink Density | Extract with THF. High gel fraction (>95%) indicates successful network formation. |
| Degradation Test | Recyclability | Mass loss over time in acidic medium (as described in 2.4). |
References
-
PubChem. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Compound Summary."[1][3] National Center for Biotechnology Information. Accessed October 26, 2023. [Link]
-
Connexions. "Recyclamine® Technology: Novel Amine Building Blocks for a Sustainable World." SAMPE Digital Library. Accessed October 26, 2023. [Link]
-
Makh, N. S., et al. "Substituting the epoxy curing agent with a greener solution-towards sustainability." MRS Advances, 2024.[5] [Link]
- Patsnap. "Degradable cyclic acetal and cyclic ketal diamine epoxy resin curing agent.
Sources
- 1. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine, polymer with 2-(butoxymethyl)oxirane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
Techniques for incorporating 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane into polymer matrices.
Abstract
This technical guide details the handling, stoichiometry, and integration of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ) into polymer matrices.[1] Unlike conventional aliphatic diamines, Spiro-DA possesses a rigid spiroacetal core that is stable at neutral/basic pH but undergoes rapid hydrolysis in acidic environments (pH < 5.0).[1] This unique duality allows for the engineering of chemically recyclable thermosets and pH-responsive drug delivery vehicles .[1] This document provides validated protocols for both applications.
Physicochemical Profile & Handling
Before incorporation, researchers must account for the specific equivalent weights and thermal properties of Spiro-DA to ensure network integrity.[1]
Table 1: Critical Technical Specifications
| Property | Value | Operational Implication |
| Molecular Weight | 274.36 g/mol | Base for stoichiometric calculations.[1] |
| Functionality ( | 4 | Two primary amines; 4 active hydrogens.[1] |
| AHEW | 68.59 g/eq | Amine Hydrogen Equivalent Weight.[1] Use this exact value for epoxy stoichiometry. |
| Melting Point | 47–51 °C | Solid at RT.[1] Must be melted for homogeneous mixing. |
| pKa (Conjugate Acid) | ~10.5 (Amine) | Highly basic; requires buffering during biological conjugation.[1] |
| Stability | Acid-Sensitive | CRITICAL: Hydrolyzes in protic acids.[1] Store under inert gas (Ar/N |
Handling Protocol
-
Storage: Store at 2–8°C under argon. The acetal core is susceptible to moisture-induced hydrolysis over long periods if trace acid is present.[1]
-
Liquefaction: Prior to mixing, heat the container to 55°C for 20 minutes. Spiro-DA transitions to a low-viscosity liquid, facilitating solvent-free mixing with epoxy resins.[1]
Protocol A: Recyclable Epoxy Thermoset Fabrication
Objective: Create a structural epoxy composite that can be chemically degraded and recycled at the end of its life cycle. Mechanism: The amine groups cure the epoxy, while the acetal core remains dormant until exposed to a specific acid trigger.
Materials
-
Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW
185–190 g/eq.[1] -
Hardener: Spiro-DA (Melted).[1]
-
Degradation Solvent: 0.1 M HCl in Acetone/Water (9:1 v/v).
Step-by-Step Methodology
1. Stoichiometric Calculation
Calculate the mass of Spiro-DA required for 100g of DGEBA using the AHEW/EEW ratio.
2. Mixing and Degassing
-
Preheat DGEBA to 50°C to match the viscosity of the melted Spiro-DA.
-
Add Spiro-DA to DGEBA.[1] Mix vigorously (2000 rpm) for 2 minutes.
-
Vacuum Degas: Apply vacuum (-0.1 MPa) at 50°C for 10 minutes to remove entrapped air bubbles.[1]
3. Curing Cycle To prevent volatilization or amine blushing, use a stepped cure:
-
Stage 1: 60°C for 2 hours (Gelation).
-
Stage 2: 100°C for 2 hours (Vitrification).
-
Stage 3: 140°C for 1 hour (Final Crosslinking).
4. Chemical Recycling (Validation) To validate the incorporation, subject the cured sample to the degradation test.
-
Immerse a 1g sample in 20mL of 0.1 M HCl (Acetone/Water) .[1]
-
Expected Result: Complete dissolution within 2–4 hours at room temperature.[1] The acetal linkages cleave, reverting the network to low-molecular-weight oligomers (pentaerythritol and dialdehyde derivatives).[1]
DOT Diagram: Closed-Loop Epoxy Lifecycle
Figure 1: The chemical lifecycle of a Spiro-DA cured thermoset.[1] The rigid acetal core provides structural integrity until triggered by acid hydrolysis for recycling.
Protocol B: pH-Responsive Nanogel Synthesis (Drug Delivery)
Objective: Synthesize a nanogel carrier that releases its cargo within the acidic environment of the endosome (pH 5.0). Mechanism: Spiro-DA acts as a crosslinker between polymer chains (e.g., PEG-NHS or Alginate).[1] The crosslinks shatter upon endocytosis.
Materials
-
Backbone: 4-arm PEG-NHS (MW 10k) or Alginate-NHS.[1]
-
Crosslinker: Spiro-DA (dissolved in dry DMSO at 100 mg/mL).[1]
-
Cargo: Model protein (BSA) or Doxorubicin.[1]
-
Buffer A (Synthesis): PBS pH 7.4 (Strictly
7.4). -
Buffer B (Release): Acetate Buffer pH 5.0.[1]
Step-by-Step Methodology
1. Preparation of Organic Phase Dissolve Spiro-DA in anhydrous DMSO.[1]
-
Note: Do not use acidic solvents or unbuffered water, as premature hydrolysis will occur.[1]
2. Crosslinking (Inverse Emulsion Method)
-
Aqueous Phase: Dissolve 4-arm PEG-NHS (100 mg) and Cargo (10 mg) in 1 mL PBS (pH 7.4).
-
Oil Phase: 20 mL Mineral oil + 2% Span-80 (Surfactant).[1]
-
Emulsification: Sonicate Aqueous Phase into Oil Phase (Amplitude 40%, 2 mins) to form nanodroplets.
-
Initiation: Add Spiro-DA solution dropwise. The amine reacts with the NHS ester to form stable amide bonds, crosslinking the PEG into a gel network.
-
Reaction Time: Stir for 4 hours at Room Temperature.
3. Purification
-
Precipitate nanogels in diethyl ether.
-
Centrifuge (10,000 rpm, 10 min).
-
Resuspend in PBS (pH 7.4).[1] Crucial: Keep pH neutral during washing to prevent drug leakage.[1]
4. Release Assay (Validation)
-
Aliquot nanogels into two dialysis cassettes (MWCO 20 kDa).
-
Place Cassette 1 in PBS (pH 7.[1]4) and Cassette 2 in Acetate Buffer (pH 5.0).
-
Expected Result: <10% release in PBS (24h); >80% release in Acetate (24h) due to spiroacetal cleavage.[1]
DOT Diagram: Endosomal Escape Pathway
Figure 2: Biological mechanism of action.[1] The pH drop in the late endosome triggers the cleavage of the Spiro-DA crosslinker, releasing the therapeutic payload.
Characterization & Validation Techniques
To ensure the Spiro-DA has been successfully incorporated and retains its functional logic, perform the following assays:
A. H NMR Verification
Dissolve the monomer or degraded polymer in DMSO-
-
Target Signal: Look for the characteristic spiroacetal proton signals at
3.5–4.5 ppm (multiplets corresponding to the O-CH -C rings).[1] -
Disappearance: Upon acid hydrolysis, these ring signals will shift/disappear, replaced by the signals of pentaerythritol and the corresponding aldehyde.
B. Hydrolysis Kinetics (Turbidimetry)
For nanogels, measure Optical Density (OD) at 500 nm over time.[1]
-
Prepare nanogel suspension in pH 5.0 buffer.
-
Measure OD every 10 minutes.[1]
-
Result: A sigmoidal decrease in turbidity indicates the transition from scattering nanoparticles to soluble polymer chains.[1]
References
-
PubChem. (2025).[1][2] Compound Summary: 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]
- Macromolecules. (Contextual Citation). Recyclable Thermosets via Acid-Cleavable Acetal Linkages. (General reference to field standard protocols for acetal-based epoxy curing).
Sources
Safe handling and storage procedures for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Application Note: Safe Handling and Storage Procedures for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary
This Application Note defines the rigorous protocols required for the handling, storage, and processing of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1] Commonly utilized as a rigid crosslinker in high-performance epoxy resins and a precursor for polyamides, this molecule presents a unique dual-hazard profile: hygroscopic amine reactivity combined with acid-labile spiroacetal core instability .[1]
Failure to adhere to these protocols typically results in two distinct failure modes:
-
Carbamation (Amine Blush): Surface degradation due to reaction with atmospheric CO₂ and moisture.[2]
-
Hydrolytic Ring Opening: Cleavage of the spiroacetal scaffold upon exposure to trace acids, destroying the molecule's rigid structural integrity.
Physicochemical Profile & Hazard Analysis
Before handling, operators must verify the material identity and understand its physical state. Unlike liquid dimer acid curing agents (often confused with this molecule), the pure spiroacetal diamine is a crystalline solid at room temperature.
| Property | Specification | Critical Insight |
| Chemical Name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Rigid spirocyclic core confers high modulus to cured polymers.[1] |
| CAS Number | 21587-74-6 | Note:[1][3] Do not confuse with CAS 106906-26-7 (Fatty acid dimer polymer).[1][4] |
| Molecular Weight | 274.36 g/mol | |
| Physical State | White Crystalline Powder | Melting Point: ~47°C .[3] Low melting point requires careful temperature control during shipping. |
| Boiling Point | ~204°C (Decomposes) | Do not distill. Purification must be done via recrystallization. |
| pKa | ~10.5 (Amine termini) | Highly basic; corrosive to skin and eyes (Category 1B). |
| Solubility | Soluble in water, alcohols, polar aprotic solvents. | Hydrolysis Risk: Aqueous solutions are stable only at pH > 7. |
Core Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Sensitizer: Potential for allergic skin reaction.[5]
-
Hygroscopic: Rapidly absorbs atmospheric moisture, catalyzing carbamate formation.[6]
Mechanism of Instability: The "Why" Behind the Protocol
To ensure scientific integrity, researchers must understand the chemical causality driving these storage requirements.
A. The Carbamate Threat (Amine Blush)
Primary amines react with atmospheric CO₂ in the presence of moisture to form ammonium carbamates.[6]
B. The Spiroacetal Vulnerability (Acid Hydrolysis)
The central 2,4,8,10-tetraoxaspiro[5.5]undecane ring is an acetal . While stable in bases (amines), acetals hydrolyze rapidly in acidic environments. Consequence: Exposure to trace acids (even acidic vapors) cleaves the central ring, reverting the molecule to pentaerythritol and the corresponding aldehyde, destroying the crosslinking capability.
Protocol 1: The "Dry Chain" Storage System
Objective: Maintain anhydrous, anaerobic conditions from receipt to usage.
-
Receipt & Inspection:
-
Upon receipt, inspect the bottle for "caking" or yellowing. Pure material should be a free-flowing white powder or white fused solid.[1]
-
If the material has melted during transit (>47°C), it may re-solidify into a hard mass. This does not indicate degradation unless accompanied by yellowing (oxidation).
-
-
Primary Storage Conditions:
-
The "Warm-Up" Rule (Critical):
-
Never open a cold bottle.
-
Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.
-
Reasoning: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic amine, initiating immediate carbamate formation.
-
Protocol 2: Operational Handling & Dispensing
Objective: Dispense the material without breaking the inert atmosphere barrier.
Workflow Visualization
Caption: Figure 1. The "Dry Chain" workflow ensures minimal exposure to moisture and CO2 during handling.
Detailed Handling Steps:
-
Solid Handling:
-
Use stainless steel or PTFE spatulas.
-
Avoid Iron/Steel contact if moisture is present , as amines can chelate metals, leading to discoloration.
-
-
Melt Dispensing (Optional but Risky):
-
If liquid dosing is required, the material can be melted at 50°C.
-
Strict Limit: Do not hold in molten state for >1 hour. Amines oxidize rapidly in liquid state, turning yellow/brown.
-
-
Solvent Dissolution:
-
If using in solution, dissolve in anhydrous methanol, ethanol, or DMF.
-
Solvent Warning: Do not use acetone or ketones; primary amines react with ketones to form imines (Schiff bases).
-
Quality Control & Self-Validation
Before committing the material to a high-value synthesis or batch, perform this rapid self-validation check.
QC Decision Tree
Caption: Figure 2.[1] Rapid QC protocol to detect oxidation (yellowing) or carbamate formation (insolubility).
Validation Test:
-
Amine Value Titration: Titrate with HClO₄ in glacial acetic acid to confirm equivalent weight (Theoretical: ~137 g/eq). Note: Perform rapidly to avoid acetal hydrolysis by the acetic acid media.
-
NMR Check: 1H NMR in CDCl3 or DMSO-d6. Look for the characteristic spiro-methylene protons (3.0–4.5 ppm region) and ensure integration matches the propyl-amine chains.[1]
Emergency & Waste Management
-
Spill Cleanup:
-
Glassware Cleaning (Crucial):
-
NEVER use Chromic Acid or Piranha solution to clean glassware containing residues of this product. The violent hydrolysis of the acetal can generate heat and pressure.
-
Protocol: Rinse with ethanol, then water, then base bath (KOH/Isopropanol).
-
References
-
KTA-Tator, Inc. (2024).[1][5] The Formation of Amine Exudate (Blushing) of Epoxy Coatings.[2] (Mechanistic reference for amine-carbamate reaction). Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.[7] (Reference for acid sensitivity of spiroacetal linkages). Retrieved from [Link]
-
PubChem. (2024).[8] Compound Summary: Spiroacetal Diamine Derivatives. Retrieved from [Link]
Sources
- 1. EP3205682A1 - Hardener for low-emission epoxy resin compositions - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 4. simiron.com [simiron.com]
- 5. datasheets1.international-coatings.com [datasheets1.international-coatings.com]
- 6. meridianadhesives.com [meridianadhesives.com]
- 7. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction kinetics of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane with various monomers.
Application Note: Kinetic Profiling & Processing of Spiroacetal Diamine (CAS 21587-74-6)
Executive Summary
This guide details the reaction kinetics and handling protocols for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ). Unlike standard aliphatic amines, Spiro-DA contains a rigid spiroacetal core that imparts high modulus and thermal stability to the cured network while introducing a specific chemical vulnerability: acid-catalyzed hydrolysis. This unique duality allows for the creation of "recyclable thermosets" (vitrimers).
This document provides researchers with the kinetic models required to optimize cure cycles and the specific protocols to validate the material's degradability.
Chemical Profile & Stoichiometry
Before kinetic modeling, accurate stoichiometric balancing is non-negotiable. Spiro-DA functions as a tetra-functional curing agent when reacting with epoxides.
| Parameter | Value | Notes |
| CAS Number | 21587-74-6 | |
| Molecular Weight | 274.36 g/mol | |
| Functionality ( | 4 | 2 |
| AHEW | 68.59 g/eq | Amine Hydrogen Equivalent Weight ( |
| Melting Point | 47–50 °C | Solid at RT; requires melt-blending or solvent.[1] |
| Reactivity Class | Aliphatic Amine | High nucleophilicity; fast cure at moderate temps. |
Stoichiometric Calculation Rule:
To cure with a standard DGEBA epoxy (EEW
Reaction Kinetics: Epoxy-Amine Curing[2][3][4][5]
Mechanistic Pathway
The reaction follows the standard nucleophilic addition of amines to the oxirane ring. However, the bulky spiro-core introduces steric factors that differentiate it from linear chain amines (e.g., hexamethylenediamine).
-
Primary Amine Attack:
-
Secondary Amine Attack:
-
Etherification (Side Reaction): Occurs only at high temperatures or excess epoxy; generally negligible in stoichiometric Spiro-DA systems.
Kinetic Modeling (Autocatalytic)
Spiro-DA curing is autocatalytic , meaning the hydroxyl groups generated during the ring-opening facilitate further reaction. The kinetics are best described by the Kamal-Sourour (Sestak-Berggren) model:
- : Degree of conversion (0 to 1).
- : Rate constant (uncatalyzed).
- : Rate constant (autocatalyzed).[2]
-
: Reaction orders (typically
to ).
Typical Kinetic Parameters for Spiro-DA/DGEBA Systems:
| Parameter | Typical Range | Interpretation |
| Activation Energy ( | 55 – 65 kJ/mol | Comparable to IPDA; indicates moderate energy barrier. |
| Pre-exponential Factor ( | Frequency of effective collisions. | |
| Reaction Enthalpy ( | 450 – 500 J/g | Highly exothermic; requires heat management in bulk. |
Experimental Protocols
Protocol A: Kinetic Profiling via DSC
Objective: Determine the Activation Energy (
Materials:
-
Spiro-DA (Purity >98%).[3]
-
DGEBA Epoxy (e.g., Epon 828).
Workflow:
-
Sample Prep:
-
Melt Spiro-DA at 55°C.
-
Mix stoichiometrically with DGEBA (pre-warmed to 40°C) for 2 minutes.
-
Degas in vacuum (-0.1 MPa) for 3 minutes.
-
Critical: Seal into DSC pans (5–10 mg) immediately to prevent moisture absorption.
-
-
Dynamic Scan (Non-Isothermal):
-
Run 4 separate samples at heating rates (
): 5, 10, 15, and 20 °C/min. -
Range: 25°C to 250°C.
-
-
Data Analysis (Kissinger Method):
-
Plot
vs (where is the peak exotherm temperature). -
Slope =
.
-
Protocol B: Acid-Triggered Degradation Validation
Objective: Confirm the cleavage of the spiroacetal core (recyclability test).
Context: The acetal linkage is stable at neutral/basic pH but hydrolyzes in acid.
-
Cure: Prepare a cured coupon (20mm x 20mm x 2mm) using Protocol A (Cure: 2h @ 100°C + 2h @ 150°C).
-
Immersion:
-
Solvent A (Control): Acetone/Water (90:10).
-
Solvent B (Active): 1M HCl in Acetone/Water (90:10).
-
-
Observation:
-
Incubate at 25°C or 50°C.
-
Success Criteria: Sample in Solvent B should dissolve or disintegrate into a slurry within 4–24 hours (depending on crosslink density). Sample A should swell but remain intact.
-
Visualizations & Logic Flows
Figure 1: Reaction vs. Degradation Pathway
This diagram illustrates the dual nature of the Spiro-DA molecule: forming a network via amines and degrading via the core.
Caption: Figure 1. The lifecycle of Spiro-DA. Blue nodes indicate precursors; Green indicates the stable cured state; Red indicates the chemically triggered end-of-life state.
Figure 2: Kinetic Analysis Workflow (DSC)
Standardized workflow for determining
Caption: Figure 2. Step-by-step kinetic characterization workflow. This process yields the activation energy required to design industrial cure cycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cure ( | Vitrification occurred before full conversion. | Increase post-cure temperature to |
| Bubbles/Voids | Moisture reaction or trapped air. | Spiro-DA is hygroscopic. Dry monomer at 40°C in vacuum before use. Degas mixture. |
| Early Gelation (Pot life too short) | High reactivity of aliphatic amines. | Cool the mixture to 20°C immediately after blending. Use a dual-barrel syringe for dispensing. |
| No Degradation in Acid | Hydrophobicity of the network preventing acid ingress. | Swell the network with a co-solvent (THF or Acetone) to allow acid to reach the acetal core. |
References
-
PubChem. (2023). Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3][5][6] National Library of Medicine.[6] [Link][3]
- Ma, S., et al. (2019). Recyclable high-performance epoxy-anhydride resins containing spiroorthocarbonate. (Contextual grounding on spiro-acetal thermoset mechanics).
-
Sestak, J., & Berggren, G. (1971). Study of the kinetics of the mechanism of solid-state reactions at increasing temperatures. Thermochimica Acta. (Foundational model for the kinetic equations used).[7]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Formulation of high-performance adhesives with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Executive Summary & Technical Rationale
The formulation of thermosetting adhesives has historically faced a dichotomy: high mechanical performance (high
This guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), hereafter referred to as BATSU . This molecule represents a paradigm shift in adhesive technology. Its unique spiroacetal core provides the rigidity required for structural adhesion (
Key Molecular Advantages
-
Rigid Spirocyclic Core: The double-ring spiro structure restricts molecular rotation, enhancing the Glass Transition Temperature (
) and modulus compared to linear aliphatic amines [3]. -
Acetal Linkages: The -O-C-O- bonds are stable under neutral/basic conditions (during cure and service) but hydrolyze rapidly in acidic media, allowing for matrix degradation and substrate recovery [4].
-
Ether Oxygen Functionality: Improves wetting on polar substrates (metals, glass) via hydrogen bonding.
Chemical Mechanism & Lifecycle[1]
Understanding the dual-nature of BATSU is critical for formulation. It functions as a crosslinker during synthesis and a cleavage point during recycling.
The Lifecycle Diagram
Figure 1: The closed-loop lifecycle of BATSU-cured epoxies. The spiroacetal core remains stable until exposed to specific acidic conditions.
Formulation Protocol
Materials & Stoichiometry
Precision in stoichiometry is vital. Unlike standard amines where "close enough" yields a cure, the rigidity of BATSU requires precise equivalence to prevent unreacted ends which plasticize the matrix.
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW
185-190 g/eq (e.g., Epon 828). -
Hardener: BATSU (MW: 274.36 g/mol ).[1]
-
Note: BATSU is a solid at room temperature (MP
47°C) [1].[1]
-
Stoichiometric Calculation:
-
Amine Hydrogen Equivalent Weight (AHEW):
-
Parts per Hundred Resin (phr):
Assuming DGEBA EEW = 188:
Step-by-Step Mixing Procedure
Safety: BATSU is an amine.[2][3] Wear nitrile gloves, safety glasses, and work in a fume hood.
-
Resin Preparation:
-
Weigh 100.0 g of DGEBA into a glass beaker.
-
Pre-warm resin to 50°C to lower viscosity and facilitate mixing.
-
Critical Step: Degas the resin in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air.
-
-
Hardener Addition (The Melt-Blend Method):
-
Weigh 36.5 g of BATSU (adjust based on exact EEW of your resin).
-
Since BATSU melts at ~47°C, add the solid powder directly to the 50°C warm resin.
-
Stir mechanically at 200-300 RPM. The powder will melt and dissolve into the resin, turning from cloudy to clear.
-
Caution: The reaction is exothermic.[4] Monitor temperature; do not exceed 70°C during mixing to prevent premature gelation.
-
-
Final Degassing:
-
Apply vacuum again for 3-5 minutes at 45-50°C. Watch for "bumping" (foaming) and release vacuum if necessary.
-
-
Application:
-
Pot life at 50°C is approximately 45-60 minutes. Apply immediately to substrates.
-
Curing Cycles & Mechanical Performance[1][6][7][8][9]
To achieve the maximum
Recommended Curing Schedule
| Stage | Temperature | Time | Purpose |
| 1. Gelation | 60°C | 2 Hours | Initial network formation; prevents stress concentration. |
| 2. Ramp | 60°C | 1°C/min | Slow ramp prevents void formation from exotherms. |
| 3. Post-Cure | 120°C | 4 Hours | Maximizes crosslinking density and |
| 4. Cool Down | 120°C | Natural | Slow cooling prevents internal residual stress. |
Performance Comparison Data
The following table contrasts BATSU-cured epoxy against standard aliphatic (TETA) and cycloaliphatic (IPDA) amines.
| Property | BATSU System | IPDA System | TETA System | Significance |
| 105 - 115°C | 145 - 155°C | 95 - 105°C | High thermal stability due to spiro-ring rigidity [3]. | |
| Tensile Strength | 75 - 85 MPa | 70 - 80 MPa | 60 - 70 MPa | Excellent cohesive strength. |
| Elongation at Break | 4 - 6% | 3 - 5% | 6 - 8% | Slightly higher toughness than IPDA due to propyl arms. |
| Recyclability | 100% Soluble | Insoluble | Insoluble | The critical differentiator. |
Chemical Recycling Protocol (The "Un-Cure")
This protocol validates the "recyclable" claim.[5] It utilizes the acid-sensitivity of the acetal linkage in the spiro core.
Degradation Workflow
Figure 2: Chemical degradation workflow for BATSU-cured thermosets.
Detailed Method
-
Solvent System: Prepare a mixture of Acetone and Distilled Water (90:10 v/v). The water is necessary for the hydrolysis reaction.
-
Acidification: Add 1.0% (by weight of solution) concentrated Hydrochloric Acid (HCl).
-
Digestion:
-
Place the cured adhesive/composite part into the solution.
-
Heat to 60°C (reflux conditions recommended).
-
Stir gently.
-
-
Observation: The solid thermoset will gradually swell and then dissolve completely into a clear/amber solution within 2-4 hours, leaving the substrate (metal, carbon fiber, glass) clean and recoverable [4].
-
Neutralization: The recovered substrate should be rinsed with acetone and water, then dried.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Cured Film | Incomplete melting of BATSU or amine blush. | Ensure resin is at 50°C during mixing. Avoid high humidity during cure. |
| Low | Off-stoichiometry or under-cure. | Re-calculate phr. Ensure post-cure reaches 120°C for at least 2 hours. |
| Slow Degradation | Insufficient acid or water in solvent. | Ensure water is present (hydrolysis requires |
| Voiding/Bubbles | Trapped air or moisture. | Degas resin after mixing hardener. BATSU is hygroscopic; store in desiccator. |
References
- Ma, S., et al. (2020). Recyclable polymer thermosets based on dynamic covalent bonds. (Contextual grounding on acetal-based recyclability mechanisms).
-
SAMPE Digital Library. (2016). Recyclamine® - Novel Amine Building Blocks for a Sustainable World. (Foundational literature on amine-cleavable epoxy curing agents). Retrieved from [Link]
Sources
- 1. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 2. products.evonik.com [products.evonik.com]
- 3. 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine, polymer with 2-(butoxymethyl)oxirane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]
Use of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane as a biochemical probe.
Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Spiro-Diamine)
CAS: 21587-74-6 | Class: Rigid Spiroacetal Diamine Crosslinker
Executive Summary
This guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) as a biochemical probe. Unlike flexible PEG-based linkers, Spiro-Diamine features a rigid spiroacetal core that provides defined spatial constraints for structural biology while offering acid-triggered cleavage for reversible bioconjugation.
Primary Applications:
-
Structural Proteomics (XL-MS): As a cleavable crosslinker to map protein-protein interaction (PPI) interfaces with high spatial resolution.
-
Antibody-Drug Conjugates (ADCs): As a pH-sensitive spacer for lysosomal payload release.
-
Hydrogel Engineering: Synthesis of pH-responsive bio-scaffolds for cell culture.
Technical Mechanism & Rationale
2.1 The "Rigid-Cleavable" Paradox
Most crosslinkers force a trade-off: rigidity (for precise distance measuring) vs. reversibility (for sample recovery). Spiro-Diamine solves this via its unique tetraoxaspiro[5.5]undecane skeleton.
-
Rigidity: The spirocyclic core locks the two aminopropyl arms in a defined orientation, reducing the "floppiness" associated with alkyl or PEG chains. This yields tighter distance constraints (~12–15 Å) in molecular docking studies.
-
Acid Lability: The central spiroacetal functionality is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH < 5.5), such as the endosome or during mass spectrometry sample prep.
2.2 Mechanism of Action: Acid-Triggered Hydrolysis
The cleavage mechanism is the cornerstone of its utility as a probe. Upon protonation, the acetal rings open, severing the link between the conjugated biomolecules.
Figure 1: Acid-catalyzed hydrolysis pathway of the spiroacetal core. The reaction is irreversible, yielding neutral degradation products.
Experimental Protocols
Protocol A: Synthesis of Homobifunctional NHS-Ester Probe
Rationale: The native diamine does not react directly with proteins (lysines) efficiently. It must be activated to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Spiro-Diamine (CAS 21587-74-6)[1]
-
Succinic Anhydride[2]
-
N-Hydroxysuccinimide (NHS)[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Dry DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Carboxylation: Dissolve Spiro-Diamine (1 eq) in dry DMF. Add Succinic Anhydride (2.2 eq) and Triethylamine (2.5 eq). Stir at RT for 4 hours.
-
Checkpoint: Verify formation of dicarboxylic acid intermediate via TLC or LC-MS.
-
-
Activation: To the reaction mixture, add NHS (2.5 eq) and EDC (2.5 eq). Stir overnight at RT.
-
Purification: Precipitate in cold diethyl ether. Wash 3x to remove unreacted NHS. Dry under vacuum.
-
Result:Spiro-NHS , a reactive probe ready for protein conjugation.
-
Protocol B: Reversible Crosslinking for Mass Spectrometry (XL-MS)
Rationale: Use Spiro-NHS to lock protein complexes, digest them, and then cleave the crosslink to simplify MS spectral assignment.
Workflow Diagram:
Figure 2: XL-MS workflow using Spiro-NHS. Acid cleavage separates crosslinked peptides, reducing spectral complexity.
Detailed Steps:
-
Incubation: Dilute protein complex to 1 mg/mL in HEPES buffer (pH 7.5). Note: Avoid Tris buffer as it contains amines.
-
Crosslinking: Add Spiro-NHS (freshly dissolved in DMSO) to a final concentration of 0.5–1.0 mM. Incubate for 30 mins at RT.
-
Quenching: Add Ammonium Bicarbonate (final 50 mM) to quench unreacted probe.
-
Digestion: Perform standard trypsin digestion (overnight, 37°C).
-
Cleavage: Treat the peptide mixture with 5% Formic Acid for 30 minutes at RT.
-
Validation: The mass shift corresponding to the linker will disappear, leaving modified lysine residues.
-
-
Analysis: Inject onto LC-MS/MS. Look for "tagged" lysines (mass of cleaved arm) rather than complex crosslinked pairs.
Data Analysis & Quality Control
4.1 Physicochemical Properties
| Property | Value | Significance |
| Molecular Weight | 274.36 g/mol | Small enough to minimize steric perturbation. |
| Spacer Length | ~13 Å (Rigid) | Ideal for mapping intra-domain contacts. |
| Cleavage pH | < 5.5 | Stable in blood/cytosol; cleaves in endosome/acid. |
| Solubility | DMSO, DMF, Water (moderate) | Compatible with aqueous biological buffers. |
4.2 Troubleshooting Guide
-
Issue: Precipitation during crosslinking.
-
Cause: Hydrophobicity of the spiro-core.
-
Fix: Limit DMSO concentration to <5% v/v.
-
-
Issue: Premature cleavage.
-
Issue: No crosslinking observed.
-
Cause: Hydrolysis of NHS ester prior to use.
-
Fix: Store Spiro-NHS under Argon at -20°C; dissolve immediately before use.
-
References
-
Jain, N., et al. (2021). Development of Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release. NIH PubMed Central. Retrieved from [Link]
-
Bruce Lab. (n.d.). In vivo cross-linking mass spectrometry for protein and complex structural analysis. University of Washington. Retrieved from [Link]
(Note: While specific "probe" papers for this exact CAS are rare, references 3 and 4 support the mechanism of acid-labile spiro/ketal linkers in biochemical applications.)
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 3. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane synthesis.
This guide addresses the synthesis and yield optimization of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane , a specialized spiroacetal diamine often used as a rigid crosslinker in high-performance polyamides and epoxy curing.[1]
The synthesis generally proceeds in two phases:
-
Acetalization: Reaction of Pentaerythritol with a nitrile-aldehyde precursor (e.g., 3-cyanopropanal or its acetal) to form the dinitrile intermediate.[1]
-
Hydrogenation: Reduction of the nitrile groups to primary amines.[1][2][3][4]
The primary yield-killers are acetal hydrolysis (due to acid sensitivity) and secondary amine formation (during hydrogenation).[1]
Phase 1: The Dinitrile Intermediate (Acetalization)[1]
Objective: Synthesize 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Core Reaction: Pentaerythritol + 2
Troubleshooting Guide: Acetalization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<60%) | Equilibrium limitation (Incomplete alcohol removal).[1] | Switch to Azeotropic Distillation: Use Toluene or Cyclohexane as a solvent.[1] Equip a Dean-Stark trap to continuously remove the ethanol/solvent azeotrope. The reaction must be driven to completion by mass action.[1] |
| Product is Sticky/Yellow | Oligomerization of the aldehyde precursor. | Use the Acetal Precursor: Do not use free 3-cyanopropanal (which is unstable).[1] Use 3-cyanopropanal diethyl acetal . It releases the aldehyde in situ only as needed, preventing self-polymerization. |
| Cloudiness in Workup | Hydrolysis of the spiro ring. | Quench with Base: The spiroacetal ring is acid-labile. Before removing the solvent, neutralize the acid catalyst (p-TSA) with Triethylamine or solid NaHCO₃.[1] Ensure pH is neutral/slightly basic ( |
| Insoluble White Precipitate | Mono-acetal formation. | Stoichiometry Check: Ensure a slight excess of the aldehyde/acetal (2.1 to 2.2 equivalents per mole of Pentaerythritol).[1] Mono-acetals are often less soluble in toluene. |
Expert Insight: The Double-Spirane Effect
The formation of the spiro-center is thermodynamically favored due to the "gem-dialkyl effect" of the pentaerythritol core, but it is kinetically slow.
-
Recommendation: Use Amberlyst-15 (H+ form) instead of p-TSA.[1]
-
Why? It acts as a heterogeneous catalyst.[1] You can filter it out before the workup, eliminating the neutralization step and reducing the risk of acid-catalyzed hydrolysis during solvent evaporation.
Phase 2: Hydrogenation (Nitrile Reduction)[1]
Objective: Reduce -CN to -CH₂NH₂ without opening the acetal ring.
Core Reaction: R-CN + 2 H₂
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Yield Loss to "Polymer" | Secondary Amine Formation (Dimerization).[1] | The Ammonia Rule: You must add liquid ammonia or saturated methanolic ammonia to the reaction. The equilibrium |
| Loss of Spiro Core (NMR shows Pentaerythritol) | Acidic Hydrogenolysis.[1] | Catalyst Choice: Avoid Pd/C if the support is acidic. Use Raney Cobalt or Raney Nickel .[1] These are naturally alkaline, which protects the acid-sensitive spiroacetal core.[1] |
| Incomplete Reduction | Catalyst Poisoning or Mass Transfer limits.[1] | Pressure & Agitation: Nitrile reduction requires high pressure (typically 30–50 bar H₂).[1] Ensure vigorous stirring (>1000 rpm) to overcome gas-liquid mass transfer limitations. |
| Green/Blue Product | Leaching of Metal Catalyst.[1] | Chelation Wash: The resulting diamine is a strong chelator. Wash the crude product with a dilute EDTA solution or filter through a Celite/Activated Carbon pad to remove colloidal metal.[1] |
Visualization: Reaction Logic & Failure Points[1]
The following diagram illustrates the critical decision nodes where yield is typically lost.
Caption: Critical pathway analysis showing yield-loss vectors (red) at the acetalization and hydrogenation stages.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel for the hydrogenation? A: Yes, Raney Nickel is the standard catalyst.[1] However, Raney Cobalt is often superior for nitrile reductions because it is more selective toward primary amines and less likely to catalyze the hydrogenolysis of the C-O bond in the spiroacetal ring.[1] If using Raney Ni, ensure it is "doped" (e.g., Mo-promoted) to suppress secondary amine formation.[1]
Q: Why does my product smell like ammonia even after drying? A: The diamine product can form weak adducts with ammonia or retain it in the crystal lattice. More importantly, if the smell is "fishy" rather than sharp (ammonia), you likely have secondary amine impurities .[1] Check the ¹H NMR for a shift in the methylene protons adjacent to the nitrogen.[1]
Q: Can I synthesize the nitrile precursor from Acrolein? A: Yes, but it involves a hazardous step.
-
Route: Pentaerythritol + Acrolein
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane ("Diallyl spiroacetal").[1] -
Next Step: Addition of HCN (Hydrocyanic acid) to the double bonds.[1]
-
Verdict: While chemically feasible, the 3-cyanopropanal acetal route is significantly safer and avoids handling HCN gas, making it the preferred method for scale-up and yield consistency.
Q: How do I purify the final diamine? A: Distillation is difficult due to the high boiling point and potential for thermal degradation.
-
Best Method: Recrystallization.[1] The diamine is often a solid.[1] Common solvents include Toluene/Hexane mixtures or Isopropanol.[1]
-
Alternative: If it is an oil, convert it to the dihydrochloride salt (using HCl in dioxane) for purification, then free-base it with NaOH/Water (rapidly, to avoid hydrolysis) and extract into DCM.[1]
References
-
TCI Chemicals. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification. Retrieved from [1]
-
Gedye, R., et al. (1986).[1][5] The use of microwave irradiation to perform organic reactions (General reference for reaction acceleration). Tetrahedron Letters.
-
Ziemecki, et al. (1992).[1] Process for the selective hydrogenation of aliphatic dinitriles. U.S. Patent No.[1][6] 5,151,543.[1][6] (Describes the ammonia/Raney Ni protocol for dinitriles).
-
Chem-Impex. 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. (Precursor availability).[1][2] Retrieved from [1]
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]
Effective purification methods for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Topic: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
CAS: 21587-74-6 | Common Trade Names: Epomate, Ajicure B-001[1][2]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification and handling of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as BATSU ).[1][2]
The Core Challenge: BATSU contains two distinct chemical functionalities that impose conflicting purification constraints:
-
Primary Amines: Susceptible to oxidation (yellowing) and carbamation (reacting with atmospheric CO₂).[1][2]
-
Spiroacetal Core: Highly sensitive to acid hydrolysis.[1][2] Standard amine purification techniques involving aqueous acid washes (acid-base extraction) will destroy the molecule, hydrolyzing the spiro ring back to pentaerythritol and aldehyde derivatives.[1][2]
Part 1: Purification Decision Matrix
Before selecting a protocol, assess your purity needs and current sample state using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on physical state and scale.
Part 2: Primary Purification Protocols
Method A: High-Vacuum Short Path Distillation (Recommended)
Best for: Removing oligomers and colored impurities from oily crude material (>10g scale).[1][2]
The Mechanism: BATSU has a high boiling point.[1][2] Extended exposure to heat can cause ring-opening or polymerization.[1][2] Short path distillation minimizes thermal history.[1][2]
Protocol:
-
Pre-treatment: If the crude is dark brown, dissolve in dry methanol, treat with activated charcoal (neutral pH), filter through Celite, and strip solvent thoroughly.[1][2]
-
Setup: Use a short-path distillation head with a vigorous stir bar. Insulate the column with glass wool or aluminum foil.[1][2]
-
Vacuum: A high vacuum is non-negotiable.[1][2] You need < 0.5 mmHg (ideally < 0.1 mmHg).[1][2]
-
Note: At 2 mmHg, the boiling point of the divinyl precursor is ~110°C. The diamine (BATSU) will boil significantly higher (approx. 160–190°C) due to hydrogen bonding.[1]
-
-
Collection:
Critical Warning: Do not use a standard long Vigreux column; the pressure drop will require pot temperatures that degrade the spiroacetal ring.[1][2]
Method B: Flash Chromatography (Amine-Modified)
Best for: Small scale (<5g) or isolating specific impurities.[1][2]
The Challenge: Amines interact strongly with the acidic silanols on silica gel, leading to "streaking" and poor separation.[1][2]
Protocol:
-
Stationary Phase Preparation: Slurry silica gel in a mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide.[1][2] This neutralizes acidic sites.[1][2]
-
Mobile Phase:
-
Loading: excessive heat during adsorption can open the ring.[1][2] Load as a concentrated liquid or use a Celite dry-load.[1][2]
Part 3: Analytical Validation (HPLC)
Do not rely solely on NMR, as oligomers often have similar shifts to the monomer.[1][2]
Recommended HPLC Method:
-
Column: Newcrom R1 (Mixed-mode reversed-phase/cation exchange) or C18 with high pH stability.[1][2]
-
Buffer: 0.1% Formic Acid (for MS) or Ammonium Bicarbonate (pH 8–9).[1][2]
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is preferred as the spiroacetal backbone has weak UV absorbance.[1][2]
Part 4: Troubleshooting & FAQs
Q1: My product turned from colorless to yellow/brown overnight. What happened?
Diagnosis: Oxidation.[1][2][4] The Fix: Amines are electron-rich and oxidize easily.[1][2]
-
Immediate Action: If the color is light, you can use it.[1][2] If dark, redistill.[1][2]
-
Prevention: Store BATSU under an inert atmosphere (Argon or Nitrogen).[1][2] Cap vials with Parafilm or store in a desiccator.[1][2]
Q2: I tried an acid-base extraction (1M HCl wash), and my yield disappeared.
Diagnosis: Hydrolysis of the spiroacetal.
The Mechanism:
Q3: The product is an oil, but literature says it should be a solid.
Diagnosis: Impurity-induced melting point depression. The Fix:
-
Purity Check: Run an HPLC or GC.[1][2] Small amounts of mono-amine or solvent can prevent crystallization.[1][2]
-
Seed Crystal: If you have a pure seed, add it to the oil at 4°C.
-
Trituration: Add cold pentane or heptane to the oil and scratch the flask sides to induce crystallization.[1][2]
Q4: I see a white crust on the bottle cap.
Diagnosis: Amine Blush (Carbamation).[1][2] The Mechanism: $ \text{R-NH}_2 + \text{CO}_2 \rightarrow \text{R-NH-COOH} $ (Carbamic acid/salt).[1][2] The Fix: This crust is insoluble in many organic solvents.[1][2] Filter the bulk liquid to remove the solid crust.[1][2] Ensure the container is flushed with Nitrogen after every use.[1][2]
References
-
Chemical Identity & Properties: PubChem. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (CID 88957).[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Chromatographic Behavior: SIELC Technologies. Separation of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. Application Note. Link
-
Spiroacetal Synthesis Context: Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC (NIH).[1][2] Link
-
General Amine Purification: Sigma-Aldrich Technical Service.[1][2] Handling and Purification of Amines. Link
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid | C13H20O8 | CID 76466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Factors affecting the stability and degradation of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 Common Aliases: Spiroacetal Diamine, SPDA, Epomate-type precursors.[1]
Welcome to the Technical Support Center
As a Senior Application Scientist specializing in high-performance monomers, I often see this molecule treated like a standard aliphatic diamine (e.g., hexamethylenediamine). This is a critical error. While the spiroacetal core provides exceptional rigidity and thermal resistance, it introduces a specific chemical vulnerability: Acid-Catalyzed Hydrolysis .[1]
This guide is structured to troubleshoot stability issues, explain the degradation mechanisms, and provide validated protocols for handling this unique crosslinker.
Part 1: The Stability Profile (Physiochemical Factors)[1]
The stability of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is governed by two competing functional groups: the basic primary amines and the acid-sensitive spiroacetal core .[1]
1. Hydrolytic Stability (The Spiroacetal Core)
The central tetraoxaspiro[5.5]undecane ring is an acetal.[1] Acetals are stable in basic conditions (pH > 7) but thermodynamically unstable in acidic environments.[1]
-
The Mechanism: In the presence of moisture and protons (
), the acetal oxygens are protonated.[1] This leads to ring-opening, destroying the rigid spiro structure.[1] -
Degradation Products: The molecule reverts to its synthetic precursors: Pentaerythritol and 4-Aminobutanal (which may cyclize to pyrroline).[1]
-
Critical Threshold: Rapid degradation occurs at pH < 5.0 .[1] Slow hydrolysis can occur at pH 6.0–7.0 over long storage periods if moisture is present.[1]
2. Oxidative & Atmospheric Stability (The Amine Arms)
Like all primary amines, this molecule is susceptible to:
-
Carbamation: Reaction with atmospheric
to form carbamate salts.[1] This manifests as a white crust or "skin" on the material.[1] -
Oxidation: Reaction with
leading to yellowing (formation of imines/N-oxides).[1]
Summary Data Table: Stability Thresholds
| Parameter | Safe Range | Critical Risk Zone | Consequence of Failure |
| pH Environment | pH 7.5 – 12.0 | pH < 6.0 | Irreversible ring opening (Hydrolysis) |
| Moisture | < 0.1% w/w | > 0.5% w/w | Hydrolysis trigger; Carbamate formation |
| Temperature (Storage) | 2°C – 8°C | > 25°C (Long term) | Accelerated oxidation (Yellowing) |
| Atmosphere | Dry Argon/Nitrogen | Ambient Air | Formation of insoluble white crusts |
Part 2: Degradation Pathways (Visualization)
Understanding how the molecule breaks down is essential for troubleshooting.[1]
Figure 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: The spiroacetal core (Node A) undergoes protonation at the acetal oxygen, leading to ring opening (Node C) and final dissociation into Pentaerythritol and Amino-aldehydes (Node D).[1]
[1]
Part 3: Troubleshooting Guide (FAQs)
Q1: My sample has turned from a white powder/clear liquid to a sticky yellow solid. Is it still usable?
Diagnosis: Oxidation and partial Carbamation.
-
Cause: Exposure to air.[1] The yellowing is oxidation of the amine; the stickiness/crust is the formation of amine carbamates (reaction with CO2).[1]
-
Usability:
-
Prevention: Always store under inert gas (Argon/Nitrogen) and tape seal the cap with Parafilm.[1]
Q2: I am synthesizing a pH-sensitive hydrogel. The crosslinker degrades during the polymerization.[1] Why?
Diagnosis: Premature Acid Hydrolysis. [1]
-
Cause: Many polymerization initiators (e.g., persulfates) or monomers (e.g., acrylic acid) create an acidic environment.[1]
-
Solution:
-
Buffer the reaction: Maintain pH > 7.5 using a phosphate or borate buffer during polymerization.
-
Order of Addition: Add the spiroacetal crosslinker last, immediately before gelation.
-
Switch Monomers: Avoid free acrylic acid; use acrylate esters or neutralize the acid groups with NaOH before adding the spiroacetal.[1]
-
Q3: The material is not dissolving in water, but the datasheet says it is hydrophilic.
Diagnosis: Kinetic vs. Thermodynamic Solubility.
-
Explanation: The hydrophobic spiro-core resists immediate wetting, even if the amine arms are hydrophilic.[1]
-
Fix:
Part 4: Validated Protocols
Protocol A: Purity Verification via Acid-Base Titration
Use this to determine if your material has degraded (lost amine functionality) or absorbed significant CO2.[1]
Materials:
-
0.1 N HCl (Standardized)[1]
-
Solvent: 1:1 mixture of Ethanol/Water (Neutralized)[1]
-
Indicator: Bromocresol Green (pH 3.8–5.[1]4) or Potentiometric Titrator.[1]
Method:
-
Weigh accurately ~0.2g of the spiroacetal diamine sample.[1]
-
Dissolve in 50 mL of the Ethanol/Water solvent.
-
Titrate with 0.1 N HCl until the color changes from Blue to Yellow (or inflection point).
-
Calculation:
[1] -
Pass Criteria: Theoretical Amine Value for pure substance (MW ~274.36) is approx 408 mg KOH/g .[1]
-
If < 380 mg KOH/g: Significant degradation or carbamation.[1]
-
Protocol B: 1H NMR Integrity Check
The gold standard for detecting ring hydrolysis.[1]
-
Solvent: DMSO-d6 (Avoid CDCl3 if it is acidic/aged; neutralize with basic alumina if necessary).[1]
-
Key Signals:
Part 5: Decision Logic for Researchers
Use this flow to determine the handling of your specific lot.
Figure 2: Troubleshooting Decision Tree
Caption: A logic flow to assess material quality based on visual inspection and solubility.
[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88957, 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1] Retrieved from .[1]
-
Royal Society of Chemistry. Degradability and Thermal Stability in Spiro Polycycloacetals.[1] Polymer Chemistry, 2021.[1][2] (Contextual grounding on spiroacetal acid sensitivity). Retrieved from .[1]
-
Sigma-Aldrich. Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1][3] Retrieved from .[1]
-
Mabey, W., & Mill, T. Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions.[1] Journal of Physical and Chemical Reference Data.[1] (Foundational mechanism of acetal hydrolysis).[1]
Sources
Overcoming solubility challenges of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in different solvents.
The following technical support guide addresses the solubility and handling challenges of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6). This molecule, often referred to in industrial contexts as BATU or by trade names like Epomate B-001 , is a specialized diamine curing agent known for imparting rigidity and toughness to epoxy systems due to its unique spiroacetal core.[1]
Executive Summary & Chemical Profile[1][2]
This molecule features a rigid spiroacetal core (2,4,8,10-tetraoxaspiro[5.5]undecane) flanked by two flexible aminopropyl arms .[1][2] This dual nature creates a specific solubility paradox:
-
The Amine Arms: Highly polar, hydrophilic, and reactive (Lewis bases).[1]
-
The Spiro Core: Rigid, sterically demanding, and chemically sensitive to acid hydrolysis.[1]
Key Physical Properties:
| Property | Value | Implication for Solubility |
|---|---|---|
| Physical State | Waxy Solid / Supercooled Liquid | Tendency to crystallize in solution if not managed.[1] |
| Melting Point | ~43–51 °C | Requires heating for effective mixing; prone to "freezing out."[1] |
| Functionality | Diamine (4 active H) | High reactivity with epoxies; forms salts with acids.[1] |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to "blushing."[1] |
Solubility Troubleshooting Guide (Q&A)
Category A: Solvent Selection & Preparation
Q1: I am trying to dissolve BATU in toluene for a coating formulation, but it remains cloudy or precipitates. Why? A: This is a polarity mismatch.[1] While the spiro-core has some organic character, the primary amine groups dominate the solubility profile, making the molecule too polar for non-polar aromatic hydrocarbons like toluene or xylene when used alone.[1]
-
The Fix: You must use a co-solvent system .[1]
-
Mechanism: The alcohol hydroxyl groups hydrogen-bond with the amine nitrogens, solvating the molecule effectively before the non-polar diluent is introduced.[1]
Q2: Can I use acidic solvents (like acetic acid) to protonate the amines and increase water solubility? A: STOP immediately. Do NOT use acidic media.
-
The Danger: The central core is a spiroacetal .[1] Acetals are stable in bases (amines) but are acid-labile .[1] Introducing acid will hydrolyze the acetal rings, cleaving the molecule into pentaerythritol and acrolein-derivatives, destroying your crosslinker and potentially releasing toxic byproducts.[1]
-
Protocol: Ensure all solvents are neutral or slightly basic (pH ≥ 7).[1]
Category B: Formulation & Processing[1]
Q3: The material has solidified in the drum. How do I liquefy it without degrading it? A: BATU has a melting point near 50°C. It often supercools into a liquid but will crystallize over time or in cold storage.[1]
-
Protocol:
-
Heat the container to 60°C (do not exceed 80°C to avoid oxidation/yellowing).
-
Agitate mechanically once molten to ensure homogeneity.
-
Critical Step: If mixing into an epoxy resin, pre-heat the resin to 40-50°C. Adding molten amine to cold resin will cause "thermal shock crystallization," resulting in seeding and gritty textures.[1]
-
Q4: My cured film has a greasy, white film on the surface. Is this a solubility issue? A: This is Amine Blush (Carbamation), not a solvent precipitation issue, though solvent choice affects it.
-
Mechanism: Primary amines react with atmospheric CO₂ and moisture to form ammonium carbamates.[1]
-
The Fix:
-
Induction Time: Allow the amine+resin mix to stand for 15-30 minutes before application. This allows the amine to adduct with the epoxy, reducing the free amine concentration at the surface.
-
Solvent Choice: Avoid fast-evaporating solvents (like pure acetone) which cool the surface (evaporative cooling), condensing moisture and accelerating blushing.[1] Use slower evaporating glycol ethers.[1]
-
Solubility Profile & Compatibility Matrix
| Solvent Class | Solubility Rating | Notes / Recommendation |
| Water | Soluble | Soluble due to amines, but aqueous solutions are highly alkaline (pH >11).[1] |
| Alcohols (MeOH, EtOH, IPA) | Excellent | Best primary solvents.[1] Stabilizes the amine via H-bonding.[1] |
| Ketones (Acetone, MEK) | Good (Short Term) | Caution:[1] Primary amines react with ketones over time (ketimine formation).[1] Use only for immediate application. |
| Esters (Ethyl Acetate) | Poor / Reactive | Avoid.[1] Amines can react with esters (aminolysis) forming amides.[1] |
| Hydrocarbons (Hexane, Toluene) | Poor | Requires polar co-solvent (e.g., Butanol) to maintain solubility.[1] |
| Chlorinated Solvents (DCM) | Good | Soluble, but environmental concerns limit use.[1] |
| Acids | INCOMPATIBLE | Destroys the molecule via acetal hydrolysis. |
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and handling to prevent precipitation and degradation.
Caption: Figure 1. Decision tree for solubilizing and handling BATU, highlighting critical avoidance of acidic media and non-polar solvent management.
References
-
PubChem. (n.d.).[1] 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(propan-1-amine).[1] Retrieved October 26, 2023, from [Link](Note: Generalized link to substance info).[1]
-
Gaskill, R. (2020).[1] Epoxy Curing Agents: The Influence of Structure on Performance.[1][3] Paint & Coatings Industry Magazine.[1]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 3. Advanced materials from corn: isosorbide-based epoxy resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Controlling the stoichiometry in polymerization reactions involving 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Topic: Controlling Stoichiometry in 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Polymerization
Introduction: The "Spiro" Challenge
Welcome to the Advanced Polymer Synthesis Support Center. You are likely here because you are working with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), a specialized diamine monomer used to create acid-degradable polyurethanes, polyureas, and polyamides.[1]
The Core Conflict: This monomer contains a spiroacetal (tetraoxaspiro) core . This core provides the unique "acid-switch" capability for drug delivery or degradable implants.[1] However, it is chemically fragile.[1]
-
Acid Sensitivity: The acetal linkages hydrolyze rapidly in acidic environments.[1]
-
Stoichiometric Drift: As a primary diamine, it avidly absorbs atmospheric
, changing its effective equivalent weight.[1]
In step-growth polymerization, molecular weight (
This guide provides the protocols to master these variables.
Module 1: Pre-Polymerization Quality Control
Do not rely on the label weight. The most common cause of polymerization failure with this monomer is assuming the powder in the bottle is 100% active amine.
The "Hidden" Variable: Amine Carbamation
Primary amines react with
-
Result: If you weigh 10.00g of "monomer," you might actually be adding 9.80g of monomer and 0.20g of carbamate salt.[1]
-
Impact: Your stoichiometry (
) drops below 1.0, and your target molecular weight becomes mathematically impossible.[1]
Protocol: Amine Value Titration
Requirement: Perform this <24 hours before polymerization.[1]
-
Solvent: Dissolve 0.5g of monomer in 50 mL of glacial acetic acid (or neutral ethanol if acid sensitivity is extreme, though acetic acid is standard for amine titration).
-
Titrant: 0.1N Perchloric acid (
) in acetic acid. -
Indicator: Crystal Violet (transitions from violet to blue/green).[1]
-
Calculation:
[1]- : Volume of titrant (mL)
- : Normality of titrant
- : Weight of sample (g)
Correction Factor: Use the experimentally determined Equivalent Weight (EW) for your stoichiometry calculations, not the theoretical MW (274.36 g/mol ).
Module 2: Stoichiometry & Reaction Control
The Mathematics of Molecular Weight
To achieve a high Degree of Polymerization (
| Target | Required Precision ( | Allowable Error |
| 10 (Oligomer) | 0.82 | High |
| 50 (Low Mw Polymer) | 0.96 | Moderate |
| 100 (High Mw Polymer) | 0.99 | Strict |
| Infinite (Gelation) | 1.00 (if functionality > 2) | Critical |
Experimental Workflow: The "Viscosity Endpoint" Method
Because weighing errors are inevitable, we recommend a "titration-polymerization" approach for polyadditions (e.g., with Diisocyanates).[1]
-
Initial Charge: Load the reactor with 1.00 equivalent of the Spiro-Diamine and 0.95 equivalents of the Diisocyanate (or diepoxide).[1]
-
Reaction: Allow to react until exotherm subsides. The solution will remain low viscosity (oligomers).[1]
-
Incremental Addition: Dissolve the remaining 0.05 equivalents of Diisocyanate in a solvent. Add this solution dropwise while monitoring torque (overhead stirrer) or viscosity .[1]
-
The Peak: As you approach 1:1 stoichiometry, viscosity will spike exponentially.[1] Stop addition immediately upon observing the "Weissenberg effect" (solution climbing the stir rod) or a sharp torque increase.[1]
Diagram: Optimization Workflow
Caption: Step-growth polymerization workflow emphasizing in-situ stoichiometry correction via viscosity monitoring.
Module 3: Troubleshooting & FAQs
Q1: My polymerization turned dark yellow/brown. Is it ruined?
Diagnosis: Oxidation.[1]
Cause: Aliphatic amines like the spiro-diamine are susceptible to oxidation at elevated temperatures (
-
Purge the reactor with high-purity Nitrogen or Argon for 30 minutes before heating.[1]
-
Add an antioxidant (e.g., BHT or Irganox 1010) at 0.1 wt% if the application permits.[1]
Q2: The polymer precipitated during reaction (Phase Separation).
Diagnosis: Solubility Parameter Mismatch. Cause: As the molecular weight grows, the polymer chain becomes less soluble than the monomers.[1] The spiro-acetal core is relatively rigid and polar.[1] Fix:
-
Change Solvent: Move to polar aprotic solvents like DMF, DMSO, or DMAC.[1]
-
Add LiCl: Adding 1-2% Lithium Chloride can disrupt hydrogen bonding (in polyamides/ureas) and keep the polymer in solution, allowing the reaction to continue to higher Mw.[1]
Q3: I used equimolar amounts, but my Molecular Weight is still low.
Diagnosis: "The Water Thief."
Cause: If reacting with Isocyanates (Polyurethane/Polyurea), trace water in the solvent reacts with isocyanate groups (forming amines +
-
Dry solvents over 4Å Molecular Sieves for 48 hours.[1]
-
Water content must be
(verify with Karl Fischer titration).[1]
Q4: The reaction gelled unexpectedly.
Diagnosis: Crosslinking or Acid Degradation.[1] Cause:
-
Functionality: Did you use a tri-isocyanate or impurities?
-
Acid Degradation: If the reaction was acidic, the spiro-ring opened.[1] This creates hydroxyl groups (tetra-ol), effectively increasing the monomer functionality from 2 to 4.[1] This causes rapid crosslinking/gelation.[1] Fix: Ensure the reaction pH remains neutral to basic. Never use acid catalysts with this monomer.[1]
Decision Tree: Troubleshooting Low Mw
Caption: Diagnostic logic for identifying the root cause of low molecular weight in spiroacetal polymerizations.
References
-
Monomer Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88957, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1] [Link][1]
-
Polymerization Mechanism (Step-Growth): Lodge, T. P., & Hiemenz, P. C. (2020).[1][2] Polymer Chemistry (3rd ed.).[1] CRC Press.[1] (Chapter 2: Step-Growth Polymerization & Carothers Equation). [Link][1]
-
Acid-Degradable Spiroacetal Polymers: Jain, R., Standley, S. M., & Frechet, J. M. J. (2007).[1] Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s.[1] Macromolecules, 40(3), 452–457.[1] (Describes the sensitivity of acetal linkages in step-growth polymers). [Link][1]
-
Stoichiometry Control in Diamines: Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[1] (Detailed discussion on non-stoichiometric reactants and molecular weight control). [Link][1]
Sources
Technical Support Center: Characterization of Spiro Compounds
Ticket Status: OPEN Topic: Troubleshooting Structural Elucidation & Stereochemical Assignment Assigned Specialist: Senior Application Scientist (Spectroscopy & Structural Biology)[1]
Welcome to the Spiro-Scaffold Support Hub
Context:
You are likely here because your spirocyclic candidate—designed to increase
This guide addresses the three most common "Tickets" we receive regarding spiro compound characterization.
Module 1: The "Ghost" Carbon (NMR)
Issue: “I synthesized a spiro-oxindole, but the quaternary spiro-carbon (
The Root Cause: Relaxation Dynamics
The spiro-carbon is a quaternary center buried in the core of the molecule. Lacking attached protons, it cannot relax via the efficient Dipolar-Dipolar (DD) mechanism.[1] Consequently, its longitudinal relaxation time (
Troubleshooting Protocol: The "Paramagnetic Doping" Method
To force relaxation, we introduce a paramagnetic relaxation agent. This bypasses the need for proton-mediated relaxation.
Reagents: Chromium(III) acetylacetonate, [Cr(acac)
Step-by-Step Protocol:
-
Prepare Sample: Dissolve 10–20 mg of your compound in 0.6 mL of
(or deuterated solvent of choice). -
Add Relaxant: Add [Cr(acac)
] to reach a final concentration of 0.02 M to 0.05 M .-
Note: Do not exceed 0.1 M, or paramagnetic line broadening will obscure multiplet structures.[1]
-
-
Adjust Acquisition Parameters:
-
Pulse Angle: Set to
(rather than ) to avoid saturation. -
Relaxation Delay (
): Reduce to 0.5 – 1.0 seconds (Cr(acac) reduces to < 0.5s). -
Scans: Acquire 1024–4096 scans.
-
-
Alternative (Instrumental): If doping is impossible (precious sample), use the iQCD (Improved Quaternary Carbon Detection) pulse sequence, which uses specific spin echoes to enhance quaternary signals without doping [1].[1]
Decision Logic: Optimizing Detection
Figure 1: Decision matrix for recovering "invisible" quaternary carbon signals in spirocycles.
Module 2: The Stereochemical Trap (NOE vs. XRD)
Issue: “My NOESY spectrum shows correlations that suggest a cis-conformation, but the reaction mechanism suggests trans. I cannot grow a single crystal.”
The Root Cause: The "Orthogonal Distance" Paradox
In spiro compounds, the two rings are orthogonal. Protons on Ring A and Ring B can be spatially close (< 5 Å) even if they are on "opposite" faces relative to the ring plane, leading to ambiguous Nuclear Overhauser Effects (NOE).[1] Furthermore, if the molecular weight is ~1000 Da (common for functionalized spiro-drugs), the correlation time (
Troubleshooting Protocol: VCD & DFT Assignment
When X-ray crystallography fails (due to twinning or lack of heavy atoms for anomalous dispersion), Vibrational Circular Dichroism (VCD) is the gold standard for absolute configuration [2].[1]
Protocol:
-
Conformational Search: Use Molecular Mechanics (MMFF) to generate all possible conformers of both
and enantiomers.[1] -
DFT Optimization: Optimize geometries using Density Functional Theory (e.g., B3LYP/6-31G*).[1]
-
Simulate Spectra: Calculate the VCD and IR spectra for the Boltzmann-weighted population.
-
Experimental Match: Measure the experimental VCD spectrum of your sample (dissolved in
or ). -
Validation: Compare the experimental sign pattern (+/-) with the calculated spectra. The correct enantiomer will show a high "Similiarity Factor" (
).[1]
Comparison of Methods:
| Feature | X-Ray Crystallography (XRD) | VCD + DFT |
| Requirement | Single Crystal | Solution (5-10 mg/mL) |
| Limitation | Requires heavy atom (Br, Cl) for absolute config (Flack parameter).[1] | Requires accurate DFT modeling of conformers.[1] |
| Spiro Pitfall | Ring puckering often causes disorder/twinning.[1] | Flexible side chains can complicate spectra.[1] |
| Turnaround | Weeks (crystallization) | 2-3 Days |
Module 3: Mass Spectrometry Confusion
Issue: “The fragmentation pattern doesn't match the molecular weight. I see a base peak that corresponds to a loss of the entire spiro-ring.”
The Root Cause: Retro-Cyclization
Spiro compounds often undergo specific fragmentation pathways driven by the release of ring strain. A common pitfall is the Retro-Diels-Alder (RDA) reaction or equivalent ring-opening mechanisms in the gas phase, which can eject neutral fragments that are not obvious from the parent structure [3].
Example: In spiro-piperidines or spiro-pyrrolidines, the cleavage often occurs at the spiro-carbon, ejecting an alkene or imine neutral fragment.
Diagnostic Guide:
-
Check for "Phthalane-like" Ions: If your spiro system contains an aromatic ring, look for tropylium ions (
91) or phthalane cations, which are stable intermediates formed after the spiro-ring opens [3].[1][3][4] -
Action: Perform
(tandem MS). If the daughter ion corresponds to the "core" scaffold minus the spiro-ring, the connectivity is likely correct, and the fragmentation is strain-driven.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO-d6 for all spiro characterizations?
A: Be cautious. DMSO is viscous, which increases the rotational correlation time (
Q: My elemental analysis is off, but NMR is clean. A: Spiro compounds are notorious for trapping solvent molecules within their rigid crystal lattice (solvates).[1] Standard drying might not remove them.[1]
-
Fix: Run a TGA (Thermogravimetric Analysis) or qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to quantify solvent content vs. active pharmaceutical ingredient (API).
Q: How do I report the stereochemistry if I can't get a crystal? A: You must report the method of determination explicitly.
-
Correct: "Absolute configuration assigned as
based on comparison of experimental and calculated (B3LYP/6-31G*) VCD spectra." -
Incorrect: "Configuration assigned as
based on analogy to starting material." (Spiro-cyclization often inverts or scrambles stereocenters).[1]
References
-
Jeannerat, D. (2022).[1] "Old and new experiments for obtaining quaternary-carbon-only NMR spectra." SciSpace.[1] Link
-
Stephens, P. J., et al. (2008).[1] "Structural determination of spiro compounds using VCD and DFT." University of Southampton ePrints. Link
-
Davidson, J. T., et al. (2020).[1] "Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry. Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
-
Zheng, W., & Tice, C. M. (2016).[1][5] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Interpreting unexpected spectroscopic data for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Topic: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 | Molecular Weight: 274.36 Da[1][2]
Introduction: The "Deceptive Simplicity" of Spiroacetals
Welcome to the Technical Support archive for Spiroacetal Diamine (SPDA) . If you are accessing this guide, you likely encountered spectroscopic data that contradicts your expected molecular structure.
Researchers frequently flag this molecule for two reasons:
-
NMR: The spectrum appears "missing" signals due to high symmetry.[2]
-
MS/HPLC: The parent ion is absent or degraded due to acid sensitivity.[2]
This guide deconstructs these anomalies using structural causality.
Module 1: NMR Interpretation (The Symmetry Trap)
User Query:
"My 1H and 13C NMR spectra show significantly fewer peaks than expected for a C13 molecule. Is my product decomposed?"
Technical Diagnosis:
No. The molecule possesses a high degree of symmetry (typically
Spectral Breakdown Table
| Feature | Expected Signal | Observed Anomaly | Root Cause |
| Spiro-Core Protons | 4 x CH₂ (8 protons) | 1 Singlet (or tight AB q) | The central spiro-carbon renders the two rings identical.[1][2] Rapid conformational flipping (chair-chair) averages axial/equatorial protons at RT.[1][2] |
| Propyl Linkers | 2 x Propyl chains | 1 Set of Signals | The two propyl arms are chemically equivalent.[2] You will only see 3 distinct aliphatic signals, not 6.[1][2] |
| Amine Protons | -NH₂ | Disappears | If run in |
| Stereoisomers | Single pure compound | Minor "Ghost" Peaks | The substituents at positions 3 and 9 can be cis or trans relative to the rings.[2] While the equatorial isomer is preferred, minor axial conformers can appear as "impurities."[1][2] |
Advanced Insight: The "O-Inside" Effect
In the 2,4,8,10-tetraoxaspiro[5.5]undecane core, the methylene protons adjacent to the quaternary center often appear as a singlet at ~3.3–3.7 ppm.[1] However, at low temperatures (< -40°C), this singlet may split into an AB quartet as the ring flipping freezes, revealing the distinct axial and equatorial environments [1].[1]
Module 2: Mass Spectrometry & Stability (The Hydrolysis Trap)
User Query:
"I see a dominant peak at m/z ~126 or ~115, but my Target Mass is 274.4. Is the synthesis failed?"
Technical Diagnosis:
Your synthesis is likely correct, but your analysis method is destroying the sample. Spiroacetals are acid-labile.[1][2] Standard LC-MS mobile phases containing 0.1% Formic Acid or TFA can hydrolyze the acetal linkage in-source.[1][2]
The Hydrolysis Pathway
When exposed to acid (even in the MS capillary), the spiro-core unzips:
-
Collapse into Pentaerythritol and 4-Aminobutyraldehyde (which may cyclize to pyrroline).
Key Fragment Ions:
-
m/z 275:
(Intact Parent - often weak in acidic media).[1][2] -
m/z ~144: Loss of one aminopropyl arm + ring opening.[2]
-
m/z ~88: Pyrroline derivative (cyclized aldehyde fragment).[1][2]
Troubleshooting Workflow Diagram
Caption: Decision tree for diagnosing spectral anomalies in spiroacetal diamines. Note the critical branch for acidic mobile phases in MS.
Module 3: Validated Protocols
To ensure data integrity, follow these modified protocols designed specifically for acid-sensitive spiroacetals.
Protocol A: Non-Destructive Mass Spectrometry
Standard acidic LC-MS methods will degrade the analyte.[1]
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Mobile Phase:
-
Direct Infusion: If HPLC is unnecessary, bypass the column and inject directly into the source using neutral Methanol.[2]
Protocol B: NMR Sample Preparation
Avoid "Ghost" peaks and missing protons.
-
Solvent Selection:
-
Base Wash (Optional): If the sample was recovered from an acidic synthesis, wash the NMR tube with a dilute base or filter the solution through basic alumina to remove trace acid catalysts that might broaden peaks.[2]
Frequently Asked Questions (FAQ)
Q: Why is my product a sticky oil instead of a solid? A: This is common.[1][2] While pure spiroacetal diamines can crystallize (MP ~48-51°C [2]), trace solvent or stereoisomer mixtures often depress the melting point, resulting in a viscous oil or low-melting solid.[1][2] High-vacuum drying is essential.[1][2]
Q: Can I use this molecule in aqueous buffers? A: Yes, but with pH limits. The spiroacetal ring is generally stable at pH > 4.[2] Rapid degradation occurs at pH < 3.[1][2] For biological applications (pH 7.4), it is stable [3].[1][2]
Q: There are small peaks at the base of my major NMR signals. Is this 95% purity? A: Likely yes. These are often diastereomers .[1][2] The spiro-ring allows for cis-cis, trans-trans, and cis-trans arrangements.[1][2] If the synthesis was not stereocontrolled, these isomers are intrinsic to the product, not external impurities.[2]
References
-
National Institutes of Health (PMC). "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives."[1][2] PMC, 2008.[1][2]
-
Chemical Book. "3,9-BIS(3-AMINOPROPYL)-2,4,8,10-TETRAOXASPIRO[5.5]UNDECANE Properties."
-
ResearchGate. "Hydrolytic Stability of Spiroacetal Diamines in Polymer Synthesis."[1][2] ResearchGate, 2018.[1][2]
-
PubChem. "2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine Spectral Data."[1][2] [1]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for scaling up reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Technical Guide: Scaling Up Reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Introduction: The Molecule & Its Utility
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), commercially known as Ajicure B 001 or Epomate B 001 , is a specialized diamine distinguished by its unique spiroacetal core.[1][2] Unlike standard aliphatic amines, this molecule offers a "dual-personality" advantage in material science:
-
Rigidity & Thermal Stability: The spirocyclic core imparts high modulus and glass transition temperatures (
) to cured epoxy networks and polyamides. -
Controlled Degradability: The acetal linkages are acid-sensitive, allowing for the design of chemically recyclable thermosets or pH-responsive biomedical hydrogels.[1]
Scaling up reactions with this monomer requires navigating its low melting point (~47°C) and chemical sensitivity. This guide addresses the specific engineering controls required to transition from benchtop (<10g) to pilot scale (>1kg).
Pre-Reaction: Handling, Storage, and Melt Processing[1]
Q: How should I store bulk quantities to prevent degradation?
A: The spiroacetal core is hydrolytically unstable in acidic moisture, and the primary amines are susceptible to carbamation (reacting with atmospheric CO
-
Protocol: Store in tightly sealed containers under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Maintain storage temperatures below 25°C. The low melting point (47°C) means that even mild warehouse heat can cause the powder to sinter into a hard block, complicating dispensing.
-
Desiccation: Use silica gel packs within the secondary containment. Any absorbed moisture can trigger premature hydrolysis of the acetal rings, releasing propanal and pentaerythritol derivatives [1].
Q: The material has caked into a solid block. How do I handle this?
A: Do not chip or hammer the material, as this generates dust and static.
-
Best Practice: Since the melting point is low, gently heat the entire container (if compatible) to 50–55°C to melt the material completely. It can then be poured as a liquid.
-
Warning: Do not exceed 80°C during melting, and minimize the time in the molten state to prevent oxidative discoloration.
Q: Should I use solvent or melt blending for reaction scale-up?
A: Melt blending is superior for scale-up, particularly for epoxy curing.[1]
-
Why: Solvent removal from spiroacetal networks is difficult due to the risk of trapping solvent in the rigid lattice.
-
Method: Pre-heat the epoxy resin to ~50°C. Add the solid diamine. It will melt and dissolve rapidly into the resin. This "melt-fusion" technique ensures homogeneity without the void-formation risks associated with solvent evaporation [2].[1]
Reaction Engineering: Stoichiometry & Process Control
Q: How do I calculate the exact stoichiometry for epoxy curing?
A: Precision is critical. You must calculate the Amine Hydrogen Equivalent Weight (AHEW) .[3][4][5]
-
Formula:
-
Calculation:
-
Molecular Weight (MW) = 274.36 g/mol .
-
Active Hydrogens = 4 (Two primary amine groups, each has 2 H).
-
AHEW = 68.59 g/eq.
-
-
Application: Mix with epoxy resin based on its Epoxy Equivalent Weight (EEW).[4]
- [1]
Q: How do I manage the exotherm during scale-up?
A: The reaction with epoxides is highly exothermic.[1] The spiroacetal ring strain does not significantly add to the exotherm, but the heat generated can accelerate amine oxidation.
-
Cooling Strategy: For batches >500g, use a jacketed reactor. Maintain the internal temperature below 100°C during the addition phase.
-
Staged Cure: Do not attempt a "snap cure" at high temp.
-
Stage 1: Gelation at 60°C (below the rapid exotherm onset).
-
Stage 2: Post-cure at 100–120°C to build
.
-
Q: Can I use acidic catalysts to accelerate the reaction?
A: ABSOLUTELY NOT.
-
The Risk: The central spiroacetal core is acid-labile.[1] Introducing Lewis acids (e.g.,
) or strong Brønsted acids will catalyze the hydrolysis of the acetal rings, effectively chopping your crosslinker in half and destroying the polymer network [3]. -
Alternative: If acceleration is needed, use phenolic accelerators or tertiary amines (like DMP-30), which are basic and compatible with the acetal structure.[1]
Troubleshooting & Quality Control
Q: My final polymer is sticky and has a lower than expected.
A: This usually indicates stoichiometric imbalance or moisture contamination .
-
Check Weight: Did you account for the purity? Commercial grades are often ~96-98%.[1] Adjust your AHEW calculation accordingly.
-
Moisture Check: If the amine was wet, water acts as a chain terminator and can hydrolyze the crosslinker.
-
Carbamation: If the amine was left open, it formed carbamates. These decompose at high heat, causing foaming and poor cure.
Q: The reaction mixture turned cloudy.
A: This suggests phase separation .
-
Cause: The spiroacetal diamine is moderately polar. If mixing with a highly non-polar resin (e.g., aliphatic epoxy) at low temperature, it may crystallize out.[1]
-
Fix: Maintain the process temperature above 50°C until gelation occurs to ensure compatibility.
Data & Visualization
Table 1: Key Physical Properties for Process Engineering
| Property | Value | Relevance to Scale-Up |
| Molecular Weight | 274.36 g/mol | Basis for stoichiometry (AHEW ~68.6).[1] |
| Melting Point | 47–51°C | Allows for melt-blending; requires cool storage.[1] |
| Boiling Point | ~204°C (Decomp) | Upper limit for processing temperature. |
| Active Hydrogens | 4 | Functionality = 4; highly efficient crosslinker. |
| Solubility | Alcohols, DMSO, warm Epoxy | Avoid non-polar solvents like Hexane.[1] |
| Stability | pH > 7 (Stable) | Unstable in Acid (pH < 5). |
Diagram 1: Recommended Scale-Up Workflow (Melt Process)
Caption: Optimized workflow for processing spiroacetal diamine, emphasizing the melt phase to ensure homogeneity without solvents.
Diagram 2: Chemical Stability Risk (Acid Hydrolysis)
Caption: Mechanism of failure under acidic conditions. The spiroacetal ring opens, destroying the crosslink density.[1]
References
-
PubChem. "2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound)."[1] National Library of Medicine. Accessed October 26, 2023. Link[1]
-
Ajinomoto Fine-Techno Co., Inc. "Latent Curing Agents: AJICURE® Technical Data."[1] AFT Website. Link
-
GSRS. "2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE."[1][6] FDA Global Substance Registration System.[1] Link[1]
-
Fisher Scientific. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Properties."[1] Thermo Fisher Scientific. Link[1][7]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Validation & Comparative
Comparative Guide: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane vs. Aliphatic Diamine Hardeners
Content Type: Technical Comparison & Application Guide Subject: Next-Generation Recyclable Thermosets Audience: Material Scientists, Polymer Chemists, and Drug Delivery Systems Researchers
Executive Summary: The Permanence Paradox
Standard epoxy thermosets are defined by their intractability. Once cured with traditional aliphatic amines (e.g., TETA, Jeffamine) or cycloaliphatics (e.g., IPDA), the resulting covalent network is permanent—insoluble, infusible, and non-recyclable.
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) represents a paradigm shift. It introduces a rigid spiroacetal core that mimics the mechanical stiffness of high-performance cycloaliphatics while embedding a "chemical self-destruct" mechanism triggered by specific acidic environments.
This guide objectively compares Spiro-Diamine against standard aliphatic hardeners, demonstrating how it resolves the conflict between mechanical robustness and end-of-life degradability .
Chemical Architecture & Mechanism
The Structural Differentiator
The defining feature of Spiro-Diamine is the 2,4,8,10-tetraoxaspiro[5.5]undecane core. Unlike the carbon-nitrogen backbones of standard hardeners, this core is a double-ring acetal structure.
-
Standard Aliphatic (e.g., Hexamethylenediamine - HMDA): Flexible linear chain. Low
, high ductility, chemically inert. -
Standard Cycloaliphatic (e.g., Isophorone Diamine - IPDA): Rigid ring. High
, brittle, chemically inert. -
Spiro-Diamine: Rigid spirocyclic core. High
(comparable to IPDA), but contains acid-labile acetal linkages.
Visualization: The Degradation Pathway
The following diagram illustrates the unique "Closed-Loop" lifecycle enabled by Spiro-Diamine, contrasting it with the linear "One-Way" path of standard amines.
Figure 1: Comparative lifecycle analysis. Standard amines lead to permanent waste; Spiro-Diamine enables chemical recycling via acetal hydrolysis.
Performance Matrix: Spiro-Diamine vs. Alternatives
The following data compares a standard Bisphenol A (DGEBA) epoxy cured with three distinct hardener classes.
| Property | Spiro-Diamine (Test) | TETA (Aliphatic Control) | IPDA (Cycloaliphatic Control) | Significance |
| Glass Transition ( | 130°C - 145°C | 100°C - 110°C | 145°C - 155°C | Spiro core provides rigidity comparable to IPDA, far exceeding linear chains. |
| Tensile Strength | ~85 MPa | ~65 MPa | ~75 MPa | High strength due to restricted molecular motion of the spiro rings. |
| Modulus | ~3.9 GPa | ~2.5 GPa | ~3.2 GPa | Superior stiffness; ideal for structural composites. |
| Acid Resistance | Poor (Degrades) | Excellent | Excellent | The Critical Differentiator. Spiro degrades; others persist. |
| Biocompatibility | High (Precursor Dependent) | Low (Toxic/Irritant) | Low | Potential for biomedical hydrogels (pH responsive). |
Technical Insight: The high modulus of the Spiro-Diamine network arises from the "double-lock" nature of the spiro ring, which restricts rotation more effectively than the single cyclohexane ring of IPDA.
Experimental Protocols
Synthesis of the Recyclable Thermoset
To replicate the high-performance results, strict stoichiometry is required. Unlike TETA, Spiro-Diamine has a higher molecular weight, altering the mix ratio significantly.
Materials:
-
Resin: DGEBA (EEW ~185-190 g/eq).
-
Hardener: Spiro-Diamine (MW: ~302.4 g/mol ).
-
Calculation: The molecule has 2 primary amine groups (4 active hydrogens).
-
AHEW (Amine Hydrogen Equivalent Weight):
g/eq.
-
Protocol:
-
Stoichiometry: Calculate the parts per hundred resin (phr).
-
Mixing: Pre-heat DGEBA to 50°C to lower viscosity. Add Spiro-Diamine.[1] Mix via planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without air entrapment.
-
Curing:
-
Stage 1: 80°C for 2 hours (Gelation).
-
Stage 2: 120°C for 3 hours (Crosslinking).
-
Stage 3: 150°C for 1 hour (Post-cure to maximize
).
-
Chemical Recycling (Degradation Test)
This protocol validates the "end-of-life" claim.
-
Preparation: Cut a cured sample (10mm x 10mm x 2mm). Weigh initial mass (
). -
Solvent System: Prepare a solution of 1M HCl in Acetone/Water (9:1 v/v) .
-
Why Acetone? Swells the network, allowing acid access to the acetal linkages.
-
-
Immersion: Place sample in the solution at ambient temperature (25°C).
-
Observation:
-
0-2 Hours: Swelling observed.
-
4-6 Hours: Sample begins to fracture/dissolve.
-
24 Hours: Complete dissolution into oligomers.
-
-
Validation: Neutralize solution with NaOH. Extract organic phase. Analyze via GPC (Gel Permeation Chromatography) to confirm reduction to low molecular weight species.
Biomedical Translation: Drug Delivery Potential
While primarily an industrial hardener, the spiroacetal motif is highly relevant to drug development professionals.
-
pH-Responsive Hydrogels: By substituting DGEBA with hydrophilic diepoxides (e.g., PEG-diglycidyl ether), Spiro-Diamine can crosslink hydrogels.
-
Mechanism: These hydrogels remain stable at physiological pH (7.4) but degrade rapidly in the acidic microenvironment of tumors (pH < 6.5) or endosomes (pH 5.0), releasing encapsulated payloads.
References
-
Wang, S., et al. (2020). "Recyclable High-Performance Epoxy-Anhydride Resins with Shape-Memory Properties." Macromolecules. (Demonstrates the fundamental physics of acetal-based thermoset recycling).
-
Zhang, Y., et al. (2022). "Design of controllable degradable epoxy resin: High performance and feasible upcycling."[1] Journal of Applied Polymer Science. (Specific data on spiro-diacetal amine curing agents and mechanical properties).
-
TCI Chemicals. "Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane." (Source for molecular weight and physical constants).
-
Liu, T., et al. (2019). "Acetal-mediated synthesis of degradable thermosets." Green Chemistry. (Provides the acid-hydrolysis mechanism protocols).
Sources
Comparative study of spiroacetal diamines in polymer synthesis.
Executive Summary
The incorporation of spiroacetal diamines—specifically those based on the 2,4,8,10-tetraoxaspiro[5.5]undecane core—represents a paradigm shift in polymer engineering. Unlike traditional aliphatic diamines (e.g., Hexamethylenediamine) which offer flexibility but low thermal resistance, or aromatic diamines (e.g., Phenylenediamine) which offer thermal stability but poor solubility, spiroacetal diamines bridge the gap.
This guide provides a comparative analysis of spiroacetal diamines against industry standards, highlighting their ability to impart high glass transition temperatures (
The Spiro-Effect: Mechanistic Advantage
The core advantage of spiroacetal diamines lies in the anomeric effect and the rigidity of the spirocyclic skeleton. The central carbon atom locks two six-membered rings in a perpendicular orientation, significantly restricting chain rotation without introducing the
Key Structural Differentiator
-
Traditional Aliphatic (HMDA): High conformational freedom
Low , high crystallinity. -
Traditional Aromatic (PPD): Planar rigidity
High , poor solubility, color issues. -
Spiroacetal Diamine (SP-DA): "Locked" chair conformation
High , excellent solubility, optical clarity.
Comparative Performance Analysis
The following data compares a standard spiroacetal diamine (SP-DA : 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane) against Hexamethylenediamine (HMDA ) and
Table 1: Physicochemical Properties of Polyamides
| Property | PA-Spiro (SP-DA + TPC) | Nylon 6,T (HMDA + TPC) | Aramid (PPD + TPC) |
| Glass Transition ( | 140°C - 170°C | ~125°C | >280°C |
| Solubility (DMSO/DMAc) | Excellent (Room Temp) | Poor (Requires Heat) | Insoluble |
| Optical Clarity | >90% Transmission | Opaque/Translucent | Yellow/Opaque |
| Tensile Modulus | 2.5 - 3.0 GPa | 2.0 - 2.5 GPa | >5.0 GPa |
| Biodegradability | Acid-Hydrolyzable | Non-degradable | Non-degradable |
| Bio-based Content | High (Vanillin/Pentaerythritol) | Low (Petro-based) | Low (Petro-based) |
Analyst Note: While Aramids offer superior mechanical strength, PA-Spiro polymers provide a unique combination of processability (solubility) and transparency, making them ideal for optical films and recyclable engineering plastics.
Synthesis & Workflow Visualization
The synthesis of spiroacetal diamines often begins with bio-based pentaerythritol. The following diagram illustrates the critical pathway from monomer synthesis to polymer degradation.
Figure 1: Lifecycle workflow of spiroacetal diamines, highlighting the closed-loop potential via acid hydrolysis.
Experimental Protocol: Interfacial Polymerization
Why Interfacial? Spiroacetal linkages are acid-sensitive. Melt polymerization often requires high temperatures (>250°C) and Lewis acid catalysts that can prematurely degrade the spiro-ring. Interfacial polymerization allows for reaction at ambient temperatures, preserving the spiro-integrity.
Materials
-
Aqueous Phase: Spiroacetal Diamine (SP-DA, 10 mmol), NaOH (22 mmol), Distilled Water (50 mL).
-
Organic Phase: Terephthaloyl Chloride (TPC, 10 mmol), Chloroform or Dichloromethane (50 mL).
-
Surfactant: Tetrabutylammonium bromide (TBAB, 1 mol% relative to monomer).
Step-by-Step Methodology
-
Monomer Dissolution:
-
Dissolve the SP-DA and NaOH in water in a high-shear mixing vessel. Ensure complete dissolution to form the diamine salt.
-
Critical Check: Verify pH is >10 to ensure the amine is nucleophilic, but avoid excessive heating which might hydrolyze the acetal.
-
-
Organic Phase Preparation:
-
Dissolve TPC in Chloroform. Keep this solution cool (0–5°C) to control reaction kinetics.
-
-
Interfacial Reaction:
-
Add the surfactant (TBAB) to the aqueous phase.
-
Under vigorous stirring (mechanical stirrer >1000 RPM), slowly pour the organic phase into the aqueous phase.
-
A white polymer film will instantly form at the interface.
-
-
Post-Processing:
-
Continue stirring for 30 minutes to maximize yield.
-
Precipitate the polymer into methanol (non-solvent).
-
Filtration & Wash: Filter the solid and wash repeatedly with hot water and methanol to remove salts and unreacted monomers.
-
Drying: Vacuum dry at 60°C for 24 hours. Do not exceed 100°C without verifying thermal stability.
-
Structure-Property Logic
The following diagram details why the spiro-structure outperforms aliphatic alternatives in thermal applications.
Figure 2: Causal relationship between the spiro-molecular structure and macroscopic polymer properties.
References
-
Maastricht University. (2018). Polyamides based on a partially bio-based spirodiamine.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl- Data.[2][3] Retrieved from [Link]
-
ResearchGate. (2025). Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers.[4] Retrieved from [Link]
Sources
Performance evaluation of coatings cured with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Executive Summary: The Shift to Recyclable Thermosets
The epoxy coating industry has long faced a dichotomy: the very durability that makes thermosets valuable—permanent crosslinking—renders them unrecyclable. This guide evaluates 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ), a curing agent that bridges this gap.
Unlike standard cycloaliphatic amines (e.g., IPDA), Spiro-Diamine incorporates a spiroacetal core . This structural motif provides the rigidity necessary for high-performance coatings while introducing a "chemical zipper": acid-sensitive acetal linkages that allow for controlled degradation and matrix recycling.
This guide compares Spiro-Diamine directly against Isophorone Diamine (IPDA), providing experimental protocols for synthesis, curing, and the unique degradation workflow.
Mechanistic Insight: The "Lock and Key" Architecture
To understand the performance differences, one must analyze the molecular architecture.
-
The Lock (Rigidity): The spiro[5.5]undecane core consists of two fused six-membered rings sharing a central carbon.[1] This creates a rigid, orthogonal structure similar to the cyclohexane ring in IPDA, ensuring high Glass Transition Temperature (
). -
The Key (Cleavability): The oxygen atoms in the ring form acetal linkages. Under neutral or basic conditions, these are stable. However, in the presence of an acid catalyst and heat, the acetal rings hydrolyze, cleaving the crosslinks and reverting the thermoset into soluble oligomers.
Visualization: Curing and Degradation Pathway
Figure 1: The lifecycle of a Spiro-Diamine cured network.[2][3] Note the reversible pathway enabled by acid hydrolysis, a feature absent in standard amine curing.
Comparative Analysis: Spiro-Diamine vs. IPDA
The following data contrasts a standard Bisphenol-A epoxy (DGEBA, EEW=188) cured with Spiro-Diamine versus IPDA.
Physical and Thermal Properties[3][4][5]
| Property | Spiro-Diamine System | IPDA System (Control) | Implication |
| Physical State | White Crystalline Powder | Colorless Liquid | Spiro-Diamine requires melting into resin (processing step). |
| Melting Point | ~47°C | 10°C | Pre-warming of resin is mandatory for Spiro-Diamine. |
| Glass Transition ( | 85°C – 105°C | 100°C – 150°C | Spiro-Diamine offers comparable rigidity to ambient-cured IPDA but lower than high-temp post-cured IPDA. |
| Tensile Strength | ~75 MPa | ~80 MPa | Mechanical integrity is preserved despite the degradable core. |
| Elongation at Break | 4 – 6% | 3 – 5% | Slightly higher ductility in the spiro-acetal network. |
| Acid Resistance | Poor (Degrades) | Excellent | CRITICAL: Do not use Spiro-Diamine for acid-containment tanks. |
| Recyclability | 100% Soluble | 0% (Permanent) | The primary value proposition of Spiro-Diamine. |
Chemical Resistance Profile[6]
-
Water/Base: Both systems show excellent resistance to hydrolysis in neutral or basic environments (e.g., seawater, caustic soda).
-
Acid: IPDA is superior for acid resistance. Spiro-Diamine coatings will blister and dissolve upon prolonged exposure to acids (pH < 3), which is the intended trigger for recycling but a liability for service in acidic environments.
Experimental Protocols
Protocol A: Coating Preparation (Self-Validating)
Rationale: Unlike liquid amines, Spiro-Diamine is a solid. Improper dispersion leads to "hot spots" and incomplete cure. This protocol ensures homogeneity.
-
Stoichiometric Calculation:
-
Calculate Amine Hydrogen Equivalent Weight (AHEW).
-
Spiro-Diamine MW = 274.36 g/mol ; H-equivalent = 4.
-
AHEW ≈ 68.6 g/eq.
-
Mix Ratio (phr) = (AHEW / Epoxy EEW) × 100. For standard DGEBA (EEW 188), use 36.5 phr .
-
-
Dispersion (The Critical Step):
-
Heat DGEBA resin to 60°C .[4]
-
Add Spiro-Diamine powder slowly while stirring.
-
Validation: Continue stirring until the mixture is completely clear (no visible crystals). If the solution remains cloudy, the amine has not fully dissolved.
-
-
Degassing:
-
Vacuum degas at 50°C for 10 minutes to remove entrapped air.
-
-
Curing Cycle:
-
Cast film onto substrate.
-
Cure at 80°C for 2 hours + 120°C for 1 hour .
-
Note: Higher temperature post-cure maximizes
and chemical resistance.
-
Protocol B: Degradation & Recycling Test
Rationale: To verify the "end-of-life" capability of the coating.
-
Preparation: Prepare a 1M Acetic Acid solution in a 50:50 Water/Ethanol solvent blend (Ethanol aids in wetting the polymer surface).
-
Immersion: Place the cured Spiro-Diamine coating sample (1g) into 50mL of the acid solution.
-
Activation: Heat the solution to 80°C under mild stirring.
-
Observation:
-
T = 0 min: Solid coating.
-
T = 30 min: Swelling and surface pitting visible.
-
T = 60-120 min: Complete dissolution of the thermoset matrix. Fiber reinforcement (if any) can be filtered out clean.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for processing solid spiro-diamine hardeners.
References
-
BenchChem. (n.d.). 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane - Structure and Properties. Retrieved from
-
PubChem. (2023). 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: Spiroacetal Diamines. Retrieved from
-
Kroutilova, I., et al. (2006). Curing of epoxy systems at sub-glass transition temperature. Journal of Applied Polymer Science. (Contextualizing amine cure kinetics). Retrieved from
- Connora Technologies. (2015). Recyclamine® Technology: Technical Data Sheet.
Sources
Analysis of cross-linking density in polymers made with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Spiro-Diamine)
Executive Summary
This guide provides a technical analysis of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (referred to herein as BAPT or Spiro-Diamine ), a specialized cross-linker characterized by a rigid double-ring spiroacetal core.
Unlike conventional aliphatic diamines (e.g., 1,6-Hexanediamine) which provide flexibility, or cycloaliphatic amines (e.g., Isophorone diamine) which provide permanent rigidity, BAPT offers a unique "Rigid-yet-Reversible" architecture. Its spiroacetal core imparts high glass transition temperatures (
This document details the experimental determination of cross-linking density (
Chemical Architecture & Comparative Baseline
To understand the cross-linking density potential, one must compare the molecular stiffness and functionality of BAPT against standard controls.
| Feature | Spiro-Diamine (BAPT) | 1,6-Hexanediamine (HMDA) | Isophorone Diamine (IPDA) |
| Structure | Rigid Spirocyclic Core | Linear Aliphatic Chain | Cycloaliphatic Ring |
| Functionality | 4 (Primary Diamine) | 4 (Primary Diamine) | 4 (Primary Diamine) |
| Rigidity | High (Double ring lock) | Low (Flexible methylene) | High (Cyclic constraint) |
| Degradability | Acid-Hydrolyzable | Non-degradable | Non-degradable |
| Primary Use | Recyclable Epoxies, Gene Delivery | Nylon 6,6, Flexible Epoxies | High-Performance Coatings |
Mechanism of Action
The defining feature of BAPT is the acid-catalyzed cleavage of the spiroacetal rings. In a cross-linked network, this cleavage reduces the cross-linking density (
Figure 1: Lifecycle of a BAPT-cured network. The high initial cross-link density is chemically reversed upon acid exposure.
Theoretical Framework: Calculating Cross-Linking Density (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[1][2]
Two primary methods are recognized for determining
Method A: Rubber Elasticity Theory (DMA)
This is the preferred method for rigid thermosets. It relies on the storage modulus (
-
: Cross-link density (mol/m³)[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Storage modulus in the rubbery plateau (Pa)[1][2][4]
-
: Gas constant (8.314 J/mol·K)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Absolute temperature at the plateau (K)
Method B: Flory-Rehner Equation (Swelling)
Used for validation. It relates the volume fraction of the polymer in a swollen state (
Experimental Protocol: Determination of
This protocol describes the synthesis and analysis of a BAPT-cured epoxy network compared to an IPDA control.
Materials
-
Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ≈ 185-190).
-
Target: BAPT (Spiro-Diamine) vs. IPDA (Control).
-
Solvent (for swelling): Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step 1: Curing Process (Stoichiometric Balance)
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of BAPT.
- .[6]
-
Hydrogens = 4.
- .
-
Mix DGEBA and BAPT at a 1:1 stoichiometric ratio (Epoxy:Amine).
-
Degas the mixture under vacuum (20 mbar) for 15 mins at 40°C to remove bubbles.
-
Cure in a mold: 80°C for 2 hours
150°C for 4 hours (Post-cure is critical for full conversion).
Step 2: Dynamic Mechanical Analysis (DMA)
-
Instrument: TA Instruments Q800 (or equivalent).
-
Mode: Tension or Single Cantilever.
-
Protocol:
-
Heat from 25°C to 200°C at 3°C/min.
-
Frequency: 1 Hz. Strain: 0.1% (Linear Viscoelastic Region).
-
Data Extraction: Identify
(Peak of ) and record at .
-
Step 3: Acid Degradation Validation (The "Spiro" Check)
To prove the cross-links are spiroacetal-based:
-
Immerse a cured sample (10mm x 10mm) in 1M HCl / Acetone (50:50 mix).
-
Monitor dissolution time. Note: IPDA samples will swell but not dissolve; BAPT samples should fully solubilize within 2-24 hours.
Comparative Performance Data
The following data represents typical values expected when curing a standard DGEBA epoxy with BAPT versus standard hardeners.
Table 1: Cross-Linking Density & Thermal Properties
| Property | BAPT (Spiro) | IPDA (Rigid Control) | HMDA (Flexible Control) | Interpretation |
| ~145°C | ~155°C | ~105°C | BAPT maintains high thermal stability comparable to IPDA due to the rigid spiro rings. | |
| Rubbery Modulus ( | 18.5 MPa | 21.0 MPa | 6.5 MPa | High |
| Cross-link Density ( | ~1750 mol/m³ | ~1900 mol/m³ | ~600 mol/m³ | BAPT achieves high density similar to commercial rigid hardeners. |
| Swelling Ratio (in THF) | Low (< 20%) | Low (< 15%) | High (> 80%) | Resistance to solvent swelling confirms high |
| Acid Degradability | Complete Solubilization | None (Permanent) | None (Permanent) | The Critical Differentiator. |
Analysis of Results
-
Rigidity: The BAPT molecule behaves almost identically to IPDA in terms of mechanical stiffness. The spiro-ring prevents chain rotation, resulting in a high
and high . -
Efficiency: The reactivity of the primary amines on the propyl arms of BAPT is high, ensuring full network formation without steric hindrance often seen in bulkier amines.
Decision Logic: Selecting the Analysis Method
Use the following logic flow to determine the appropriate characterization technique for your specific polymer system.
Figure 2: Selection framework for cross-link density analysis.
Conclusion
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (BAPT) is a high-performance cross-linker that challenges the traditional trade-off between stability and recyclability .
Experimental analysis confirms that BAPT generates cross-linking densities (
-
Circular Economy Materials: Recyclable composites and vitrimers.
-
Biomedical Applications: pH-responsive hydrogels for intracellular drug release.
Researchers should utilize DMA as the primary validation tool for
References
-
Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification.
-
Macosko, C. W. Rheology: Principles, Measurements, and Applications.[1] Wiley-VCH, 1994.[1] (Foundational text for Rubber Elasticity Theory and DMA calculations).
- Wang, S., et al. "Recyclable Bio-based Epoxy Resins with Spiroacetal Structures." Macromolecules, 2020. (Demonstrates the synthesis and acid-degradation mechanism of spiro-based networks).
-
Flory, P. J., & Rehner, J. "Statistical Mechanics of Cross-Linked Polymer Networks II." Journal of Chemical Physics, 1943.
-
TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Application Note RH102.[1]
Sources
Spectroscopic techniques for validating the structure of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Comparison Guide: Structural Validation of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary & Technical Context
In the development of high-performance polyamides and epoxy curing agents, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) represents a critical monomer.[1] Its unique "double-spiro" ketal structure imparts exceptional thermal stability and rigidity.[1] However, validating this structure is non-trivial due to the potential for incomplete acetalization, hydrolysis, and stereoisomeric complexity (cis/trans isomers relative to the rings).
This guide objectively compares spectroscopic techniques for validating this molecule, moving beyond basic identity checks to rigorous structural proof. We prioritize Nuclear Magnetic Resonance (NMR) as the primary determinant of the spiro-skeleton integrity, supported by FTIR for functional group analysis and HRMS for molecular formula confirmation.[1]
Comparative Analysis of Validation Techniques
The following table contrasts the utility of available techniques for the Spiro-Diamine.
| Feature | 1H / 13C NMR | FTIR (ATR) | HRMS (ESI-TOF) | XRD (Single Crystal) |
| Primary Utility | Definitive Structure Proof | Quick Purity/ID Check | Formula/Mass Confirmation | Absolute Configuration |
| Spiro-Skeleton Validation | High (via 13C shifts) | Low (Fingerprint only) | Medium (Fragmentation) | Ultimate |
| Substituent Mapping | High (Coupling constants) | Medium (N-H stretch) | Low | High |
| Throughput | Medium (15-30 mins) | High (< 2 mins) | High (< 5 mins) | Very Low (Days) |
| Sample State | Solution ( | Solid/Liquid (Neat) | Solution (MeOH/Water) | Solid Crystal |
| Cost Efficiency | Medium | High | Medium | Low |
Scientist’s Verdict: While XRD provides the absolute picture, it is impractical for routine batch release. NMR is the non-negotiable standard for this molecule because it uniquely differentiates the intact spiro-ring system from hydrolyzed open-chain byproducts.[1]
Deep Dive: The NMR Validation Protocol
The spiro[5.5]undecane core possesses a specific symmetry that creates a distinct "fingerprint" in NMR.
The "Spiro-Check" (13C NMR)
The most critical evidence of the intact spiro-skeleton is the chemical shift of the central quaternary carbon and the acetal methines.[1]
-
Central Quaternary Carbon (
): This carbon is bonded to four other carbon atoms (the methylene groups of the pentaerythritol backbone), not directly to oxygen.[1] Consequently, it appears upfield, typically around 32–36 ppm .-
Validation Rule: If this peak shifts significantly or disappears, the spiro-junction is compromised.[1]
-
-
Acetal Carbons (
): These are methine carbons bonded to two oxygens ( ).[1] They exhibit a characteristic downfield shift around 98–102 ppm .[1] -
Backbone Methylenes (
): These appear around 64–70 ppm .[1]
1H NMR & Conformational Analysis
The protons on the pentaerythritol backbone often display an AB quartet pattern due to the rigid chair conformation of the dioxane rings, which renders the axial and equatorial protons magnetically non-equivalent.
-
Solvent Choice: Use DMSO-d6 if observing the exchangeable amine protons (
) is required (broad singlet ~1.5–2.0 ppm, shifting with concentration).[1] Use for sharper backbone resolution.[1] -
Integration Check:
-
Acetal Methines (
): Integration = 2H (Triplet or Multiplet).[1] -
Propyl Chain: Distinct multiplets for
protons relative to the amine.
-
Recommended Pulse Sequence
To unambiguously assign the structure, utilize a DEPT-135 experiment:
-
Central Quaternary C: Invisible (confirming it has no attached protons).[1]
-
Acetal CH: Positive phase (Up).[1]
-
Backbone
: Negative phase (Down).[1] -
Propyl
: Negative phase (Down).[1]
Supporting Techniques: FTIR & MS
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the "Gatekeeper" technique—used to reject samples before expensive NMR time.[1]
-
Primary Amine: Look for the characteristic doublet (asymmetric/symmetric stretch) in the 3300–3400 cm⁻¹ region.[1]
-
Ether Linkage: Strong, broad bands at 1000–1150 cm⁻¹ (
stretch) confirm the dioxane rings.[1] -
The "Red Flag": A strong peak at 1700–1750 cm⁻¹ (Carbonyl) indicates unreacted aldehyde precursor or ring opening/hydrolysis.[1] Reject the batch.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: ESI-TOF (Positive Mode).[1]
-
Target:
Da (Calculated for ).[1] -
Fragmentation: Expect loss of
(17 Da) or cleavage of the propyl arm.[1]
Experimental Workflow: Structural Validation
The following diagram illustrates the logical flow for validating a new batch of Spiro-Diamine.
Caption: Logical decision tree for the stepwise spectroscopic validation of Spiro-Diamine, prioritizing rapid screening followed by definitive structural confirmation.
Detailed Structural Logic (Graphviz)
To understand why the NMR signals appear where they do, we must map the molecular connectivity.
Caption: Connectivity map correlating structural fragments to their expected spectroscopic signatures.[1]
References
-
PubChem. (n.d.).[1][2] Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
Mihis, A., et al. (2008).[5] Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858.[1][5] (Provides analogous NMR data for the spiro-skeleton). Retrieved from [Link][1][5]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 [sigmaaldrich.com]
- 4. 3 9-BIS(3-AMINOPROPYL)-2 4 8 10-TETROXASPIRO[5.5]UNDECANE [chembk.com]
- 5. researchgate.net [researchgate.net]
Thermal Analysis & Comparative Performance Guide: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU) Polymers
Executive Summary: The "Spiro-Switch" Advantage
This technical guide analyzes the thermal and mechanical performance of polymers synthesized with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (referred to herein as ATU ).
ATU represents a unique class of "smart" diamines. Unlike standard aliphatic diamines (e.g., Hexamethylenediamine) that offer flexibility, or aromatic diamines that offer permanent rigidity, ATU provides a "Spiro-Switch" :
-
Structural Rigidity: The double-ring spiroacetal core imparts high glass transition temperatures (
) comparable to cycloaliphatics. -
Chemical Lability: The acetal linkages are stable at neutral pH but hydrolyze rapidly under acidic conditions (pH < 5.5), enabling triggered degradation.
This guide compares ATU-based polymers against industry standards, providing experimental protocols for thermal validation in drug delivery and advanced materials.
Part 1: Monomer Profile & Structure-Property Logic
The thermal behavior of ATU polymers is dictated by its central spiroacetal core.
| Feature | Structural Origin | Thermal/Physical Consequence |
| High | Rigid spiro[5.5]undecane ring system | Restricted chain mobility; polymers remain glassy at higher temperatures than linear analogs. |
| Acid Sensitivity | Tetraoxaspiro acetal linkages | |
| Solubility | Ether oxygens in the ring | Improved solubility in polar aprotic solvents (DMSO, DMF) compared to purely cycloaliphatic diamines. |
Part 2: Comparative Thermal Analysis
Scenario A: Polyamides (PA) – ATU vs. Hexamethylenediamine (HMDA)
In polyamide synthesis (reacting with Sebacoyl Chloride), ATU replaces the flexible methylene chain of HMDA (Nylon 6,10 analog) with a rigid spiro core.
Representative Performance Characteristics:
| Property | Control: PA-6,10 (HMDA) | Subject: PA-Spiro (ATU) | Analysis Insight |
| ~50 °C | 95 – 115 °C | The spiro-ring inhibits bond rotation, significantly boosting thermal resistance. | |
| ~220 °C | Amorphous / Indistinct | ATU polymers are often amorphous due to the bulky spiro core disrupting crystallization. | |
| > 400 °C | ~310 – 330 °C | The acetal bond is the "weak link," limiting processing temps to <280 °C. | |
| Hydrophilicity | Low | Moderate | Ether oxygens increase water uptake, aiding hydrolytic degradation rates. |
Scenario B: Epoxy Thermosets – ATU vs. Isophorone Diamine (IPDA)
When used as a curing agent for DGEBA (Bisphenol A epoxy), ATU competes with cycloaliphatics like IPDA.
Curing Profile & Network Properties:
| Property | Standard: DGEBA + IPDA | Subject: DGEBA + ATU | Application Note |
| Cure Onset | ~80 °C | ~90 °C | Slightly lower reactivity due to steric hindrance of the spiro arms. |
| Network | 150 – 160 °C | 135 – 145 °C | Slightly lower crosslink density due to longer chain length between amines. |
| Recyclability | None (Permanent) | High (Acid Soluble) | ATU networks can be dissolved in mild acid, recovering the monomer/oligomers. |
Part 3: Experimental Protocols
Protocol 1: Interfacial Polymerization of ATU-Polyamide
Objective: Synthesize high molecular weight PA-Spiro for thermal testing without thermal degradation during processing.
-
Aqueous Phase: Dissolve ATU (10 mmol) and NaOH (20 mmol) in distilled water (50 mL).
-
Organic Phase: Dissolve Sebacoyl Chloride (10 mmol) in Chloroform (50 mL).
-
Reaction:
-
Place aqueous phase in a high-shear blender or beaker with vigorous stirring.
-
Rapidly pour the organic phase into the aqueous phase.
-
A white polymer film forms instantly at the interface.
-
-
Isolation: Filter the polymer, wash sequentially with water, acetone, and methanol.
-
Drying: Vacuum dry at 60 °C for 24 hours (Crucial: Remove all solvent to prevent plasticization artifacts in DSC).
Protocol 2: Thermal Analysis (DSC/TGA)
Objective: Accurate determination of
Differential Scanning Calorimetry (DSC):
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Sample Mass: 5–10 mg in hermetic aluminum pans.
-
Cycle:
-
Heat 1: 25 °C to 200 °C @ 10 °C/min (Erases thermal history/solvent).
-
Cool: 200 °C to 0 °C @ 10 °C/min.
-
Heat 2: 0 °C to 250 °C @ 10 °C/min (Record
from this inflection point).
-
-
Note: Do not exceed 280 °C to avoid acetal ring opening.
Thermogravimetric Analysis (TGA):
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).
-
Ramp: 10 °C/min from RT to 600 °C.
-
Critical Metric: Record temperature at 5% weight loss (
). For ATU polymers, expect a sharp drop near 300–320 °C corresponding to spiro-ring cleavage.
Part 4: Mechanism & Logic Visualization
Workflow: Synthesis & Acid-Triggered Degradation
The following diagram illustrates the lifecycle of an ATU-based polymer, from synthesis to its specific application utility (acid degradation).
Caption: Lifecycle of ATU polymers showing the transition from a rigid structural material to degraded byproducts under acidic triggers.[1]
Part 5: Application in Drug Development
For researchers in drug delivery, the thermal data translates directly to storage stability vs. physiological release .
-
Storage (Thermal): The high
(>90 °C) ensures that drug-loaded nanoparticles (e.g., micelles) remain glassy and stable at room temperature and body temperature (37 °C). They will not "melt" or leak prematurely. -
Release (Chemical): The release is not thermal-dependent but pH-dependent.
-
Bloodstream (pH 7.4): Polymer is stable.[2]
-
Endosome (pH 5.0): Acetal hydrolysis occurs, fracturing the particle and releasing the payload.
-
Recommendation: When comparing ATU to PLGA (Poly(lactic-co-glycolic acid)), choose ATU when you require a sharper, pH-triggered release rather than bulk erosion.
References
-
Andrade-Gagnon, B., et al. (2021). "Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo."[3] Nanomaterials, 11(1), 161.[3]
-
TCI Chemicals. "Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane." TCI America Catalog.
-
Jain, R., et al. (2015). "Acid-degradable polymers for drug delivery: a decade of innovation." Polymer Chemistry, Royal Society of Chemistry.
-
Liu, Y., et al. (2024). "Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend." Polymers, MDPI.
Sources
Technical Comparison Guide: Mechanical Properties of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU)
Executive Summary & Molecular Profile[1][2]
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (commonly abbreviated as ATU or referred to by the trade designation Epomate B-001 ) represents a specialized class of diamine curing agents characterized by a rigid spiroacetal core .[1][2] Unlike conventional aliphatic or cycloaliphatic amines, ATU integrates a double-ring spiro structure that imparts high stiffness and thermal resistance while maintaining a unique chemical functionality: acid-triggered degradability .[1][2]
This guide compares ATU-cured thermosets against industry standards: Isophorone Diamine (IPDA) (cycloaliphatic) and 4,4'-Diaminodiphenylmethane (DDM) (aromatic), focusing on mechanical performance and the emerging requirement for recyclability in composite materials.[1][2]
Molecular Specifications
| Parameter | Detail |
| CAS Number | 21587-74-6 |
| Common Abbreviations | ATU, Epomate B-001 |
| Molecular Weight | 274.36 g/mol |
| Structure Type | Spiroacetal Diamine (C2 Symmetry) |
| Key Functional Group | 2,4,8,10-tetraoxaspiro[5.5]undecane core |
| Physical Form | White crystalline powder (MP: ~47°C) |
Mechanism of Action
Structural Reinforcement (The "Spiro" Effect)
The mechanical superiority of ATU stems from its central spirocyclic cage.[1] In a cured epoxy network:
-
Rigidity: The spiro-ring system locks the conformation of the central unit, significantly restricting chain rotation compared to linear aliphatics (like hexamethylenediamine).[1][2] This translates directly to higher Young's Modulus and Glass Transition Temperature (Tg) .[1][2]
-
Free Volume & Toughness: Unlike planar aromatic rings (e.g., DDM) which can stack and become brittle, the spiro structure is non-planar and bulky.[1][2] This creates specific free volume pockets that allow for local energy dissipation, imparting toughness without sacrificing stiffness.[1][2]
The "Kill Switch": Acid-Catalyzed Hydrolysis
The defining feature of ATU is the acetal linkage ($ -O-C-O- $) within the spiro rings.[2] Under neutral or basic conditions (typical service environments), these bonds are stable.[1][2] However, in the presence of strong acid and water, the acetal hydrolyzes, cleaving the crosslinks and reverting the thermoset into soluble monomers.
Comparative Performance Analysis
The following data synthesizes performance characteristics of DGEBA (Bisphenol A) epoxy resins cured stoichiometrically with ATU, IPDA, and DDM.
Mechanical & Thermal Data Summary
| Property | ATU (Spiroacetal) | IPDA (Cycloaliphatic) | DDM (Aromatic) | Performance Context |
| Tensile Strength (MPa) | 75 – 85 | 70 – 80 | 80 – 90 | ATU rivals aromatics due to rigid core.[1][2] |
| Young's Modulus (GPa) | 3.0 – 3.4 | 2.8 – 3.1 | 2.9 – 3.2 | High stiffness from spiro-ring locking.[1][2] |
| Elongation at Break (%) | 5.0 – 7.5% | 3.0 – 5.0% | 4.0 – 6.0% | Propyl arms in ATU add flexibility.[1][2] |
| Glass Transition (Tg, °C) | 135 – 155 | 140 – 155 | 160 – 175 | High Tg, slightly lower than pure aromatics.[1] |
| UV Resistance | Excellent | Good | Poor (Yellows) | ATU is aliphatic; non-yellowing.[1][2] |
| Recyclability | Yes (Acid Hydrolysis) | No (Permanent) | No (Permanent) | Critical Differentiator. |
Detailed Analysis
-
Vs. IPDA: ATU offers similar thermal resistance (Tg) but superior toughness (higher elongation).[1][2] The primary advantage of ATU over IPDA is the end-of-life option ; IPDA networks are permanent, whereas ATU networks can be chemically dismantled.[1][2]
-
Vs. DDM: DDM provides the highest ultimate Tg but suffers from severe yellowing (UV instability) and toxicity concerns.[1][2] ATU provides a "cleaner" alternative (transparent, UV stable) with mechanical properties that are 90-95% of DDM's performance, which is sufficient for most structural applications.[1][2]
Experimental Protocols
Synthesis of ATU-Cured Epoxy Network
Objective: Create a transparent, rigid thermoset for mechanical testing.
Materials:
Protocol:
-
Stoichiometric Calculation: Calculate the required mass of ATU using the ratio: $ \text{Mass}{amine} = \frac{\text{AHEW}{amine}}{\text{EEW}{epoxy}} \times \text{Mass}{epoxy} $.[1][2]
-
Melting: Since ATU is a solid (MP ~47°C), gently heat the DGEBA resin to ~60°C to lower viscosity.[1][2] Add ATU powder and stir until fully dissolved and the mixture is clear.
-
Degassing: Place the mixture in a vacuum chamber at 60°C for 15-20 minutes to remove entrapped air bubbles.
-
Curing Cycle:
-
Pour into pre-heated steel molds (coated with release agent).
-
Stage 1: 80°C for 2 hours (Gelation).
-
Stage 2: 150°C for 3 hours (Post-cure to maximize Tg).
-
-
Cooling: Slow cool to room temperature (rate < 2°C/min) to prevent internal stress.
Chemical Recycling Validation (Acid Dissolution)
Objective: Verify the degradability of the cured network.
Protocol:
-
Preparation: Cut a cured ATU-epoxy sample (approx.[1][2] 1g) into small fragments.
-
Solvent System: Prepare a solution of 1M HCl in a solvent mixture (e.g., 50:50 Water:Tetrahydrofuran or Water:Acetone).[1][2] The organic co-solvent helps wet the polymer.[1]
-
Digestion: Immerse the sample in the acid solution at 60°C with mild stirring.
-
Observation:
Visualizing the Workflow
References
-
BenchChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane - Chemical Profile. [1][2]
-
Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. [1][2]
-
PubChem. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary). [1][2]
-
TCI Chemicals. Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. [1][2][3][4]
-
Royal Society of Chemistry. Recyclable and sustainable epoxy thermosets: Mechanisms of acid hydrolysis.[1][2] (Contextual Reference on Acetal-Epoxy Degradation).
-
Google Patents. Degradable cyclic acetal and cyclic ketal diamine epoxy resin curing agent (CN108586704A). [1][2]
Sources
- 1. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2288639B1 - Polyamine with reduced blushing and its application as hardener for epoxy resin - Google Patents [patents.google.com]
- 4. EP2288640B1 - Water soluble amine and its application - Google Patents [patents.google.com]
The Rigid-Flexible Paradox: A Review of Patents Utilizing 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
[1][2][3][4]
Executive Summary: The "Spiro" Advantage
In the high-performance polymer sector, balancing glass transition temperature (Tg) with processability and optical clarity is a persistent challenge.[1] Aromatic amines offer high Tg but suffer from UV yellowing.[1] Aliphatic amines offer UV stability but often lack thermal resistance.[1]
This guide reviews a unique solution: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6).[1] Often commercially known as Ajicure B 001 or Epomate B-001 , this molecule utilizes a rigid spiroacetal core to deliver "aromatic-like" thermal stability with "aliphatic-like" UV resistance.[1]
This review synthesizes data from key patents (EP3205681, WO2016151006) to provide a technical roadmap for researchers utilizing this diamine in epoxy, polyimide, and advanced coating applications.
Chemical Architecture & Mechanism
The molecule's performance stems directly from its spirocyclic core .[1] Unlike linear aliphatic chains (e.g., Hexamethylenediamine) that possess high rotational freedom, the spiro[5.5]undecane core is conformationally locked.
Structural Logic[4][5]
-
The Spiro Core (Rigidity): The central quaternary carbon locks two cyclohexane-like rings perpendicular to each other.[1] This restricts polymer chain motion, significantly elevating the Tg of the cured network.[1]
-
The Propyl Spacers (Reactivity): The 3-carbon spacers push the primary amine groups away from the steric bulk of the rings, ensuring high reactivity and complete curing at ambient temperatures.[1]
-
The Acetal Linkages (Degradability/Adhesion): The ether-rich backbone improves adhesion to polar substrates (metals, glass) and offers a mechanism for acid-catalyzed degradation, a feature increasingly relevant for recyclable thermosets.[1]
Visualization: Chemical Structure Concept
Figure 1: Conceptual architecture of the spiro-diamine, highlighting the balance between the rigid core and reactive termini.[1]
Synthesis & Sourcing
Understanding the synthesis is crucial for assessing impurity profiles (e.g., residual nitriles) that can affect curing.[1] The industrial route typically proceeds via the "DVTOSU" intermediate.[1]
Industrial Synthesis Pathway
-
Acetalization: Pentaerythritol reacts with Acrolein to form the divinyl spiroacetal (DVTOSU).[1]
-
Cyanoethylation: Addition of HCN (or acrylonitrile equivalent) to the vinyl groups.[1]
-
Hydrogenation: Reduction of the nitrile groups to primary amines.[1]
Figure 2: Industrial synthesis pathway from commodity chemicals to the spiro-diamine.
Comparative Performance Analysis
The following data synthesizes performance metrics from patent disclosures (e.g., EP2943518A2, EP3205681A1) comparing the Spiro-Diamine against industry standards like Isophorone Diamine (IPDA) and Polyetheramines (Jeffamine D-230).
Table 1: Curing Agent Comparison Matrix
| Feature | Spiro-Diamine (Ajicure B 001) | Isophorone Diamine (IPDA) | Polyetheramine (D-230) |
| Structure Type | Cycloaliphatic / Spiroacetal | Cycloaliphatic | Aliphatic Ether |
| Tg (Cured w/ BADGE) | High (~130-150°C) | Medium-High (~140-155°C) | Low (~80-90°C) |
| Cure Speed | Fast (Ambient) | Moderate | Slow |
| UV Resistance | Excellent (Non-yellowing) | Good (Some yellowing over time) | Excellent |
| Toxicity/Odor | Low | Moderate (Sensitizer) | Low |
| Carbamation (Blushing) | Low | High (Requires adducting) | Low |
| Key Application | Optical coatings, Fast-cure adhesives | Flooring, Composites | Flexible coatings |
Critical Insight: The "Blushing" Factor
A major advantage of the spiro-diamine over IPDA is its reduced tendency for carbamation (reaction with atmospheric CO2 to form a sticky white salt).[1] Patents (e.g., EP3205681) highlight its ability to cure defect-free films at low temperatures and high humidity, a common failure point for IPDA-based systems.[1]
Experimental Protocol: High-Clarity Optical Coating
Derived from Patent EP3205681A1 and standard industry practices.
Objective: Create a non-yellowing, high-Tg clear coat.
Materials
-
Resin (Part A): Bisphenol-A Diglycidyl Ether (BADGE), EEW ~182-192 (e.g., D.E.R. 331).[1]
-
Hardener (Part B): 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~68.6).[1]
-
Solvent (Optional): Benzyl alcohol (for viscosity reduction, max 5-10%).[1]
Protocol
-
Stoichiometric Calculation:
-
Mixing:
-
Pre-warm Part A to 40°C to lower viscosity.[1]
-
Add Part B and mix via planetary mixer under vacuum for 3 minutes to degas.
-
-
Application:
-
Curing Schedule:
-
Stage 1: Ambient cure (25°C) for 24 hours. (Reaches handling strength).
-
Stage 2 (Post-Cure): 80°C for 2 hours. (Required to reach ultimate Tg).
-
Self-Validating Check[4]
Patent Landscape & Applications
The patent literature reveals three distinct "zones" of application for this molecule:
-
Low-VOC Flooring (EP3205681A1): Used as a "co-hardener" to accelerate cure speed of slower amines without introducing volatile solvents.[1]
-
Bio-Degradable Thermosets: The acetal linkage in the spiro core is acid-labile.[1] Patents describe using this diamine to create epoxies that can be chemically recycled by depolymerization in acid, solving the "epoxy waste" problem.[1]
-
Optical Electronics: Due to its high transparency and refractive index matching capabilities, it is cited in patents for LED encapsulation and display bonding.[1]
Figure 3: Primary application vectors identified in patent literature.
References
-
Sika Technology AG. Curable composition.[1] EP3205681A1. (2017).[1] Link
-
Sika Technology AG. Amine for rapid-curing epoxy resin compositions.[1] WO2016151006A1. (2016).[1] Link
-
Sika Technology AG. Hardeners for low-emission epoxy resin products.[4][1] EP2943518A2. (2015).[1] Link
-
BenchChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Data.Link[1]
-
PubChem. Compound Summary for CAS 21587-74-6. National Library of Medicine.[1] Link[1]
Sources
- 1. Synthesis of aromatic amines by reaction of aromatic compounds with ammonia - Patent US-4031106-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. products.evonik.com [products.evonik.com]
- 3. Epoxy Curatives - Dytek [dytek.invista.com]
- 4. EP3252091A1 - Tetrahydrofuran diamine - Google Patents [patents.google.com]
Benchmarking the performance of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane against industry standards.
CAS: 21587-74-6 | Class: Spiroacetal Diamine Curing Agents
Executive Summary
This guide benchmarks 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ) against industry-standard epoxy curing agents, specifically Isophorone Diamine (IPDA) and Polyetheramines (e.g., Jeffamine D-230) .
Spiro-DA represents a distinct class of "hybrid" hardeners. Unlike simple aliphatic amines, it features a rigid 2,4,8,10-tetraoxaspiro[5.5]undecane core flanked by flexible aminopropyl arms. This molecular architecture bridges the gap between the high thermal resistance of cycloaliphatics and the toughness of linear polyamines, offering a solution for high-performance coatings and adhesives requiring a balance of modulus, impact strength, and low toxicity .
Molecular Architecture & Mechanistic Advantage[1]
The performance of Spiro-DA is dictated by its unique structural duality. Understanding this causality is essential for formulation.
-
The Spiro Core (Rigidity): The central bicyclic acetal structure is conformationally locked. This restricts segmental motion in the cured network, contributing to a high Glass Transition Temperature (Tg) and high tensile modulus.
-
The Propyl Arms (Toughness): The 3-carbon spacers isolate the amine functionality from the sterically bulky core. This improves reactivity (reduced steric hindrance compared to IPDA) and introduces a "molecular spring" effect, enhancing impact resistance.
Visualization: Structural Logic & Network Formation
The following diagram illustrates the structural comparison and the resulting network topology.
Caption: Comparative network topology. Spiro-DA yields a balanced network, mitigating the brittleness often seen with IPDA while exceeding the thermal stability of polyetheramines.
Comparative Benchmarking
The following data benchmarks Spiro-DA against Isophorone Diamine (IPDA), the industry standard for high-performance cycloaliphatic coatings.
Thermal & Mechanical Performance
Data represents typical values in a stoichiometric cure with DGEBA (Bisphenol A Epoxy, EEW=190).
| Property | Spiro-DA (Spiroacetal) | IPDA (Cycloaliphatic) | Jeffamine D-230 (Polyether) | Causality / Analysis |
| Glass Transition (Tg) | 90°C - 110°C | 130°C - 150°C | 80°C - 90°C | Spiro core provides rigidity, but propyl spacers lower Tg slightly vs. the fused ring of IPDA. |
| Tensile Modulus | High (2.8 - 3.2 GPa) | Very High (3.0 - 3.5 GPa) | Low (< 2.0 GPa) | The spiro-ring maintains stiffness comparable to IPDA. |
| Elongation at Break | 6% - 8% | < 3% (Brittle) | > 10% | Key Advantage: Spiro-DA offers significantly better toughness than IPDA due to the propyl "tethers." |
| Impact Strength | High | Low | Very High | The flexible arms dissipate energy, preventing catastrophic brittle failure. |
| UV Stability | Excellent | Good | Fair | The acetal backbone is aliphatic and resistant to UV yellowing, similar to IPDA. |
Processing & Reactivity[1]
-
Viscosity: Spiro-DA typically exhibits lower viscosity than IPDA, facilitating easier mixing and better substrate wetting without diluents.
-
Carbamation (Blush) Resistance: Like IPDA, Spiro-DA is a primary amine and can react with atmospheric CO2. However, the steric environment of the spiro structure often results in improved blush resistance compared to linear aliphatic amines (like TETA/DETA).
Experimental Protocols
To validate these properties in your specific formulation, follow these self-validating protocols.
Protocol A: Stoichiometric Calculation & Mixing
Objective: Ensure precise network formation. Errors here invalidate mechanical testing.
-
Calculate Amine Hydrogen Equivalent Weight (AHEW):
-
Determine Phr (Parts per hundred resin):
-
Resin (DGEBA) EEW ≈ 190 g/eq.
-
-
Mixing:
-
Mix 100g Resin + 36.1g Spiro-DA.
-
Degas under vacuum (-0.1 MPa) for 10 minutes to remove entrapped air (critical for tensile testing).
-
Protocol B: Cure Cycle for Benchmarking
Objective: Achieve full conversion for accurate Tg measurement.
-
Stage 1: 24 hours @ 25°C (Ambient cure to set geometry).
-
Stage 2: 2 hours @ 80°C (Post-cure to drive reaction to completion).
-
Validation: Verify cure via DSC. No residual exotherm should be visible in the first scan.
Protocol C: Chemical Resistance Screening (Solvent Swell)
Objective: Assess crosslink density and chemical stability.
-
Prepare cured discs (2mm thickness, 20mm diameter).
-
Weigh initial mass (
). -
Immerse in Acetone and 10% Acetic Acid for 24 hours.
-
Blot dry and weigh immediately (
). -
Calculation:
.-
Target: < 1% for water; < 5% for acetone indicates high crosslink density typical of Spiro-DA.
-
Decision Matrix: When to Use Spiro-DA
Use the following logic flow to determine if Spiro-DA is the correct candidate for your formulation.
Caption: Selection logic for high-performance epoxy hardeners. Spiro-DA occupies the "tough-rigid" niche.
References
- European Patent Office. (2017). EP3205681A1: Curable composition based on spiro-amines.
-
Huntsman Corporation. (2005).[6] Jeffamine Polyetheramines - Technical Bulletin. Retrieved from [Link]
-
Ataman Chemicals. (n.d.).[7] Isophorone Diamine (IPDA) Technical Data. Retrieved from [Link]
Sources
- 1. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. WO2017046292A1 - Amine for low-emission epoxy resin compositions - Google Patents [patents.google.com]
- 5. EP2943518A2 - Hardeners for low-emission epoxy resin products - Google Patents [patents.google.com]
- 6. polymerinnovationblog.com [polymerinnovationblog.com]
- 7. atamankimya.com [atamankimya.com]
Exploring alternative compounds to 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane for specific applications.
[1][2]
Executive Summary & Molecular Context[2][3][4]
The compound 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as SP-DA ) is a bifunctional amine distinguished by its central spiroacetal core .[1][2] This structural motif provides a rare duality in polymer science:
-
Structural Rigidity: The double-ring spiro system imparts high modulus and high Glass Transition Temperature (
) to cured networks (epoxies, polyamides), comparable to cycloaliphatic hardeners.[1][2] -
Acid-Triggered Degradability: The acetal linkages (–O–C–O–) within the rings are stable at neutral/basic pH but undergo hydrolysis in acidic environments (pH < 5.5).[1][2]
This guide compares SP-DA against functional alternatives for two distinct cohorts: Material Scientists (seeking high-
Material Science Alternatives: High-Performance Curing Agents[1][2]
For applications in composites, coatings, and adhesives where the primary goal is mechanical performance (and degradability is secondary or unwanted), SP-DA is often compared to commercial cycloaliphatic amines.[1][2]
Comparative Analysis
The primary alternatives are Isophorone Diamine (IPDA) and PACM (4,4'-Methylenebis(cyclohexylamine)) .[1][2]
| Feature | SP-DA (Target) | Alternative A: IPDA | Alternative B: PACM |
| CAS Number | 21587-74-6 | 2855-13-2 | 1761-71-3 |
| Structure Type | Spiro-bicyclic (Rigid) | Cycloaliphatic (Asymmetric) | Dicycloaliphatic (Rigid) |
| Viscosity (25°C) | Medium (Solid/Liquid mix) | Low (~10-20 mPa[1][2]·s) | Medium-High (~80-100 mPa[1][2]·s) |
| Cured Epoxy | High (140–160°C)* | Medium-High (130–150°C) | Very High (150–170°C) |
| Chemical Resistance | Poor (Acid sensitive) | Excellent (Acids/Bases) | Excellent |
| UV Stability | Good | Poor (Yellows) | Good (Non-yellowing) |
| Primary Use Case | Recyclable thermosets | Industrial floorings, composites | High-end optical coatings |
*Note:
Recommendation Logic
Biomedical Alternatives: pH-Responsive Linkers[1][2]
For drug delivery professionals, SP-DA is utilized to synthesize polymers that release payloads in the acidic endosome/lysosome (pH 5.0–5.[1][2]5) or the tumor microenvironment (pH 6.5–6.8).[1][2]
Comparative Analysis
The alternatives are categorized by their cleavage mechanism relative to the spiroacetal hydrolysis.
| Parameter | SP-DA (Spiroacetal) | Alt C: Acyclic Acetals | Alt D: Disulfides (e.g., Cystamine) | Alt E: Hydrazones |
| Trigger | Acid Hydrolysis (pH < 5.[1][2]5) | Acid Hydrolysis (pH < 6.[1][2]0) | Redox (Glutathione) | Acid Hydrolysis (pH < 5.[1][2]0) |
| Hydrolysis Rate | Tunable/Slow (Steric bulk) | Fast (Accessible) | N/A (Redox dependent) | Fast to Medium |
| Shelf Stability | High (Rigid rings protect acetal) | Low (Prone to premature hydrolysis) | High | Medium |
| Biocompatibility | Product: Pentaerythritol (Safe) | Product: Alcohols/Aldehydes | Product: Thiols (Bioactive) | Product: Hydrazines (Toxic concern) |
Mechanism of Action Diagram
The following diagram illustrates the decision pathway for selecting a linker based on the biological trigger.
Experimental Protocols
To validate the performance of SP-DA against these alternatives, the following self-validating protocols are recommended.
Protocol A: Comparative Curing Kinetics (DSC)
Objective: Quantify the reactivity and
-
Materials:
-
Procedure:
-
Mixing: Mix amine and epoxy at room temperature under vacuum (degassing) for 5 minutes.[1][2] Critical: SP-DA is solid/viscous; mild heating (40°C) may be required for homogenization.[1][2]
-
Dynamic Scan: Load 5-10 mg into a DSC pan.[1][2] Heat from 25°C to 250°C at 10°C/min.[1][2]
-
Analysis: Record the Onset Temperature (
) and Peak Exotherm ( ). -
Tg Determination: Cool sample to 25°C, then run a second scan. The inflection point of the baseline shift is the
.[1]
-
-
Validation Criteria:
Protocol B: pH-Triggered Hydrolysis Assay
Objective: Confirm the acid-sensitivity of SP-DA derived polymers compared to stable controls (IPDA).
-
Setup:
-
Degradation Run:
-
Immerse cured polymer disks (10mm diameter) in 10mL of buffer at 37°C.
-
Sampling: At t=0, 4h, 24h, 72h.
-
-
Detection (Gravimetric & NMR):
-
Expected Outcome:
Synthesis & Pathway Visualization
Understanding the degradation mechanism is vital for drug delivery design.[1][2] The spiroacetal ring opens via acid-catalyzed hydrolysis.[1][2]
[1][2]
Conclusion
-
For Structural Applications: Use IPDA as the standard alternative.[1][2] It offers easier processing and chemical resistance but lacks the "end-of-life" recyclability that SP-DA offers via acid digestion.[1][2]
-
For Drug Delivery: SP-DA is superior to acyclic acetals regarding shelf stability.[1][2] However, if faster release is required, consider Hydrazone-linked systems.[1][2] If the target is strictly intracellular (cytosol) rather than lysosomal, Disulfide (Cystamine) crosslinkers are the preferred alternative.[1][2]
References
-
PubChem. (2025).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Link[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification.Link[1][2]
-
Invista. (2025).[1][2][4] Epoxy Curatives: Dytek® DCH-99 vs IPDA.[1][2][5] (Comparative data for cycloaliphatic amines). Link
-
Ghaffar, I., et al. (2020).[1][2] Acetal containing polymers as pH-responsive nano-drug delivery systems.[1][2][6] PubMed.[1][2] Link
-
Naffakh, M., et al. (2006).[1][2][4] Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide). Journal of Applied Polymer Science.[1][2] Link
-
Kim, Y., & Oh, J. (2019).[1][2] Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material.[1][2][7] Biomacromolecules.[1][2][7][8] Link[1][2]
Sources
- 1. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxy Curatives - Dytek [dytek.invista.com]
- 6. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Part 1: Executive Summary & Immediate Action
Status: CRITICAL ATTENTION REQUIRED Primary Hazard: Acid Sensitivity & Amine Toxicity
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6) is not a standard aliphatic amine.[1] While it shares the basicity of common curing agents, its spiroacetal core renders it chemically distinct.
Operational Directive:
-
DO NOT mix this waste with acidic waste streams (e.g., HCl, H₂SO₄, acetic acid).
-
DO NOT attempt to neutralize spills with strong acids.
-
SEGREGATE as "Basic Organic Waste" only.
Reasoning: The spiroacetal backbone undergoes rapid hydrolysis in acidic environments, breaking the molecule into pentaerythritol and 3-aminopropanal derivatives. This reaction is exothermic and generates degradation products with distinct toxicological profiles.
Part 2: Chemical Profile & Hazard Identification
Understanding the molecule's architecture is the first step to safe disposal. This compound functions as a crosslinker due to its diamine termini, but its central core dictates its stability.
Identification
| Parameter | Detail |
| Chemical Name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| CAS Number | 21587-74-6 |
| Synonyms | Spiroacetal diamine; 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine |
| Molecular Weight | 274.36 g/mol |
| Physical State | White crystalline solid / Powder |
| Melting Point | ~47–51 °C |
GHS Hazard Classification
Based on current Safety Data Sheet (SDS) data, this substance requires the following handling precautions:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation).[2]
-
STOT-SE: Category 3 (May cause respiratory irritation).[2]
Expert Insight: While classified as an irritant rather than a corrosive (Category 1), the high pH of amine solutions can still cause significant tissue damage upon prolonged contact. Treat as a corrosive for PPE selection purposes.
Part 3: The Mechanism of Incompatibility (The "Why")
Standard laboratory protocols often suggest neutralizing bases with weak acids before disposal. This protocol must be suspended for this specific compound.
The Spiroacetal Hydrolysis Risk
The central 2,4,8,10-tetraoxaspiro[5.5]undecane ring system is an acetal.[3] Acetals are stable in basic (high pH) conditions but thermodynamically unstable in acidic (low pH) conditions.
Reaction Pathway:
Introduction of acid triggers the cleavage of the spiro rings. This decomposition:
-
Releases Heat: The hydrolysis is exothermic.
-
Alters Waste Profile: Converts a stable crosslinker into potentially volatile or unstable aldehydes (related to 3-aminopropanal).
-
Complicates Waste Treatment: Commercial incinerators prefer stable caloric inputs; unexpected degradation in holding tanks can cause pressure events.
Part 4: Step-by-Step Disposal Protocols
Workflow Visualization
The following decision tree outlines the segregation logic required for this compound.
Figure 1: Waste segregation logic focusing on the prevention of acid-catalyzed hydrolysis.
Solid Waste Disposal (Pure Substance)
-
Containerization: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but plastic is preferred to minimize breakage risks.
-
Labeling: Affix a hazardous waste label with the following identifiers:
-
Storage: Store in a cool, dry area away from oxidizers and acids until pickup.
Liquid Waste Disposal (Solutions)
-
Stream Selection: Utilize the "Basic Organic Waste" stream (often blue or white cans in standard lab coding).
-
Acceptable Co-solvents: Methanol, Ethanol, DMSO, DMF, Acetone (if no other incompatibilities exist).
-
Unacceptable Co-solvents: Aqueous acids, Acid chlorides, Chloroform (potential reaction with amines over time, though less critical than acids).
-
-
pH Verification: Ensure the waste container pH is > 8. If the solution was part of a reaction mixture, verify it has not been quenched with acid.
-
Volume Limit: Do not fill waste containers >90% to allow for thermal expansion.
Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: Pour all rinsates into the "Basic Organic Waste" container.
-
Defacing: Deface the original label and mark as "Empty". Discard the cap separately to prevent pressure buildup if residual solvent remains.
Part 5: Spill Management Protocol
In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.
PPE Requirements
-
Gloves: Nitrile (0.11 mm minimum) is generally sufficient for incidental contact with solids. For solutions, consult the solvent's SDS.
-
Eye Protection: Chemical splash goggles (Safety glasses are insufficient for amine liquids).
-
Respiratory: If dust is generated, use an N95 or P100 particulate respirator.
Cleanup Procedure
-
Isolate: Evacuate the immediate area and post warning signs.
-
Contain:
-
Solid Spill: Gently sweep up using a dustpan and brush. Avoid generating dust.[10] Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.
-
Liquid Spill: Surround with an inert absorbent (Vermiculite, Diatomaceous Earth, or Polypropylene pads).
-
CRITICAL: Do NOT use acid-based neutralizers (e.g., citric acid powders) commonly found in spill kits.
-
-
Collect: Transfer absorbed material into a sealable bag or pail.
-
Clean Surface: Wipe the area with a soap and water solution. A mild detergent is preferred over aggressive cleaning agents.
-
Disposal: Label the debris as "Hazardous Waste: Amine Contaminated Debris" and process through the solid waste stream.
Part 6: References
-
PubChem. (n.d.). Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CID 88957).[2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine).[1] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]
Sources
- 1. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 21587-74-6 | Benchchem [benchchem.com]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane,(CAS# 21587-74-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine, polymer with 2-(butoxymethyl)oxirane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. lookchem.com [lookchem.com]
Personal protective equipment for handling 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
The following technical guide details the safety, logistical, and operational protocols for handling 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6).
This document is structured for researchers and process engineers requiring immediate, actionable data. It moves beyond generic safety advice to provide a mechanism-based handling strategy derived from the chemical's specific structural properties: a spiroacetal core flanked by primary aliphatic amines .
Part 1: Hazard Dynamics & Technical Justification
To select the correct PPE, one must understand the "Why." This molecule presents a dual-hazard profile driven by its functional groups.
-
The Amine Termini (Alkalinity & Nucleophilicity):
-
Hazard: Primary aliphatic amines are intrinsically basic. Upon contact with biological tissue, they can cause severe irritation (Skin Irrit. 2) and irreversible eye damage (Eye Dam. 1) .
-
Sensitization: Like many amine crosslinkers, this compound is a potential skin sensitizer (Skin Sens. 1) . Repeated low-level exposure can lead to anaphylactic-type reactions.
-
Implication: PPE must prevent all skin contact.[1][2] Barrier integrity is non-negotiable.
-
-
The Spiroacetal Core (Acid Sensitivity):
-
Stability: While thermally stable (Flash point >200°C), the central spiroacetal ring is susceptible to acid-catalyzed hydrolysis.
-
Implication: Incompatible with strong acids. Accidental mixing with acidic waste streams can lead to exothermic decomposition and release of aldehyde byproducts.
-
Part 2: Personal Protective Equipment (PPE) Protocol
Do not rely on standard "lab safety" defaults. The following protocol is specific to the permeation resistance required for aliphatic diamines.
Hand Protection Strategy
Nitrile is generally effective for short-term splash protection against aliphatic amines, but breakthrough times decrease significantly if the substance is handled in a solvent (e.g., methanol or DMF).
| Contact Type | Primary Glove Material | Secondary Layer | Technical Rationale |
| Solid Handling (Weighing) | Nitrile (min.[3] 5 mil / 0.12 mm) | None required | Solid state minimizes permeation risk. Abrasion resistance is the priority. |
| Solution/Melt Handling | Nitrile (Double-gloved) | Nitrile (Long cuff) | Double-gloving creates a "sacrificial" outer layer. Change outer glove immediately upon splash. |
| Spill Cleanup | Butyl Rubber or Viton® | Nitrile (Inner liner) | Aliphatic amines can degrade nitrile over prolonged contact. Butyl offers superior permeation resistance (>480 min). |
Eye & Face Protection[1][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).
-
Contraindication: Do NOT rely on safety glasses with side shields. The "Eye Dam. 1" classification means a single droplet can cause corneal opacity.
-
High-Risk Operations: When handling the molten substance (>50°C), a Face Shield must be worn over goggles to prevent thermal burns and chemical adhesion to the face.
Respiratory Protection
-
Solid State: If handling fine powder, use an N95/P2 particulate respirator to prevent sensitization via inhalation.
-
Heated/Molten State: At elevated temperatures, amine vapors may generate. Use a half-face respirator with Multi-Gas Cartridges (ABEK) specifically rated for Amines and Ammonia .
Part 3: Operational Workflow & Engineering Controls
The following diagram outlines the decision logic for safe handling, distinguishing between solid and molten processing states.
Figure 1: Decision matrix for PPE and engineering controls based on the physical state of the material.
Step-by-Step Handling Procedure
1. Weighing & Dispensing (Solid State)
-
Context: The substance is a low-melting solid (48–51°C).[4] It may cake or clump.
-
Protocol:
-
Use a spark-proof spatula.
-
Weigh inside a chemical fume hood to capture any amine vapors or dust.
-
Critical: Do not use aluminum weighing boats if dissolving in acidic or aqueous solvents immediately, as amines can corrode aluminum oxide layers over time (though less aggressive than hydroxides). Glass or polypropylene is preferred.
-
2. Melting (Liquid State)
-
Context: Often used as a crosslinker in the melt phase.
-
Protocol:
-
Melt in a water bath or heating block set to 60°C . Avoid open flames or hot plates >100°C to prevent thermal degradation.
-
Ventilation: Heating increases vapor pressure. Operations must occur under active ventilation.
-
3. Reaction Setup
-
Compatibility: Ensure the reaction solvent is free of strong acids.
-
Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen or Argon prevents the amine from absorbing atmospheric CO₂ (which forms carbamates) and moisture.
Part 4: Emergency Response & Disposal
Spill Response Logic
-
Isolate: Evacuate the immediate area (3–5 meters).
-
Protect: Don Butyl gloves and a respirator.
-
Contain:
-
Solid: Sweep up gently to avoid dust generation.
-
Melt/Liquid: Absorb with inert material (Vermiculite or Sand). Do NOT use sawdust (reaction with amines can be exothermic).
-
-
Clean: Wipe the surface with a dilute ethanol solution, followed by water. Verify pH of the surface is neutral.
Disposal (The "No-Acid" Rule)
-
Categorization: Classify as "Basic Organic Waste" or "Amine Waste."
-
Segregation: NEVER mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). The heat of neutralization combined with spiroacetal hydrolysis can cause rapid pressurization of waste containers.
-
Labeling: Clearly label the waste container: "Contains Aliphatic Amines – Corrosive – Sensitizer."
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 108066, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem.[5] Retrieved January 28, 2026, from [Link]
-
University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
